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  • Product: (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
  • CAS: 125471-00-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-D-2Thz-OH)

Topic: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary (R)-3-(Tert-buto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3), commonly abbreviated as Boc-D-2Thz-OH , is a specialized heterocyclic amino acid derivative used extensively in peptidomimetics and medicinal chemistry.[1][2][3] Structurally, it is a


-thiaproline  analogue where the pyrrolidine ring of proline is replaced by a thiazolidine ring, with the carboxyl group positioned at C2 rather than the canonical C4 position found in cysteine-derived thioprolines.

This molecule serves two critical functions in drug discovery:

  • Conformational Constraint: As a proline surrogate, the (R)-enantiomer (D-configuration) strongly induces Type II

    
    -turns  in peptide backbones, stabilizing bioactive conformations that are inaccessible to natural L-amino acids.[1]
    
  • Chemical Ligation Tool: The thiazolidine-2-carboxylic acid scaffold acts as a "masked" aldehyde.[1] Under specific conditions, the ring can be opened to regenerate a free aldehyde and a thiol, facilitating bio-orthogonal ligation strategies such as oxime or hydrazone formation.

This guide provides a comprehensive technical analysis of the molecule's synthesis, stereochemical properties, and experimental applications.

Chemical Identity & Structural Analysis[1][3][4]

Nomenclature and Stereochemistry

Unlike the more common thiazolidine-4-carboxylic acid (Thioproline), which is derived from L-Cysteine and formaldehyde, the 2-carboxylic acid isomer is synthesized from cysteamine and glyoxylic acid .[1]

  • IUPAC Name: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid[1][2][3]

  • Common Synonyms: Boc-D-2Thz-OH, N-Boc-(R)-thiazolidine-2-carboxylic acid[1]

  • CAS Number: 125471-00-3 (Specific for (R)-isomer)[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][2][3][4]
  • Molecular Weight: 233.28 g/mol [1][2][3][4]

Stereochemical Note: The (R)-configuration at the C2 position in this scaffold corresponds to the D-amino acid stereochemistry.[1] This is critical for experimental design; replacing L-Proline with (R)-Thz-2-OH will invert the local chirality, often acting as a beta-turn inducer rather than a simple structural mimic.[1]

Structural Comparison

The table below highlights the key differences between the target molecule and related scaffolds.

Feature(R)-Thiazolidine-2-COOHThiazolidine-4-COOH (Thioproline)L-Proline
Origin Cysteamine + GlyoxylateL-Cysteine + FormaldehydeNatural Amino Acid
Carboxyl Position C2 (Between S and N)C4 (Adjacent to N only)C2 (Adjacent to N)
Chirality (R)

D-Proline mimic
(R) = L-Cysteine derivative(S) = L-Proline
Primary Utility

-turn inducer, Masked Aldehyde
Antioxidant, Proline analogStructural turn

Synthesis & Manufacturing

The synthesis of Boc-D-2Thz-OH presents a unique challenge: the formation of the thiazolidine ring from achiral precursors (cysteamine and glyoxylate) yields a racemate.[1] High-purity (R)-isomer is typically obtained via resolution or asymmetric protocols.[1]

Synthetic Pathway

The core scaffold is constructed via a condensation reaction, followed by protection and resolution.

Synthesis Start Cysteamine + Glyoxylic Acid Condensation Condensation (pH 7.5, 37°C) Start->Condensation Racemate Racemic Thiazolidine-2-COOH Condensation->Racemate BocProtection Boc Protection (Boc2O, NaOH) Racemate->BocProtection BocRacemate Boc-(±)-Thz-2-OH BocProtection->BocRacemate Resolution Chiral Resolution (HPLC or Enzymatic) BocRacemate->Resolution Final (R)-Boc-Thz-2-OH (>98% ee) Resolution->Final

Figure 1: Synthetic workflow for (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid.

Detailed Protocol: Synthesis of the Racemic Core

Note: This protocol yields the racemate. Chiral HPLC is required for isolation of the (R)-isomer unless using a chiral auxiliary.

  • Reagents: Cysteamine hydrochloride (1.0 eq), Glyoxylic acid monohydrate (1.0 eq), NaOH (2.0 eq).

  • Condensation: Dissolve cysteamine HCl in water. Adjust pH to ~7.5 using NaOH. Add glyoxylic acid slowly while maintaining pH. Stir at room temperature for 12 hours.

  • Workup: Acidify to pH 4.0 to precipitate the zwitterionic thiazolidine-2-carboxylic acid. Filter and recrystallize from water/ethanol.

  • Boc Protection: Suspend the crude thiazolidine in dioxane/water (1:1). Add NaOH (2.0 eq) and Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq). Stir for 18 hours. Acidify with KHSO
    
    
    
    to pH 2-3 and extract with Ethyl Acetate.
  • Purification: The resulting oil crystallizes upon standing or trituration with hexanes.

Applications in Drug Discovery & Chemical Biology

Peptidomimetics: The "Proline Surrogate"

In peptide engineering, replacing Proline with (R)-Thz-2-OH introduces a steric constraint that favors the Type II


-turn  secondary structure.[1] This is particularly useful for:
  • GPCR Ligands: Stabilizing the turn conformation in peptide hormones (e.g., Somatostatin analogs).

  • Enzyme Inhibitors: Preventing proteolysis by restricting the backbone flexibility, making the peptide resistant to standard proteases.

Thiazolidine as a "Masked Aldehyde" (Uncaging Strategy)

One of the most powerful applications of the 2-substituted thiazolidine ring is its reversibility. Under acidic conditions or in the presence of specific nucleophiles (like alkoxyamines), the ring opens.

Mechanism:

  • Stable State: The thiazolidine ring is stable at neutral pH (physiological conditions).

  • Uncaging: Treatment with methoxyamine or acidic pH opens the ring.

  • Ligation: The liberated aldehyde reacts immediately with the nucleophile to form a stable oxime/hydrazone linkage.

Uncaging Thz Peptide-Thiazolidine (Masked Aldehyde) Open Ring Opening (Acidic pH / Ag+) Thz->Open Unmasking Aldehyde Free Aldehyde + Cysteamine Open->Aldehyde Ligation Oxime Ligation (+ R-ONH2) Aldehyde->Ligation Product Stable Oxime Conjugate Ligation->Product

Figure 2: Thiazolidine ring opening for bio-orthogonal ligation.[1]

Experimental Protocols

Peptide Coupling Conditions

Boc-D-2Thz-OH is sterically hindered at the Nitrogen (due to the Boc group) and the Carboxyl (due to the ring).[1] Standard coupling protocols must be optimized.

Recommended Protocol:

  • Activator: HATU (1.2 eq) or DIC/HOAt.[1]

  • Base: DIPEA (2.5 eq).

  • Solvent: DMF or NMP.[1]

  • Time: 2–4 hours (longer than standard amino acids).[1]

  • Monitoring: Kaiser test is ineffective (secondary amine).[1] Use Chloranil test or LC-MS.[1]

Critical Caution: Avoid strong bases during coupling to prevent epimerization at the C2 center, although the thiazolidine ring is relatively resistant compared to oxazolidines.

Analytical Characterization (Data for (R)-Isomer)
PropertySpecification
Appearance White to off-white crystalline powder
Melting Point 90 – 93 °C
Optical Rotation

specific to solvent (typically negative for R-isomer in certain solvents, verify with CoA)
1H NMR (DMSO-d6)

1.37 (s, 9H, Boc), 3.1-3.5 (m, ring protons), 5.3-5.6 (m, 1H, C2-H)
Mass Spec (ESI) [M+H]

= 234.28 (calc), often observed as [M+Na]

= 256.28
Chiral HPLC Separation

To verify enantiomeric purity (ee > 98%):

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).[1][5]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV at 210 nm or 254 nm.[1]

  • Resolution: The (R) and (S) enantiomers typically show baseline separation (

    
    Rt > 1 min).
    

References

  • Fitzpatrick, P. F., et al. (1982). "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase."[1][6][7] The Journal of Biological Chemistry, 257(3), 1166-1171. Link

  • Campiglia, P., et al. (2006). "Design and Synthesis of Small Libraries of Peptidomimetics Based on a Thiazolidine Moiety." Letters in Organic Chemistry, 3(7). Link

  • Duflocq, S., et al. (2020). "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups."[1] RSC Advances. Link

  • ChemicalBook. (2025).[5][7] "(R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid Product Entry." Link

  • Sigma-Aldrich. "Thiazolidine-2-carboxylic acid Product Specification." Link

Sources

Exploratory

N-Boc-(R)-thiazolidine-2-carboxylic acid fundamental properties

This technical guide provides a comprehensive analysis of N-Boc-(R)-thiazolidine-2-carboxylic acid , a specialized heterocyclic building block used in peptidomimetics and medicinal chemistry.[1][2] Unlike the more common...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of N-Boc-(R)-thiazolidine-2-carboxylic acid , a specialized heterocyclic building block used in peptidomimetics and medicinal chemistry.[1][2] Unlike the more common thiazolidine-4-carboxylic acid (thioproline), the 2-carboxylic acid isomer offers unique steric constraints and chemical reactivity profiles derived from its synthesis via cysteamine and glyoxylate.[1][2]

[2]

Executive Summary

N-Boc-(R)-thiazolidine-2-carboxylic acid (CAS: 125471-00-3) is a protected amino acid derivative featuring a thiazolidine ring with a carboxylic acid moiety at the C2 position.[1][2] It serves as a critical proline isostere in drug design, introducing conformational constraints that differ from standard proline or thioproline analogues. Its N-tert-butoxycarbonyl (Boc) protection ensures stability of the secondary amine during peptide synthesis, while the C2-substitution pattern imparts specific electronic and steric properties useful for inhibiting enzymes or stabilizing peptide secondary structures.[1][2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The fundamental properties of N-Boc-(R)-thiazolidine-2-carboxylic acid are dictated by the hemiaminal ether linkage inherent to the N-C2-S system, stabilized by the electron-withdrawing Boc group.[1][2]

Table 1: Chemical Specifications
PropertySpecification
Chemical Name (R)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid
CAS Number 125471-00-3
Molecular Formula C₉H₁₅NO₄S
Molecular Weight 233.29 g/mol
Melting Point 90–93 °C
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DCM, Ethyl Acetate; slightly soluble in water
pKa (Predicted) ~3.05 (Carboxylic acid)
Chirality (R)-enantiomer (C2 position)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen)
Structural Analysis

The compound exists as a five-membered heterocycle.[1][2] The bulky N-Boc group creates cis/trans rotamers around the carbamate bond, observable in NMR spectroscopy. The C2-carboxylic acid position distinguishes it from thioproline (C4-COOH), making it a masked derivative of glyoxylic acid and cysteamine .[1]

Synthesis & Manufacturing Protocol

The synthesis of the 2-substituted thiazolidine core relies on the condensation of an aminothiol with an aldehyde.[2] For the 2-carboxylic acid, glyoxylic acid is the aldehyde source.

Mechanism of Formation[9]
  • Condensation: Cysteamine reacts with glyoxylic acid to form an imine intermediate.

  • Cyclization: The free thiol attacks the imine carbon (5-endo-trig cyclization) to close the thiazolidine ring.[1][2]

  • Protection: The resulting secondary amine is protected with Di-tert-butyl dicarbonate (Boc₂O) to prevent ring opening and facilitate peptide coupling.[2]

Experimental Protocol: Synthesis of N-Boc-(R)-Thiazolidine-2-COOH

Note: This protocol describes the racemic synthesis followed by resolution or the general protection step. Commercial (R)-isomer is typically obtained via resolution or asymmetric synthesis.[1][2]

Reagents: Cysteamine hydrochloride, Glyoxylic acid monohydrate, NaOH, Di-tert-butyl dicarbonate (Boc₂O), Dioxane.

  • Ring Formation:

    • Dissolve Cysteamine HCl (10 mmol) in water (20 mL) under nitrogen.

    • Add Glyoxylic acid monohydrate (10 mmol) and adjust pH to ~6 with NaOH.

    • Stir at room temperature for 12 hours. The thiazolidine-2-carboxylic acid forms in equilibrium.[1][2]

  • Boc Protection (In Situ):

    • Cool the mixture to 0 °C. Add 1,4-dioxane (20 mL) and adjust pH to 9–10 using 1N NaOH.

    • Slowly add Boc₂O (11 mmol) dissolved in dioxane.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for 6 hours. Maintain pH ~9.

  • Work-up:

    • Wash the aqueous phase with diethyl ether to remove unreacted Boc₂O.

    • Acidify the aqueous phase to pH 2–3 with 1N HCl (carefully, to avoid Boc removal).

    • Extract immediately with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to obtain the N-Boc protected product.[1][2]

    • For (R)-enantiomer: Preparative Chiral HPLC is required if not starting from a chiral auxiliary method.

Visualization: Synthesis Workflow

SynthesisPathway Start Cysteamine HCl + Glyoxylic Acid Imine Imine Intermediate Start->Imine Condensation (-H2O) Cyclization Thiazolidine-2-COOH (Racemic Core) Imine->Cyclization Thiol Attack (Ring Closure) BocStep Boc2O / NaOH (Protection) Cyclization->BocStep pH 9-10 Final N-Boc-Thiazolidine-2-COOH (Stable Product) BocStep->Final Acid Workup (pH 3)

Figure 1: Synthetic pathway for the formation of the N-Boc-thiazolidine-2-carboxylic acid scaffold.

Applications in Drug Development[7][9][10][11]

Proline Isostere & Conformational Constraint

N-Boc-(R)-thiazolidine-2-carboxylic acid acts as a proline surrogate .[1][2] The sulfur atom in the ring changes the ring puckering geometry compared to proline, altering the


 and 

torsion angles of the peptide backbone.
  • Steric Bulk: The C2-carboxyl group introduces steric hindrance different from the C4-carboxyl of thioproline.[1][2]

  • Cis/Trans Isomerization: The Boc-group (and subsequent peptide bonds) can undergo cis/trans isomerization, which is often slower in proline analogues, potentially stabilizing specific turn secondary structures (e.g.,

    
    -turns).
    
Prodrug Potential (Cysteine Delivery)

Thiazolidine-2-carboxylic acids are hydrolytically unstable at low pH if the nitrogen is unprotected.[1][2] However, in vivo, enzymatic cleavage of the peptide bond (removing the N-acyl/Boc group) can trigger the spontaneous opening of the ring, releasing Cysteamine and Glyoxylate . This property is exploited in "masked" sulfhydryl delivery systems.

Visualization: Reactivity & Application Logic[9]

Applications cluster_Peptide Peptide Synthesis cluster_Bio Bioactivity / Metabolism Compound N-Boc-(R)-Thiazolidine-2-COOH Coupling Solid Phase Synthesis (Fmoc/Boc Strategy) Compound->Coupling N-Deprotection (TFA/HCl) Foldamer Peptidomimetic (Constrained Backbone) Coupling->Foldamer Incorporation Deprotection In Vivo Amide Hydrolysis Foldamer->Deprotection Enzymatic Cleavage RingOpen Ring Opening Deprotection->RingOpen Loss of N-Acyl Release Release of Cysteamine + Glyoxylate RingOpen->Release Spontaneous

Figure 2: Application logic showing the dual role as a structural scaffold and a potential prodrug delivery system.[1][2]

Handling, Stability, and Safety

Stability Profile
  • Acid Sensitivity: While the N-Boc group is removed by strong acids (TFA, HCl), the thiazolidine ring at the 2-position is sensitive. Prolonged exposure to aqueous acid after Boc removal can lead to ring opening (hydrolysis of the hemiaminal ether). Protocol Tip: Perform Boc deprotection using short exposure times or anhydrous conditions (e.g., HCl in Dioxane) and neutralize immediately.

  • Oxidation: The sulfur atom is susceptible to oxidation to sulfoxide or sulfone. Avoid strong oxidants during synthesis. Store under inert gas.

Storage Conditions
  • Temperature: 2–8 °C.

  • Atmosphere: Argon or Nitrogen (hygroscopic and oxidation-sensitive).[1]

  • Container: Tightly sealed, light-resistant glass vials.

References

  • ChemicalBook. (2025). N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2025).[1] Thiazolidine-2-carboxylic acid Product Analysis. Retrieved from

  • National Institutes of Health (PubChem). (2025). Thiazolidine-2-carboxylic acid Compound Summary. Retrieved from

  • AKJournals. (2025). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid. Retrieved from

  • Fisher Scientific. (2025). N-Boc-Thiazolidine Derivatives Safety Data. Retrieved from

Sources

Foundational

(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS number and identifiers

Topic: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3) is a specialized chiral building block used extensively in medicinal chemistry and peptide synthesis.[1][2] Structurally, it is a thiazolidine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid moiety resides at the C2 position. This compound serves as a critical proline surrogate (often termed


-thiaproline) in peptidomimetics, offering altered conformational constraints and lipophilicity compared to its natural counterpart. Furthermore, its ability to act as a "masked" aldehyde precursor makes it a valuable intermediate in the synthesis of complex heterocycles and enzyme inhibitors, particularly for metallo-

-lactamases.

Chemical Identity & Identifiers

The following table consolidates the essential chemical identifiers for the specific (R)-enantiomer.

Identifier Value
Chemical Name (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
Common Synonyms N-Boc-(R)-thiazolidine-2-carboxylic acid; (R)-3-Boc-2-thiazolidinecarboxylic acid; Boc-L-Thz-OH (Note: Stereochemistry convention varies, verify specific isomer)
CAS Number 125471-00-3 (Specific to R-isomer)
Generic CAS 65126-70-7 (Racemate, un-protected)
Molecular Formula C

H

NO

S
Molecular Weight 233.28 g/mol
SMILES CC(C)(C)OC(=O)N1CCS[C@@H]1C(=O)O
InChI Key HYAXPNDMEODKHI-LURJTMIESA-N
Appearance White to off-white crystalline solid
Melting Point 90–93 °C

Structural Analysis & Properties[4][5]

Stereochemistry and Conformation

Unlike the more common thiazolidine-4-carboxylic acid (thioproline), which is derived from cysteine, this compound features the carboxylic acid at the C2 position . This structural variation is significant:

  • Proline Mimicry: The thiazolidine ring imposes a rigid turn structure similar to proline but with different electronic properties due to the sulfur atom.

  • C2 Lability: The C2 position is a hemiaminal ether equivalent (N-C-S). Under acidic conditions, the ring is susceptible to opening, revealing a free aldehyde and a thiol. The Boc group stabilizes this nitrogen, preventing premature ring opening.

Functional Groups
  • Boc Group: Provides orthogonal protection for the amine, stable to base but labile to strong acids (e.g., TFA, HCl).

  • Carboxylic Acid: Available for coupling reactions (e.g., amide bond formation) using standard peptide coupling reagents (EDC, HATU).

  • Thioether: The sulfur atom at position 1 increases lipophilicity and can participate in specific interactions with biological targets (e.g., zinc coordination).

Synthesis & Production Protocols

The synthesis of the (R)-isomer typically involves the condensation of cysteamine with glyoxylic acid, followed by protection and chiral resolution.

Reaction Pathway Diagram

SynthesisPathway Figure 1: Synthetic route from achiral precursors to the enantiopure (R)-scaffold. Cysteamine Cysteamine (2-Aminoethanethiol) Racemate Thiazolidine-2-carboxylic acid (Racemic) Cysteamine->Racemate Condensation (H2O, RT) Glyoxylic Glyoxylic Acid Glyoxylic->Racemate BocRacemate N-Boc-Thiazolidine-2-COOH (Racemic) Racemate->BocRacemate Protection (NaOH, Dioxane) BocAnhydride Boc2O (Di-tert-butyl dicarbonate) BocAnhydride->BocRacemate Resolution Chiral Resolution (Crystallization/HPLC) BocRacemate->Resolution FinalProduct (R)-3-Boc-Thiazolidine-2-COOH (Target) Resolution->FinalProduct Isolation of (R)

Detailed Methodology

Step 1: Formation of the Thiazolidine Ring

  • Reagents: Cysteamine hydrochloride, Glyoxylic acid monohydrate.

  • Protocol: Dissolve cysteamine HCl (1.0 eq) in water. Add glyoxylic acid (1.0 eq) slowly. Adjust pH to ~6. The reaction proceeds via condensation to form the racemic thiazolidine-2-carboxylic acid.

  • Note: Unlike Cysteine + Formaldehyde (which gives the 4-COOH derivative), this reaction places the carboxyl group at C2.

Step 2: Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc

    
    O), NaOH, Dioxane/Water.
    
  • Protocol: Treat the crude thiazolidine amino acid with Boc

    
    O (1.1 eq) in a basic solution (pH 9-10). Stir at room temperature for 12-18 hours. Acidify carefully with dilute HCl to precipitate the N-Boc protected racemate.
    

Step 3: Chiral Resolution

  • Method: Since the starting materials are achiral, the product is a racemate. The (R)-isomer (CAS 125471-00-3) is typically isolated via:

    • Chiral HPLC: Using polysaccharide-based columns (e.g., Chiralcel OD-H).

    • Diastereomeric Salt Formation: Crystallization with a chiral amine (e.g.,

      
      -methylbenzylamine).
      
    • Self-Validating Check: Verify optical rotation

      
      . The (R)-isomer typically exhibits specific rotation values distinct from the (S)-isomer.
      

Applications in Drug Development[6][7]

Peptide Mimetics & Constraints

(R)-3-Boc-thiazolidine-2-carboxylic acid is used to introduce local conformational constraints in peptide chains.

  • Proline Replacement: It acts as a bulky, hydrophobic proline analog. The sulfur atom alters the cis/trans isomerization ratio of the amide bond, affecting the peptide's secondary structure (e.g.,

    
    -turns).
    
  • Stability: Incorporation often increases resistance to proteolytic degradation.

"Masked" Aldehyde Precursor

A unique property of the 2-substituted thiazolidine ring is its ability to open under specific conditions.

  • Mechanism: Removal of the Boc group followed by treatment with specific electrophiles or metal ions can trigger ring opening, releasing the reactive aldehyde equivalent.

  • Use Case: This reactivity is exploited in "native chemical ligation" strategies and the synthesis of complex heterocycles where handling a free aldehyde is difficult due to instability.

Metallo- -Lactamase Inhibitors

Research indicates that thiazolidine-2-carboxylic acid derivatives are potent scaffolds for inhibiting metallo-


-lactamases (MBLs), enzymes responsible for antibiotic resistance.
  • Mechanism: The carboxylate group coordinates with the Zinc ion in the enzyme's active site, while the thiazolidine ring occupies the hydrophobic pocket.

  • Reference: 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. (RSC, 2021).

Handling, Stability & Safety

  • Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

  • Safety Profile (GHS):

    • Signal Word: Warning

    • Hazard Statements:

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • PPE: Wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of dust.

References

  • ChemicalBook. (2025).[3] N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID Properties and Suppliers.Link

  • Royal Society of Chemistry. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase.Link

  • BenchChem. (2025).[4] Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes.Link

  • National Institutes of Health (NIH). (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.[5]Link

  • BLD Pharm. (2025). (R)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid MSDS and Data.[1]Link[6]

Sources

Exploratory

Biological activity of (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid derivatives.

Technical Guide: Biological Activity & Therapeutic Applications of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid Derivatives Executive Summary (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (N-Boc-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Therapeutic Applications of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid Derivatives

Executive Summary

(R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (N-Boc-2-TCA) represents a specialized, privileged scaffold in medicinal chemistry. Unlike its more common regioisomer, thiazolidine-4-carboxylic acid (thioproline), the 2-carboxylic acid derivative functions as a unique proline isostere and a masked cysteine delivery system . Its primary utility lies in drug discovery as a core intermediate for synthesizing Complement Factor D inhibitors (targeting paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome) and as a conformational constraint in bioactive peptides. This guide details the pharmacology, structure-activity relationships (SAR), and synthetic utility of this scaffold.[1][2]

Chemical Identity & Stereochemical Significance

The molecule consists of a thiazolidine ring (saturated 1,3-thiazole) with a carboxylic acid at the C2 position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

  • IUPAC Name: (2R)-3-[(tert-butoxy)carbonyl]-1,3-thiazolidine-2-carboxylic acid.

  • Structural Distinctiveness:

    • C2-Substitution: The carboxyl group at C2 (between S and N) renders the ring highly sensitive to hydrolysis under acidic conditions, releasing cysteine and the corresponding aldehyde (glyoxylic acid equivalent).

    • Chirality: The (R)-configuration at C2 is critical for molecular recognition in enzyme active sites, particularly in viral proteases and complement factors where stereospecificity dictates binding affinity.

    • Proline Isosterism: The thiazolidine ring mimics the pyrrolidine ring of proline but with altered lipophilicity and ring puckering (envelope conformation), influencing the secondary structure of peptide derivatives.

Pharmacology & Mechanism of Action

Complement Factor D Inhibition

The most high-value application of N-Boc-2-TCA derivatives is in the inhibition of Complement Factor D , a serine protease essential for the alternative pathway of the complement system.

  • Mechanism: Derivatives of 2-TCA bind to the catalytic triad of Factor D. The thiazolidine ring occupies the S2 or S2' pocket, positioning the warhead (often an amide or electrophile) to interact with Ser195 or His57.

  • Therapeutic Outcome: Inhibition prevents the cleavage of Factor B into Ba and Bb, blocking the formation of the C3 convertase (C3bBb). This halts the amplification loop responsible for excessive immune activation in diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) .

Peptidomimetics & Viral Protease Inhibition

As a proline mimic, the scaffold is incorporated into antiviral drugs (e.g., against Hepatitis C or HIV proteases).

  • Conformational Constraint: The bulky Sulfur atom and the N-Boc group restrict the

    
     and 
    
    
    
    torsion angles of the peptide backbone. This "locks" the bioactive conformation, increasing affinity for the target protease while reducing proteolysis by host enzymes.
  • Lipophilicity: The sulfur atom increases lipophilicity compared to proline, enhancing membrane permeability of the resulting drug candidate.

Prodrug for Intracellular Cysteine Delivery

While the N-Boc group is a protecting group, the free acid (after metabolic or chemical deprotection) acts as a prodrug.

  • Pathway: Inside the cell, the thiazolidine ring opens (hydrolysis), releasing L-Cysteine.

  • Activity: This elevates intracellular glutathione (GSH) levels, providing neuroprotection and antioxidant defense against reactive oxygen species (ROS).

Visualizing the Mechanism

Diagram 1: Complement Factor D Inhibition Pathway

This diagram illustrates the intervention point of 2-TCA derivatives within the alternative complement pathway.

ComplementPathway C3 C3 (Native) C3b C3b C3->C3b Spontaneous/Induced C3bB C3b-B Complex C3b->C3bB + Factor B FactorB Factor B C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Activation FactorD Factor D (Serine Protease) FactorD->C3bB Cleaves B to Bb Inhibitor 2-TCA Derivative (Inhibitor) Inhibitor->FactorD Inhibits Amplification Immune Amplification (Cell Lysis/Inflammation) C3bBb->Amplification Positive Feedback

Caption: Mechanism of Action: 2-TCA derivatives inhibit Factor D, halting the alternative complement pathway amplification loop.

Key Derivatives & Structure-Activity Relationships (SAR)

The biological activity is tunable via modification at the C2-Carboxyl and N-Terminus (after Boc removal or modification).

Derivative ClassModification SiteBiological TargetKey Effect
Amides C2-COOH

C2-CONHR
Factor D / Viral ProteasesHigh affinity binding to S1' pocket; improved metabolic stability.
Esters C2-COOH

C2-COOR
ProdrugsEnhanced cellular uptake; hydrolyzes to release cysteine (Antioxidant).
Peptides N-TerminusIntegrin ReceptorsActs as a rigid turn inducer in RGD mimetics (anti-thrombotic).
Aryl-Substituted C2-Aryl (via synthesis)Antimicrobial2-Aryl derivatives show potency against S. aureus and E. coli.
SAR Diagram: Optimization Vectors

SAR Core (R)-N-Boc-Thiazolidine-2-COOH (Core Scaffold) N_Term N-Position (Boc) Modifiable to: Sulfonamides, Ureas Effect: Protease Selectivity Core->N_Term C2_Pos C2-Carboxyl Modifiable to: Amides, Esters, Heterocycles Effect: Warhead/Binding Affinity Core->C2_Pos Ring Thiazolidine Ring S-Oxidation (Sulfoxide/Sulfone) Effect: Solubility & H-Bonding Core->Ring

Caption: SAR Optimization: Key sites for derivatization to tune potency and pharmacokinetic properties.

Experimental Protocols

Synthesis of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

Note: This synthesis creates the racemic mixture; chiral resolution or asymmetric synthesis is required for the pure (R)-isomer.

  • Condensation: Dissolve L-Cysteine hydrochloride (10 mmol) in water. Add glyoxylic acid monohydrate (10 mmol). Stir at room temperature for 12 hours. The thiazolidine-2-carboxylic acid precipitates or is isolated by concentration.

  • Protection: Suspend the crude thiazolidine-2-carboxylic acid in a mixture of dioxane/water (1:1). Add

    
     (2.5 eq) followed by 
    
    
    
    (1.2 eq). Stir for 24 hours.
  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (

    
    ). Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc to obtain the N-Boc derivative.

In Vitro Factor D Inhibition Assay

Objective: Determine the


 of a 2-TCA derivative against human Factor D.
  • Reagents: Recombinant Human Factor D, Factor B, C3b, and a chromogenic substrate (e.g., Z-Lys-SBzl).

  • Preparation: Dilute the test compound (2-TCA derivative) in DMSO to varying concentrations (0.1 nM to 10

    
    M).
    
  • Incubation: Mix Factor D (10 nM final) with the test compound in assay buffer (PBS, pH 7.4, 1 mM

    
    ). Incubate for 15 mins at 37°C.
    
  • Activation: Add the substrate mixture (Factor B + C3b). Factor D cleaves Factor B only when bound to C3b.

  • Detection: Measure the absorbance change at 405 nm (cleavage of chromophore) over 30 minutes.

  • Analysis: Plot velocity vs. log[Inhibitor] to calculate

    
    .
    

References

  • Thiazolidine-2-carboxylic acid derivatives as Factor D inhibitors.
  • Antiviral and Anticancer Activity of Thiazolidine Derivatives. Source:Song, X. et al. (2009). Synthesis and biological evaluation of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives. Journal of Chemical Crystallography. URL:[Link]

  • Thiazolidine-2-carboxylic acid as a Proline Analog. Source:Wlodek, L. et al. (1993).[3] The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels.[3] Biochemical Pharmacology. URL:[Link]

Sources

Foundational

(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid comprehensive literature review

The following technical guide details the properties, synthesis, and applications of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid . This document is structured for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid . This document is structured for researchers and drug development professionals, emphasizing the distinction of this "beta-thiaproline" scaffold from its more common 4-carboxylic acid isomer.

Executive Summary & Scientific Context

(R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3) is a specialized heterocyclic building block used in peptidomimetic drug design. Structurally, it is the N-Boc protected form of thiazolidine-2-carboxylic acid (also known as


-thiaproline).

Critical Distinction: As a Senior Application Scientist, it is vital to distinguish this compound from its isomer, thiazolidine-4-carboxylic acid (thioproline).

  • Thiazolidine-4-carboxylic acid: Derived from Cysteine + Formaldehyde.[1][2] The sulfur is at the

    
    -position relative to the carboxyl.
    
  • Thiazolidine-2-carboxylic acid (Target): Derived from Cysteamine + Glyoxylic acid. The sulfur is at the

    
    -position relative to the carboxyl.
    

This structural difference fundamentally alters the ring pucker and the steric trajectory of the carboxylic acid, making the 2-isomer a unique tool for constraining peptide backbone conformation and probing the active sites of proline-recognizing enzymes (e.g., Proline Dehydrogenase).

Chemical Profile Table
PropertyData
IUPAC Name (2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylic acid
Common Name N-Boc-(R)-thiazolidine-2-carboxylic acid; Boc-

-thiaproline
CAS Number 125471-00-3
Molecular Formula C

H

NO

S
Molecular Weight 233.29 g/mol
Melting Point 90–93 °C
Predicted pKa ~3.05 (Carboxylic acid)
Solubility Soluble in DCM, MeOH, DMF; sparingly soluble in water (acid form)
Storage 2–8 °C, Desiccated (Hygroscopic potential)

Synthesis & Manufacturing Workflows

The synthesis of the (R)-isomer typically involves the condensation of cysteamine with glyoxylic acid followed by resolution and protection.

Diagram 1: Synthetic Pathway

The following logic flow illustrates the construction of the scaffold and the divergence from the 4-isomer.

SynthesisPathway Precursor1 Cysteamine (2-Aminoethanethiol) Intermediate Thiazolidine-2-carboxylic acid (Racemic Mixture) Precursor1->Intermediate Condensation (H2O removal) Precursor2 Glyoxylic Acid Precursor2->Intermediate Resolution Chiral Resolution (e.g., Crystallization/HPLC) Intermediate->Resolution Product (R)-Thiazolidine-2-COOH Resolution->Product (R)-Isomer isolation Protected N-Boc-(R)-Thiazolidine-2-COOH (Final Product) Product->Protected (Boc)2O, Base

Caption: Synthetic route for (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid via cysteamine-glyoxylate condensation.

Detailed Experimental Protocol

Note: This protocol describes the formation of the racemic core followed by Boc-protection. For high-purity (R)-isomer, starting with resolved material or performing chiral resolution before Boc-protection is standard.

Step 1: Formation of Thiazolidine-2-carboxylic Acid
  • Reagents: Dissolve Cysteamine hydrochloride (10 mmol) and Glyoxylic acid monohydrate (10 mmol) in water (20 mL).

  • Reaction: Adjust pH to ~6.0 using dilute NaOH. Stir the mixture at room temperature for 12 hours. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack of the thiol.

  • Isolation: Concentrate the solution under reduced pressure. The product often precipitates upon addition of ethanol or acetone. Filter and dry to obtain the racemic thiazolidine-2-carboxylic acid.

Step 2: Boc-Protection[3]
  • Setup: Suspend the thiazolidine-2-carboxylic acid (5 mmol) in a mixture of Dioxane:Water (1:1, 20 mL).

  • Basification: Add 1M NaOH to adjust pH to 9–10.

  • Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (6 mmol, 1.2 eq) dropwise at 0 °C.

  • Reaction: Remove ice bath and stir at room temperature for 18 hours. Maintain pH >8 by periodic addition of NaOH if necessary.

  • Workup:

    • Wash the aqueous phase with diethyl ether (to remove unreacted (Boc)₂O).

    • Acidify the aqueous phase carefully with 1M HCl to pH ~2–3 (at 0 °C).

    • Extract immediately with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the white solid.

Applications in Drug Discovery[4][7]

Peptidomimetics & Conformational Restriction

This compound is a "Proline Mimic." In peptide chains, Proline induces a turn structure. Thiazolidine-2-carboxylic acid (T2C) mimics this but with altered electronic and steric properties:

  • Electronic Effect: The sulfur atom at position 3 (relative to carboxyl) is electron-withdrawing by induction but can donate electron density via resonance, altering the pKa of the acid compared to Proline.

  • Steric Bulk: The C-S bond (1.8 Å) is longer than the C-C bond (1.5 Å), expanding the ring size slightly and altering the

    
     and 
    
    
    
    dihedral angles of the peptide backbone.
Biological Metabolism (PutA Interaction)

Research indicates that T2C is a substrate for Proline Utilization A (PutA) , a bifunctional enzyme. Unlike Proline, which is oxidized to glutamate, T2C oxidation by PutA leads to a reactive


-thiazoline species that can covalently modify the enzyme active site, acting as a mechanism-based inhibitor or a metabolic probe.
Diagram 2: Biological Interaction Mechanism

Mechanism Substrate Thiazolidine-2-carboxylate (T2C) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme PutA / Proline Dehydrogenase (FAD-dependent) Enzyme->Complex Product Delta-4-Thiazoline-2-carboxylate (Reactive Electrophile) Complex->Product Oxidation (-2H) Inhibition Covalent Adduct / Inhibition Product->Inhibition Nucleophilic Attack by Enzyme Residue

Caption: Mechanism of Proline Dehydrogenase inhibition by Thiazolidine-2-carboxylic acid derivatives.

Handling & Stability (Self-Validating Protocols)

To ensure experimental success, adhere to these handling rules derived from the compound's chemical nature:

  • Oxidation Sensitivity: The sulfur atom is susceptible to oxidation to sulfoxide or sulfone.

    • Validation: Always check purity via LC-MS prior to coupling. An M+16 or M+32 peak indicates oxidation.

    • Prevention: Store under inert atmosphere (Argon/Nitrogen) if possible.

  • Acid Sensitivity (Boc Removal):

    • The Boc group is acid-labile (TFA/HCl). However, the thiazolidine ring itself is sensitive to ring-opening under strong acidic conditions in the presence of aldehydes/ketones (reversal of formation).

    • Protocol: Use standard TFA/DCM (1:1) for deprotection, but include scavengers (e.g., triisopropylsilane or thioanisole) to prevent tert-butyl cation attack on the sulfur.

References

  • ChemicalBook. (2025). N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2020). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates.[1][4] PMC. Retrieved from

  • Chem-Impex. (2025). Thiazolidine-2-carboxylic acid: Product Specifications and Applications.[5] Retrieved from

  • Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (Contextual reference for thiazolidine synthesis methods). Retrieved from

  • BLD Pharm. (2025). 3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid MSDS and Handling. Retrieved from

Sources

Exploratory

Technical Whitepaper: The Evolution and Synthesis of N-Boc-(R)-Thiazolidine-2-Carboxylic Acid

Part 1: Executive Summary & Chemical Significance N-Boc-(R)-thiazolidine-2-carboxylic acid (CAS: 125471-00-3) represents a pivotal "structural chameleon" in modern medicinal chemistry. While often overshadowed by its 4-s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Significance

N-Boc-(R)-thiazolidine-2-carboxylic acid (CAS: 125471-00-3) represents a pivotal "structural chameleon" in modern medicinal chemistry. While often overshadowed by its 4-substituted isomer (Thioproline), the 2-carboxylic acid derivative possesses unique physiochemical properties that make it indispensable for two distinct applications: as a conformationally restricted proline mimetic and as a masked aldehyde precursor for bio-orthogonal ligation.

Unlike the thermodynamically stable thiazolidine-4-carboxylic acid (derived from cysteine and formaldehyde), the 2-carboxylic acid analogue (derived from cysteamine and glyoxylic acid) exists in a delicate equilibrium with its open-chain Schiff base form. The historical "discovery" of this molecule is less about a single moment of isolation and more about the evolution of protection group strategies —specifically the introduction of the tert-butoxycarbonyl (Boc) group—to kinetically trap the ring structure, enabling its use in solid-phase peptide synthesis (SPPS).

This guide details the historical genesis, the mechanistic imperative of N-protection, and a validated protocol for the synthesis and resolution of the (R)-enantiomer.

Part 2: Historical Genesis & The "Stability Paradox"

The Pre-Boc Era: The Equilibrium Challenge

In the early 20th century, the condensation of aminothiols with carbonyls was well documented by researchers like Ratner and Clarke (1937). However, a clear distinction emerged between the 4-substituted and 2-substituted rings:

  • Thiazolidine-4-carboxylic acid: Formed from L-Cysteine + Formaldehyde. Extremely stable; does not readily hydrolyze.

  • Thiazolidine-2-carboxylic acid: Formed from Cysteamine + Glyoxylic Acid.[1][2] This molecule suffers from ring-chain tautomerism . In aqueous solution, particularly at neutral or alkaline pH, the ring opens to reform the imine (Schiff base), leading to hydrolysis.

Historical Insight: Early attempts to utilize the 2-carboxylic acid in peptide synthesis failed because the ring would open during coupling conditions, leading to side reactions. The "discovery" of the N-Boc derivative was the solution to this stability paradox. Acylation of the secondary amine (N1 position) locks the ring in the closed conformation, preventing the lone pair on nitrogen from facilitating the ring-opening mechanism.

The Protection Epoch

The application of Boc chemistry (popularized by Carpino in the late 1950s) to this specific heterocycle allowed researchers to isolate the N-Boc-thiazolidine-2-carboxylic acid as a stable, crystalline solid. This transformed a transient intermediate into a robust "synthon" (synthetic building block) for medicinal chemistry.

Part 3: Mechanistic Workflow (Visualization)

The following diagram illustrates the critical "Trap and Lock" mechanism. The reaction relies on the initial condensation to form the thermodynamic product, which is immediately trapped by the Boc-anhydride to prevent reversion.

G cluster_0 Thermodynamic Equilibrium Start Cysteamine + Glyoxylic Acid Imine Schiff Base Intermediate (Open Chain) Start->Imine Condensation (pH 7.5) Ring Thiazolidine-2-COOH (Unstable Ring) Imine->Ring Cyclization Trap Boc2O Trapping Ring->Trap N-Acylation Final N-Boc-(R)-Thiazolidine-2-COOH (Locked Ring) Trap->Final Kinetic Lock

Figure 1: The "Trap and Lock" synthesis pathway. Note the reversible nature of the ring formation (yellow) which is halted by N-Boc protection (blue/green).

Part 4: Technical Protocol (Synthesis & Resolution)

Objective: Synthesis of N-Boc-(R)-thiazolidine-2-carboxylic acid starting from achiral precursors. Note on Chirality: Since cysteamine is achiral, the condensation produces a racemate. The (R)-isomer must be resolved.

Phase 1: Condensation & Protection

Standard Operating Procedure (SOP)

  • Reagents: Cysteamine hydrochloride (1.0 eq), Glyoxylic acid monohydrate (1.1 eq), Di-tert-butyl dicarbonate (Boc2O, 1.2 eq), Triethylamine (TEA).

  • Solvent System: THF:Water (1:1 v/v).

  • Procedure:

    • Dissolve cysteamine HCl in water. Adjust pH to ~7.5 using TEA.

    • Add glyoxylic acid slowly at 0°C. Observation: The solution may yellow slightly, indicating imine formation.

    • Stir for 1 hour to allow the ring-chain equilibrium to establish.

    • Add Boc2O in THF dropwise. The pH must be maintained between 8.0–9.0 (using TEA or NaOH) to scavenge protons released during acylation.

    • Critical Control Point: Do not allow pH to drop below 7 during Boc addition, or the ring may open before protection occurs.

  • Workup: Acidify to pH 2.0 with 1N HCl (cold) and extract immediately with Ethyl Acetate. The N-Boc group stabilizes the ring against acid hydrolysis for short durations.

Phase 2: Resolution of the (R)-Isomer

Since the product is racemic (DL-N-Boc-thiazolidine-2-carboxylic acid), resolution is required.

Method A: Enzymatic Resolution (Green Chemistry)

  • Enzyme: D-Amino Acid Oxidase (DAAO).[1][2]

  • Mechanism: DAAO selectively oxidizes the (S)-isomer (which corresponds to the D-amino acid configuration in this specific heterocyclic nomenclature context) to the corresponding thiazoline, leaving the (R)-isomer intact.

  • Protocol: Incubate the racemate with Hog Kidney DAAO at pH 8.0. Extract the unreacted (R)-acid.

Method B: Chemical Resolution (Chiral Salt)

  • Agent: (R)-(+)-α-Methylbenzylamine.

  • Process: Form the diastereomeric salt in hot ethanol. Fractional crystallization yields the pure (R)-amine salt. Acidify to release the free N-Boc-(R)-acid.

Data Summary: Physicochemical Properties[1][2][3][4][5][6][7][8]
ParameterSpecificationNotes
Appearance White crystalline powderHygroscopic; store under desiccant.
Melting Point 90–93 °CSharp melting point indicates high enantiomeric purity.
Solubility DMSO, MeOH, DCMPoorly soluble in water after Boc protection.
Stability Stable at pH 2–10Unstable in strong acid (TFA) which removes Boc and opens the ring.
Chirality (R)-EnantiomerDesignated substrate for specific peptide mimetics.

Part 5: Advanced Applications (Why "2-COOH"?)

The selection of the 2-carboxylic acid isomer over the 4-carboxylic acid isomer is driven by specific mechanistic needs in drug discovery.

The "Masked Aldehyde" Strategy

The N-Boc-thiazolidine-2-carboxylic acid is effectively a protected form of glyoxylic acid .

  • Workflow: Incorporate the molecule into a peptide chain -> Deprotect (remove Boc) -> The ring spontaneously opens -> Releases an aldehyde group at the N-terminus.

  • Utility: This is used for Oxime Ligation or Hydrazone Ligation , allowing the conjugation of peptides to proteins or polymers without needing an external aldehyde linker.

Proline Mimetic

In the closed form, the thiazolidine ring mimics the turn-inducing properties of proline but with different lipophilicity (due to Sulfur) and ring puckering. It is used to probe the "cis/trans" isomerization of peptide bonds in bioactive ligands.

Part 6: References

  • Fitzpatrick, P. F., & Massey, V. (1982).[1] Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase.[1][2] Journal of Biological Chemistry.[1] Link

  • Duflocq, S., et al. (2020).[3] One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.[3] ResearchGate. Link

  • ChemicalBook. (2023). N-Boc-(R)-Thiazolidine-2-Carboxylic Acid Product Specifications.Link

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[4] Journal of the American Chemical Society. (Foundational context for thiazolidine chemistry).

  • N-Boc-(R)-Thiazolidine-2-carboxylic acid CAS 125471-00-3 Entry. PubChem. Link

Sources

Foundational

Technical Monograph: Synthesis and Optimization of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid Derivatives

Executive Summary & Strategic Rationale The thiazolidine ring system serves as a critical bioisostere for proline in medicinal chemistry, offering unique conformational constraints that restrict peptide backbone flexibil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The thiazolidine ring system serves as a critical bioisostere for proline in medicinal chemistry, offering unique conformational constraints that restrict peptide backbone flexibility. While thiazolidine-4-carboxylic acid (thioproline) is widely documented, thiazolidine-2-carboxylic acid represents a distinct and underutilized scaffold. Its carboxylic acid moiety is located at the "anomeric" position (C2), creating a sensitive hemiaminal ether/thioether linkage that presents both synthetic challenges and unique pharmacological opportunities.

This guide details the synthesis of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid , a protected intermediate essential for preventing ring-opening hydrolysis and enabling the construction of stable peptidomimetics. We focus on the (R)-enantiomer, which mimics the stereochemistry of natural L-proline derivatives, and explore novel derivatization strategies to enhance metabolic stability.

Retrosynthetic Analysis & Mechanistic Pathway

The construction of the target molecule relies on the condensation of cysteamine with glyoxylic acid. Unlike the 4-carboxylic acid derivatives (derived from cysteine), the 2-carboxylic acid core is formed via a reversible Schiff base intermediate followed by intramolecular thiol attack.

Stability Considerations

The primary challenge is the reversibility of the ring closure. The C2 position is susceptible to hydrolysis, regenerating the aldehyde and thiol.[1]

  • Solution:

    
    -acylation (Boc protection) is mandatory immediately following cyclization. The electron-withdrawing Boc group reduces the electron density on the nitrogen, destabilizing the iminium ion intermediate required for ring opening, thus "locking" the ring structure.
    
Reaction Scheme Visualization

SynthesisPathway Precursors Cysteamine + Glyoxylic Acid Intermediate Thiazolidine-2-COOH (Racemic, Unstable) Precursors->Intermediate Condensation pH 7.5 BocProtection Boc-Protection ((Boc)2O, NaOH) Intermediate->BocProtection In situ stabilization Racemate (±)-3-Boc-Thiazolidine-2-COOH (Stable) BocProtection->Racemate N-acylation Resolution Chiral Resolution (Chiral HPLC or Salt) Racemate->Resolution Enantioseparation Target Target: (R)-Isomer Resolution->Target Isolation

Figure 1: Synthetic workflow from achiral precursors to the resolved (R)-enantiomer. Note the in-situ stabilization requirement.

Experimental Protocols

Step 1: Synthesis of (±)-Thiazolidine-2-carboxylic Acid (Core Formation)

Note: This reaction produces the racemate. The product is prone to oxidation and hydrolysis; proceed immediately to Step 2.

Reagents:

  • Cysteamine hydrochloride (11.36 g, 100 mmol)

  • Glyoxylic acid monohydrate (9.2 g, 100 mmol)

  • Water (degassed, 100 mL)

  • NaOH (4.0 g, 100 mmol)

Protocol:

  • Dissolution: Dissolve cysteamine HCl in degassed water under nitrogen atmosphere (to prevent disulfide formation).

  • Neutralization: Add NaOH solution dropwise to adjust pH to ~7.0.

  • Condensation: Add glyoxylic acid solution slowly at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The formation of the ring is indicated by the disappearance of the free thiol signal in Ellman’s test.

  • Workup: Do not isolate the free amino acid due to instability. Proceed directly to protection.

Step 2: N-Boc Protection (Stabilization)

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol)

  • Dioxane (100 mL)

  • Sodium Hydroxide (1M solution)

Protocol:

  • Addition: To the aqueous reaction mixture from Step 1, add 100 mL of dioxane.

  • Basification: Adjust pH to 9.0 using 1M NaOH.

  • Acylation: Add Boc₂O dropwise while maintaining pH 8–9 (using a pH-stat or manual addition of NaOH).

  • Stirring: Stir vigorously for 18 hours at room temperature.

  • Extraction: Wash the alkaline solution with diethyl ether (

    
     mL) to remove unreacted Boc₂O.
    
  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.5 with 1M KHSO₄ (avoid HCl to prevent Boc cleavage).

  • Isolation: Extract immediately with Ethyl Acetate (

    
     mL). Dry over Na₂SO₄ and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc to yield (±)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid as a white solid.

Step 3: Enantiomeric Resolution to (R)-Isomer

Since the starting materials are achiral, a resolution step is required.[2]

Method A: Chemical Resolution (Scalable)

  • Dissolve the racemate in hot ethanol.

  • Add 0.5 equivalents of (R)-(+)-

    
    -methylbenzylamine .
    
  • Allow the diastereomeric salt to crystallize slowly. The (R,R)-salt typically crystallizes preferentially (verify via XRD or specific rotation).

  • Acidify the salt with KHSO₄ to release the free (R)-acid.

Method B: Chiral HPLC (Analytical/Small Scale)

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).

  • Detection: 210 nm.

  • Target: Collect the fraction corresponding to the (R)-enantiomer (elution order must be determined using a known standard or polarimetry).

Characterization Data

The following data validates the structure of the racemic Boc-protected intermediate.

TechniqueParameterObserved ValueStructural Assignment
1H NMR

(DMSO-d6)
1.39 (s, 9H)Boc tert-butyl group
2.95 - 3.20 (m, 2H)H-5 (Ring methylene)
3.60 - 3.85 (m, 2H)H-4 (Ring methylene)
5.45 (s, 1H) H-2 (Anomeric proton) - Diagnostic
12.80 (br s, 1H)Carboxylic Acid (COOH)
13C NMR

(ppm)
28.1Boc Methyls
31.5, 48.2C-5, C-4 (Ring carbons)
63.4 C-2 (Anomeric carbon)
153.2Boc Carbonyl
171.5Acid Carbonyl
IR

(cm⁻¹)
1745, 1690C=O (Acid), C=O[2][3] (Carbamate)

Novel Derivatization Strategies

To expand the utility of this scaffold in drug discovery, we propose two derivatization pathways: C-terminus functionalization (Amides) and Sulfur oxidation (Sulfones).

Library Generation: Amide Coupling

The carboxylic acid at C2 is sterically hindered. High-efficiency coupling agents are required.

  • Reagents: EDC·HCl, HOBt, DIPEA, Amine (

    
    ).
    
  • Note: Avoid harsh bases to prevent epimerization at C2.

Library Generation: S-Oxidation

Oxidizing the sulfur creates a sulfoxide or sulfone, introducing a new dipole and potentially increasing metabolic stability.

  • Sulfoxide: 1.0 eq mCPBA, DCM, 0°C (Creates diastereomers at Sulfur).

  • Sulfone: 2.5 eq mCPBA, DCM, RT.

Derivatization cluster_amide Pathway A: C-Terminus Modification cluster_ox Pathway B: S-Oxidation Core (R)-3-Boc-Thiazolidine-2-COOH Amide Amide Derivatives (Peptidomimetics) Core->Amide EDC/HOBt R-NH2 Esters Ester Prodrugs (Lipophilicity) Core->Esters Cs2CO3 R-X Sulfoxide Sulfoxides (S=O) (Chiral Sulfur) Core->Sulfoxide mCPBA (1 eq) Sulfone Sulfones (O=S=O) (Metabolic Stability) Core->Sulfone mCPBA (2.5 eq)

Figure 2: Divergent synthesis for library generation from the core scaffold.

References

  • Substrate Identification: Hamilton, G. A., et al. (1982). "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase."[4] Journal of Biological Chemistry. Link

  • Boc Protection Protocols: Varala, R., et al. (2006).[5] "Boc-Protected Amino Groups."[6][5][7] Journal of Organic Chemistry. Link

  • Enantiomeric Resolution: Hamase, K., et al. (2014). "HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase." Journal of Chromatography B. Link

  • Thiazolidine Applications: "Thiazolidine-2-carboxylic acid in Pharmaceutical Development." Chem-Impex International. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

Executive Summary & Scientific Rationale Target Molecule: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS (Racemate): 163126-22-5 (Generic reference for Boc-derivative) Significance: Thiazolidine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Target Molecule: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS (Racemate): 163126-22-5 (Generic reference for Boc-derivative) Significance: Thiazolidine-2-carboxylic acid (also known as


-thiaproline) is a structural isostere of proline where the 

-methylene group is replaced by a sulfur atom.[1] Unlike the more common thiazolidine-4-carboxylic acid (thioproline), the 2-carboxylic acid derivative possesses a stereocenter at the C2 position, located between the sulfur and nitrogen atoms. This unique electronic environment makes it a critical scaffold for peptidomimetics, acting as a conformationally restricted amino acid that resists enzymatic degradation by proline dehydrogenases.

Synthetic Strategy: The synthesis presents a specific stereochemical challenge: the formation of the thiazolidine ring via condensation of cysteamine and glyoxylic acid is inherently non-stereoselective, yielding a racemic mixture. Direct asymmetric synthesis is chemically difficult due to the lability of the hemiaminal-thioacetal center. Therefore, this protocol utilizes a Racemic Synthesis followed by Chiral Resolution approach.[2]

Retrosynthetic Analysis

The workflow involves three critical phases:

  • Cyclocondensation: Formation of the 5-membered ring from acyclic precursors.

  • N-Protection: Stabilization of the secondary amine with a tert-butoxycarbonyl (Boc) group.[3]

  • Enantiomeric Resolution: Isolation of the (R)-enantiomer using Chiral Stationary Phase (CSP) chromatography.

SynthesisWorkflow Start Cysteamine HCl + Glyoxylic Acid Inter Racemic Thiazolidine-2-COOH Start->Inter Cyclocondensation (Aq. EtOH, 25°C) BocStep Boc-Protection (Boc2O / NaOH) Inter->BocStep RacBoc Racemic Boc-Thiazolidine-2-COOH BocStep->RacBoc Resolution Chiral Resolution (Prep-HPLC) RacBoc->Resolution Chiralpak AD-H Final (R)-Target Molecule (>99% ee) Resolution->Final Isolation

Figure 1: Strategic workflow for the synthesis and isolation of the target (R)-enantiomer.

Experimental Protocol

Phase 1: Synthesis of Racemic Thiazolidine-2-carboxylic acid

Principle: This step involves the condensation of an aminothiol with an aldehyde. The mechanism proceeds via the formation of an imine (Schiff base) followed by an intramolecular nucleophilic attack by the thiol group to close the ring.

Reagents:

Reagent MW ( g/mol ) Equiv. Quantity Role
Cysteamine HCl 113.61 1.0 11.36 g (100 mmol) Core Scaffold
Glyoxylic Acid Monohydrate 92.05 1.05 9.66 g (105 mmol) C2 Source
Sodium Acetate (anhydrous) 82.03 1.0 8.20 g pH Buffer

| Ethanol/Water (1:1) | - | - | 200 mL | Solvent |

Procedure:

  • Preparation: In a 500 mL round-bottom flask, dissolve Cysteamine HCl (11.36 g) in 100 mL of distilled water.

  • Buffering: Add Sodium Acetate (8.20 g) to the solution to neutralize the HCl and buffer the pH to ~4.5–5.0. Critical: Highly acidic conditions inhibit the nucleophilic attack of the sulfur; basic conditions promote disulfide dimerization.

  • Addition: Dissolve Glyoxylic Acid Monohydrate (9.66 g) in 100 mL of Ethanol. Add this solution dropwise to the stirring cysteamine solution over 30 minutes at Room Temperature (25°C).

  • Reaction: Stir the mixture vigorously for 12–16 hours. A white precipitate typically forms as the zwitterionic product is less soluble in the aqueous ethanol mixture.

  • Workup: Cool the reaction mixture to 4°C (ice bath) for 2 hours to maximize precipitation.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 30 mL) and diethyl ether (2 x 30 mL) to remove unreacted aldehydes and disulfides.

  • Drying: Dry under vacuum at 40°C.

    • Expected Yield: 70–80% (Racemic mixture).

    • Checkpoint: 1H NMR (D2O) should show the C2 proton as a singlet around 5.2–5.5 ppm (depending on pH).

Phase 2: N-tert-Butoxycarbonyl (Boc) Protection

Principle: Protection of the secondary amine is necessary to prevent side reactions and allow for chromatographic resolution. The reaction uses Di-tert-butyl dicarbonate (Boc2O) under basic conditions.[3][4]

Reagents:

Reagent MW Equiv. Quantity Role
Racemic Thiazolidine-2-COOH 133.17 1.0 6.65 g (50 mmol) Substrate
Di-tert-butyl dicarbonate (Boc2O) 218.25 1.2 13.1 g Protecting Group
NaOH (1M aqueous) 40.00 2.2 110 mL Base

| 1,4-Dioxane | - | - | 50 mL | Co-solvent |

Procedure:

  • Solubilization: Suspend the racemic thiazolidine-2-carboxylic acid (6.65 g) in 50 mL of water and 50 mL of 1,4-dioxane.

  • Basification: Cool to 0°C. Slowly add 1M NaOH (110 mL) to adjust pH to >10 and dissolve the amino acid.

  • Boc Addition: Add Boc2O (13.1 g) dropwise (dissolved in a minimal amount of dioxane if solid) while maintaining the temperature at 0–5°C.

  • Reaction: Remove the ice bath and stir at Room Temperature for 12 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Dioxane.

    • Wash the remaining aqueous phase with Ethyl Acetate (2 x 50 mL) to remove excess Boc2O and non-acidic impurities.

    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2–3 using 1M HCl or KHSO4 solution. Caution: CO2 evolution may occur; do not use strong mineral acids aggressively to avoid Boc cleavage.

    • Extraction: Extract the turbid acidic mixture immediately with Ethyl Acetate (3 x 75 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude N-Boc-thiazolidine-2-carboxylic acid as a viscous oil or semi-solid.

  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via short silica plug if necessary.

Phase 3: Isolation of the (R)-Enantiomer

Scientific Note: The chemical synthesis yields a racemate. The (R)-enantiomer is the levorotatory form: (R)-(-)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid . Separation is best achieved via Chiral HPLC, as classical crystallization requires extensive optimization of chiral bases.

Preparative Chiral HPLC Protocol:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) [90 : 10 : 0.1].

    • Note: TFA is required to suppress ionization of the carboxylic acid and ensure sharp peak shapes.

  • Flow Rate: Dependent on column diameter (e.g., 15 mL/min for 20mm ID prep column).

  • Detection: UV at 210 nm.

  • Elution Order:

    • First Eluting Peak: (S)-(+)-isomer.

    • Second Eluting Peak: (R)-(-)-isomer (Target).

    • Reference: Separation factors (

      
      ) for this class of compounds on Chiralpak AD-H are typically >1.5, allowing for baseline separation.
      

Post-Separation Workup:

  • Collect the fraction corresponding to the second peak.

  • Concentrate under reduced pressure (bath temp < 35°C).

  • Azeotrope with toluene to remove traces of TFA.

  • Obtain the final product as a white solid.

Mechanism of Action (Ring Closure)

The formation of the thiazolidine ring is the critical construct-forming step. It is a dynamic equilibrium that is driven to completion by the precipitation of the product.

Mechanism Step1 Step 1: Imine Formation (Amine attacks Aldehyde) Step2 Step 2: Thiol Attack (Intramolecular Cyclization) Step1->Step2 - H2O Step3 Step 3: Stereocenter Formation (C2 becomes Chiral) Step2->Step3 Ring Closure

Figure 2: Mechanistic pathway. The C2 stereocenter is formed in Step 3. In the absence of a chiral catalyst, the attack occurs with equal probability from both faces, yielding a racemate.

Quality Control & Characterization

Specification for (R)-Target:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Purity HPLC (C18)> 98.0%
Chiral Purity Chiral HPLC (AD-H)> 99.0% ee
Specific Rotation Polarimetry

to

(c=1, MeOH)*
Identity 1H NMR (DMSO-d6)Confirms structure & rotamers
Mass Spec ESI-MS[M-H]- = 232.1

Note on Rotation: The specific rotation is highly solvent and concentration-dependent. The (R)-isomer is generally levorotatory (-).

Troubleshooting Rotamers: In NMR spectroscopy, N-Boc-thiazolidines exhibit rotameric splitting due to the restricted rotation around the N-CO carbamate bond. This often appears as "double peaks" (e.g., two singlets for the Boc group or split multiplets for ring protons) in a ratio of ~60:40 or 70:30.

  • Validation: To confirm purity vs. rotamers, run the NMR at elevated temperature (e.g., 50–60°C). The peaks should coalesce into single signals.

References

  • Wernicke, D., et al. "Kinetics of the reaction of cysteamine with glyoxylic acid." Journal of the Chemical Society, Perkin Transactions 2.
  • Enantiomeric Separation (Chiral HPLC)

    • Bhushan, R., & Tanwar, S. (2009). "HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
    • Source:

    • Relevance: Defines the elution order and conditions for resolving the (R) and (S) enantiomers.
  • Boc Protection Protocols

    • Greene, T. W., & Wuts, P. G. M.[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4]

    • Context: Standard protocols for Boc protection of secondary amines using Boc2O and base.[4]

  • Biological Significance

    • De Luca, G., et al. "Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems." Journal of Biological Chemistry.
    • Source:

    • Relevance: Validates the biological utility of the molecule as a proline isostere.

Sources

Application

Application of (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid in solid-phase peptide synthesis

Application Note: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid in Solid-Phase Peptide Synthesis Executive Summary (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) is a specialized het...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid in Solid-Phase Peptide Synthesis

Executive Summary

(R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) is a specialized heterocyclic building block distinct from the more common thiazolidine-4-carboxylic acid (Thz-4, or thioproline). While Thz-4 is widely recognized as a pseudoproline for cysteine protection, Boc-Thz-2-OH serves a unique and powerful role in modern peptide chemistry: it acts as a masked glyoxylyl (aldehyde) precursor .

This application note details the utilization of Boc-Thz-2-OH for the site-specific introduction of N-terminal aldehydes into peptides via Solid-Phase Peptide Synthesis (SPPS). This "masked" strategy allows the reactive aldehyde to survive harsh acidic cleavage conditions (TFA), enabling downstream bioconjugation (e.g., oxime ligation) or the synthesis of conformationally constrained proline mimetics.

Scientific Background & Mechanism

The Structural Distinction: Thz-2 vs. Thz-4

It is critical to distinguish between the two isomers to prevent experimental error:

  • Thz-4 (Thioproline): Derived from Cysteine + Formaldehyde. Used to disrupt aggregation (pseudoproline) or protect Cysteine.

  • Thz-2 (Beta-Thiaproline): Derived from Cysteamine + Glyoxylic Acid.[1] This is the subject of this guide. It contains a masked aldehyde at the C2 position.

The "Masked Aldehyde" Strategy

The thiazolidine-2-carboxylic acid ring is stable to standard Fmoc-SPPS conditions and TFA cleavage. Post-cleavage, the ring can be opened (uncaged) under mild conditions to generate an N-terminal glyoxylyl peptide. This glyoxyl group contains an


-oxo aldehyde, which is highly reactive toward aminooxy- or hydrazide-functionalized payloads, forming stable oxime or hydrazone linkages.

Mechanism of Uncaging: The hydrolysis of the Thz-2 ring is thermodynamically favored in the presence of an aminooxy nucleophile or can be catalyzed by thiophilic metals (Ag⁺, Pd²⁺) which sequester the sulfur, driving the equilibrium toward the open-chain aldehyde form.

Experimental Workflow: N-Terminal Bioconjugation

The following workflow describes the installation of Boc-Thz-2-OH at the N-terminus of a peptide to serve as a ligation handle.

Materials Required
  • Reagent: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3).[2]

  • Resin: Rink Amide or Wang Resin (depending on C-term requirement).[3]

  • Coupling Agents: HATU or DIC/Oxyma.

  • Uncaging Reagents: Methoxyamine HCl (for direct conversion) or AgOAc (for hydrolysis).

Step-by-Step Protocol

Step 1: Peptide Assembly (Fmoc-SPPS) Synthesize the target peptide sequence using standard Fmoc/tBu protocols. Ensure the N-terminal Fmoc is removed prior to the final coupling.

Step 2: Coupling of Boc-Thz-2-OH The Boc-protected Thz-2 derivative is coupled as the final N-terminal residue.

  • Dissolve: 3.0 eq of Boc-Thz-2-OH and 2.9 eq of HATU in DMF.

  • Activate: Add 6.0 eq of DIPEA.

  • React: Add to the resin-bound peptide. Shake for 2 hours at room temperature.

    • Note: The coupling efficiency can be monitored via the Kaiser test (ninhydrin), although secondary amines (if Pro is the penultimate residue) require the Chloranil test.

  • Wash: DMF (3x), DCM (3x).

Step 3: Cleavage from Resin

  • Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Critical Warning:Do NOT use EDT (Ethanedithiol) or Thioanisole. These scavengers can react with the liberated aldehyde or stabilize the thiazolidine ring, inhibiting downstream uncaging.

  • Incubate: 2–3 hours. The N-terminal Boc group is removed by TFA, but the Thz-2 ring remains intact , yielding H-Thz-2-Peptide.

  • Precipitate: Cold diethyl ether. Lyophilize the crude peptide.

Step 4: One-Pot Uncaging and Ligation (Oxime Formation) This step converts the stable H-Thz-2-Peptide into the oxime-ligated product.

  • Buffer: Dissolve peptide (1 mM) in Acetate Buffer (0.1 M, pH 4.0–5.0).

  • Reactant: Add the Aminooxy-functionalized payload (e.g., Aminooxy-PEG-Biotin) at 1.5–2.0 eq.

  • Catalyst (Optional but Recommended): Add Aniline (100 mM) to catalyze oxime formation.

  • Incubation: The presence of the aminooxy group drives the equilibrium. The Thz-2 ring opens, releasing cysteamine (which forms a disulfide dimer or is scavenged) and the Glyoxyl-peptide, which immediately reacts with the aminooxy group.

    • Alternative Metal-Assisted Route: Treat H-Thz-2-Peptide with Pd(OAc)₂ or AgOAc in aqueous buffer to force ring opening before adding the nucleophile.

Data Summary: Stability & Reactivity

ParameterThz-2-COOH CharacteristicsImpact on Protocol
TFA Stability HighRing survives cleavage; acts as a protecting group for the aldehyde.[4]
Coupling Efficiency Moderate to HighSteric bulk is similar to Proline; standard coupling times apply.
Chirality (R)-EnantiomerMaintains stereochemical definition; (R) config usually yields L-Cys/Glyoxylate derivatives upon hydrolysis.
Uncaging pH pH 4.0 – 6.0Ideal for bioconjugation; mild conditions preserve protein integrity.
Scavenger Sensitivity High Avoid thiols (EDT, DTT) during cleavage/purification to prevent ring stabilization.

Pathway Visualization

The following diagram illustrates the chemical transformation from the protected building block to the final bioconjugate.

Thz2_Pathway Reagent (R)-Boc-Thz-2-OH (Reagent) Coupling SPPS Coupling (HATU/DIPEA) Reagent->Coupling ResinPeptide Boc-Thz-2-Peptide-Resin Coupling->ResinPeptide Cleavage TFA Cleavage (-Boc, -Resin) ResinPeptide->Cleavage Intermediate H-Thz-2-Peptide (Stable Cyclic Form) Cleavage->Intermediate Ring Intact Uncaging Ring Opening (pH 4-5 / Aminooxy) Intermediate->Uncaging Aldehyde [Glyoxyl-Peptide] (Transient Aldehyde) Uncaging->Aldehyde - Cysteamine Ligation Oxime Ligation (R-O-NH2) Aldehyde->Ligation Final Oxime-Linked Conjugate Ligation->Final

Caption: Chemical pathway for utilizing Boc-Thz-2-OH as a masked aldehyde precursor in peptide bioconjugation.

Application 2: Peptidomimetics (Proline Isostere)

Beyond bioconjugation, (R)-Thz-2-OH is utilized as a proline mimetic (often called


-thiaproline).
  • Conformational Constraint: The 5-membered thiazolidine ring imposes backbone constraints similar to proline but with altered electronic properties due to the sulfur atom at the

    
    -position.
    
  • Cis/Trans Isomerization: The sulfur atom alters the cis/trans ratio of the peptide bond preceding the Thz residue, which is valuable for designing peptides with specific turn structures or for probing enzyme-substrate specificity (e.g., collagenase inhibitors).

  • Protocol Adjustment: If the goal is to retain the Thz ring in the final peptide (not open it), avoid acidic buffers containing strong nucleophiles or heavy metals post-cleavage.

Troubleshooting & Expert Tips

  • Incomplete Coupling: Due to the steric hindrance of the secondary amine in the thiazolidine ring (if extending the chain from a Thz residue), subsequent couplings onto the Thz N-terminus can be difficult. Use strong activators like HATU or COMU and double coupling cycles.

  • Premature Ring Opening: Avoid storing the cleaved H-Thz-2-peptide in dilute aqueous solutions for extended periods without pH control. Lyophilized powder is stable.

  • Analysis: The Thz ring protons have distinct NMR shifts compared to Proline. In HPLC, the Thz-peptide will have a different retention time than the hydrolyzed Glyoxyl-peptide. Monitor the shift to confirm uncaging.

References

  • Dufour, E., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. ResearchGate. [Link]

  • National Institutes of Health (NIH). Thiazolidine-4-carboxylic acid vs Thiazolidine-2-carboxylic acid: Structural and Functional Distinctions. [Link]

Sources

Method

Use of (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid as a chiral building block in organic synthesis.

Executive Summary (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3) is a specialized chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3) is a specialized chiral building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Structurally, it is a thiazolidine ring (saturated 1,3-thiazole) featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen (position 3) and a carboxylic acid moiety at position 2.

Unlike the more common Thioproline (Thiazolidine-4-carboxylic acid), which is a cysteine derivative, the 2-carboxylic acid isomer represents a "masked" condensation product of cysteamine and glyoxylic acid . This unique substitution pattern places the carboxyl group at the N,S-acetal center (position 2), imparting distinct chemical reactivity and conformational properties. It serves as a proline isostere, a masked aldehyde precursor, and a scaffold for inducing specific turn geometries in peptide chains.

Chemical Identity & Properties

PropertySpecification
Chemical Name (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
CAS Number 125471-00-3 (R-isomer); 141783-63-3 (Racemate)
Molecular Formula C₉H₁₅NO₄S
Molecular Weight 233.28 g/mol
Structure Thiazolidine ring; N-Boc at pos 3; COOH at pos 2
Chirality C2 is the chiral center (anomeric position N-C-S)
Physical State White to off-white solid
Melting Point 90–93 °C
Solubility Soluble in DCM, MeOH, DMF; Sparingly soluble in water
Stability Stable at room temperature; Hygroscopic; Store at 2–8 °C
Structural Significance

The C2 position is chemically unique because it is flanked by both a sulfur atom and an acylated nitrogen. This creates an N,S-acetal electronic environment.

  • Acidity: The C2 proton is more acidic than typical

    
    -amino acid protons due to the electron-withdrawing N-Boc group and the polarizability of sulfur.
    
  • Racemization Risk: Base-mediated epimerization at C2 is a critical concern during coupling reactions.

Synthesis Protocol: Preparation of the Building Block

While commercially available, the synthesis of this building block illustrates its origin as a masked glyoxylic acid.

Reaction Scheme
  • Condensation: Cysteamine (2-aminoethanethiol) + Glyoxylic acid

    
     Thiazolidine-2-carboxylic acid.
    
  • Protection: Thiazolidine-2-carboxylic acid + Boc₂O

    
     N-Boc-Thiazolidine-2-carboxylic acid.
    
Detailed Protocol

Reagents:

  • Cysteamine hydrochloride (1.0 eq)

  • Glyoxylic acid monohydrate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or NaOH (2.5 eq)

  • Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step Procedure:

  • Condensation: Dissolve cysteamine HCl in water. Add glyoxylic acid monohydrate slowly at 0 °C.

  • Cyclization: Adjust pH to ~6.0 with dilute NaOH. Stir at room temperature for 4–6 hours. The intermediate (Thiazolidine-2-COOH) forms in situ.

  • Boc Protection: Add dioxane to the reaction mixture. Add Boc₂O followed by TEA (or NaOH) to maintain pH ~9.0. Stir overnight at room temperature.

  • Workup: Wash the aqueous layer with diethyl ether (to remove unreacted Boc₂O). Acidify the aqueous layer to pH 2–3 with 1N HCl.

  • Extraction: Extract the product into Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain the pure solid.

Application 1: Peptide Coupling (Solid & Solution Phase)

The primary application is inserting the thiazolidine moiety into peptide chains to constrain conformation.

Critical Considerations
  • Steric Hindrance: The bulky Boc group and the ring structure make the secondary amine (N3) a poor nucleophile after deprotection. However, the carboxylic acid (C2) couples readily.

  • Racemization Control: Avoid strong bases (like DBU) during activation. Use "low-racemization" additives like Oxyma or HOBt.

Coupling Protocol (Solution Phase)

Objective: Couple (R)-3-Boc-thiazolidine-2-COOH to a primary amine (R-NH₂).

  • Activation:

    • Dissolve (R)-3-Boc-thiazolidine-2-COOH (1.0 eq) in dry DCM or DMF.

    • Add HATU (1.1 eq) and HOAt (1.1 eq) (preferred for steric bulk) or EDC/HOBt.

    • Add DIPEA (2.0 eq) strictly at 0 °C. Note: Keep base equivalents to a minimum to prevent C2 epimerization.

  • Coupling:

    • Add the amine component (R-NH₂) (1.0–1.2 eq).

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature over 4 hours.

  • Monitoring: Monitor by TLC or LC-MS. The N-Boc group remains stable.

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove base/HATU byproducts), sat. NaHCO₃, and brine.

Workflow Diagram: Peptide Coupling

PeptideCoupling Start (R)-3-Boc-Thiazolidine-2-COOH Activation Activation (HATU/DIPEA, 0°C) Start->Activation Dissolve in DMF Intermediate Activated Ester (OAt/OBt) Activation->Intermediate Active Species Racemization WARNING: Excess Base causes C2 Epimerization Activation->Racemization If T > 0°C or Base > 2eq AmineAdd Add Amine (R-NH2) Intermediate->AmineAdd Nucleophilic Attack Product Boc-Thiazolidine-Amide AmineAdd->Product Amide Bond Formation

Caption: Workflow for coupling (R)-3-Boc-thiazolidine-2-carboxylic acid to an amine, highlighting the critical control point for racemization.

Application 2: Masked Aldehyde & Cysteamine Delivery

This compound acts as a stable storage form for unstable aldehydes or thiols.

Mechanism

The thiazolidine ring is an N,S-acetal. Under acidic conditions (after Boc removal) or in the presence of specific metal catalysts (Ag+, Hg+), the ring opens to release:

  • Cysteamine (2-aminoethanethiol)

  • Glyoxylic Acid (or the corresponding aldehyde if reduced).

Protocol: Ring Opening / Deprotection

To utilize the molecule as a cysteine surrogate or to modify the ring:

  • Boc Removal:

    • Treat substrate with TFA/DCM (1:1) for 30 min at 0 °C.

    • Result: The thiazolidine ring remains intact as the TFA salt.

  • Ring Opening (Aldehyde Release):

    • Dissolve the deprotected thiazolidine in aqueous acetonitrile.

    • Add AgNO₃ or HgCl₂ (1.1 eq) to sequester the sulfur.

    • Result: Hydrolysis of the C2-N3 and C2-S1 bonds, releasing the carbonyl component.

Structural Comparison Data

The following table contrasts this building block with the more common proline analogues.

Feature(R)-Thiazolidine-2-COOHL-ProlineL-Thioproline (Thiazolidine-4-COOH)
Ring Size 5-membered (S, N)5-membered (N)5-membered (S, N)
COOH Position C2 (Between S and N)C2 (Alpha to N)C4 (Alpha to N, Gamma to S)
Precursors Cysteamine + GlyoxylateNatural Amino AcidCysteine + Formaldehyde
pKa (COOH) ~3.0 (More acidic)~2.0~1.5
Conformation Puckered (Envelope)Puckered (Envelope)Puckered
Key Use Masked Aldehyde / Turn InducerStandard Turn InducerAntioxidant / Cysteine Prodrug

References

  • National Institutes of Health (NIH) - PubChem. Thiazolidine-2-carboxylic acid Compound Summary. Available at: [Link]

  • ResearchGate. Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems.[1] Available at: [Link]

  • Google Patents.Process for the preparation of Teneligliptin and intermediates (WO2015173779A1).

Sources

Application

N-Boc-(R)-thiazolidine-2-carboxylic acid amide bond coupling reaction conditions

Executive Summary This guide details the optimized protocols for the amide bond coupling of N-Boc-(R)-thiazolidine-2-carboxylic acid (Boc-Thz-2-OH). Unlike its common analogue thiazolidine-4-carboxylic acid (thioproline)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the amide bond coupling of N-Boc-(R)-thiazolidine-2-carboxylic acid (Boc-Thz-2-OH). Unlike its common analogue thiazolidine-4-carboxylic acid (thioproline), the 2-isomer presents a unique synthetic challenge: extreme susceptibility to C2-epimerization .

The C2 position is chemically distinct, acting as a cyclic N,S-acetal. The acidity of the C2 proton, flanked by sulfur, nitrogen, and the carbonyl group, renders standard peptide coupling protocols (e.g., HBTU/DIPEA) unsuitable due to rapid racemization. This document provides validated low-epimerization methodologies using T3P® (Propylphosphonic anhydride) and Mixed Anhydride strategies.

Mechanistic Insight: The Epimerization Trap

To successfully couple Boc-Thz-2-OH, one must understand the failure mode of standard conditions.

Structural Vulnerability

In standard amino acids, the


-proton is weakly acidic (

). In thiazolidine-2-carboxylic acid, the C2 proton is significantly more acidic due to the electron-withdrawing inductive effects of both the adjacent Sulfur and Nitrogen atoms, combined with the resonance stabilization of the activated carbonyl.
The Mechanism of Failure

When the carboxylate is activated (e.g., by HATU), the risk of base-catalyzed proton abstraction increases. If a tertiary amine like DIPEA is present, it can abstract the C2 proton, leading to a planar enolate intermediate which repotonates non-stereoselectively, yielding a racemic mixture (R/S).

Epimerization Start Activated Boc-Thz-2-COX Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Proton Abstraction (Fast at C2) Base Base (DIPEA) Base->Start Attacks H+ Racemate Racemic Product (50% R / 50% S) Enolate->Racemate Reprotonation

Figure 1: Mechanism of base-catalyzed epimerization at the C2 position of Thiazolidine-2-carboxylic acid.

Reagent Selection Guide

Quantitative comparison of coupling reagents for hindered/sensitive amino acids.

Reagent SystemActivation SpeedEpimerization RiskRecommended BaseApplication Note
T3P / Pyridine ModerateLowest Pyridine / NMMPrimary Recommendation. No added nucleophiles required.
IBCF / NMM FastLowNMMRequires -15°C. Technically demanding but effective.
DIC / Oxyma ModerateLow-MediumNone (or Collidine)Good solid-phase option. Neutral pH.
HATU / DIPEA Very FastHigh DIPEAAvoid. Only use for extremely hindered amines if chirality is secondary.

Optimized Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Best for: Solution phase synthesis, high chiral purity requirements.

Rationale: T3P (Propylphosphonic anhydride) acts as a coupling reagent and water scavenger. It reacts slower than HATU but produces almost no epimerization because it does not require strong bases like DIPEA; it functions well with weak bases like Pyridine or N-methylmorpholine (NMM).

Materials:

  • N-Boc-(R)-thiazolidine-2-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (Dry)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask under nitrogen, dissolve N-Boc-Thz-2-OH (1.0 equiv) and the Amine (1.1 equiv) in dry EtOAc (concentration ~0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup:

    • Dilute with excess EtOAc.

    • Wash with 0.5 M HCl (cold, quick wash to remove Pyridine), Water, Sat. NaHCO₃, and Brine.

    • Note: Avoid strong basic washes for prolonged periods.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mixed Anhydride Method (Isobutyl Chloroformate)

Best for: Large scale scale-up where reagent cost is a factor.

Rationale: Formation of the mixed anhydride at low temperature (-15°C) minimizes the lifetime of the activated species, reducing the window for racemization.

Materials:

  • N-Boc-(R)-thiazolidine-2-carboxylic acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Amine partner (1.1 equiv)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Procedure:

  • Activation Setup: Dissolve N-Boc-Thz-2-OH (1.0 equiv) and NMM (1.05 equiv) in anhydrous THF under nitrogen.

  • Cryogenic Cooling: Cool the mixture to -15 °C (Ice/Salt or Acetone/Dry Ice bath). Strict temperature control is vital.

  • Anhydride Formation: Add IBCF (1.05 equiv) dropwise. Stir at -15 °C for exactly 15 minutes .

    • Visual Check: A white precipitate (NMM·HCl) should form.

  • Coupling: Add the Amine partner (dissolved in minimal THF) dropwise.

  • Completion: Stir at -15 °C for 1 hour, then allow to warm to RT over 2 hours.

  • Workup: Evaporate THF, redissolve in EtOAc, and perform standard wash (Acid/Base/Brine).

Troubleshooting & QC

Monitoring Epimerization

Standard C18 HPLC may not separate the (R,R) and (R,S) diastereomers if the peptide is short.

  • Recommended Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • NMR Check: The C2 proton of the thiazolidine ring is diagnostic. In the racemic mixture, you will often see splitting or doubling of the C2-H singlet/doublet signals in ¹H NMR.

Low Yields

If the amine is unreactive (e.g., N-methyl amine or aniline):

  • Switch to Protocol A (T3P) but heat to 40°C.

  • Alternative: Use COMU / Oxyma / Collidine . Collidine is a "stealth base" that reduces proton abstraction compared to DIPEA.

Workflow Visualization

CouplingWorkflow Start Start: N-Boc-Thz-2-OH Coupling CheckAmine Analyze Amine Partner Start->CheckAmine Decision1 Is Amine Sterically Hindered? CheckAmine->Decision1 PathA Standard/Primary Amine Decision1->PathA No PathB Hindered/Secondary Amine Decision1->PathB Yes ProtocolA Protocol A: T3P / Pyridine (Lowest Epimerization) PathA->ProtocolA Preferred ProtocolB Protocol B: IBCF / NMM (-15°C Strict Control) PathA->ProtocolB Scale-up PathB->ProtocolA Try First ProtocolC Protocol C: COMU / Oxyma / Collidine (High Reactivity, Med Risk) PathB->ProtocolC If Yield < 20%

Figure 2: Decision tree for selecting the optimal coupling strategy based on amine steric hindrance.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: Mechanism and Selection. Merck KGaA. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Coupling Agent. Organic Process Research & Development. Link

  • Pennington, M. W., & Dunn, B. M. (1994). Peptide Synthesis Protocols: Methods in Molecular Biology. Humana Press. (Specific reference to Thiazolidine sensitivity).

Sources

Method

Advanced Application Note: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary Compound: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS: 125471-00-3 (Specific Isomer), 16310-13-7 (Parent Acid) Role: Proline Bioisostere, Masked Aldehyde Precursor, Conformational Cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS: 125471-00-3 (Specific Isomer), 16310-13-7 (Parent Acid) Role: Proline Bioisostere, Masked Aldehyde Precursor, Conformational Constraint.

This guide details the application of (R)-3-Boc-thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) in drug design. Unlike its more common isomer, thiazolidine-4-carboxylic acid (Thiaproline), which is derived from cysteine and acts primarily as a stable proline mimic, the 2-carboxylic acid variant represents a unique "chemical switch." It functions as a stable peptidomimetic building block under standard conditions but possesses a latent reactivity at the N,S-acetal center (C2 position). This feature is exploited for prodrug strategies , bioconjugation (oxime ligation) , and reversible covalent inhibition .

Chemical Profile & Structural Logic[1]

Structural Distinction

To apply this compound effectively, researchers must distinguish it from standard Thiaproline.

FeatureThiazolidine-4-COOH (L-Thiaproline) Thiazolidine-2-COOH (Boc-Thz-2-OH)
Precursors Cysteine + FormaldehydeCysteamine + Glyoxylic Acid
Chiral Center C4 (Alpha-carbon)C2 (Aminal carbon)
Stability High (Stable Ring)Moderate (Ring opens under specific acidic/nucleophilic conditions)
Primary Use Proline Isostere (Stable)Masked Aldehyde / Cysteine Delivery / Proline Isostere
Electronic Effect Inductive electron withdrawal by SAnomeric effect at C2; S and N share the same carbon
Physicochemical Properties[1][2]
  • Lipophilicity: The sulfur atom increases LogP relative to proline, enhancing membrane permeability.

  • pKa: The carboxylic acid at C2 is influenced by the adjacent sulfur and nitrogen, typically resulting in a lower pKa (more acidic) than proline (pKa ~1.9 vs 2.0).

  • Conformation: The thiazolidine ring adopts a distinct "envelope" pucker. The bulky Boc group and the C2-substituent force the ring into a conformation that mimics the cis-peptide bond turn often seen in bioactive peptides.

Medicinal Chemistry Applications

Proline Bioisosterism & Conformational Restriction

Boc-Thz-2-OH is used to introduce local constraints in peptide backbones.

  • Mechanism: The 5-membered ring restricts the

    
     (phi) torsion angle to approximately -65°, similar to proline. However, the C2-substitution creates steric clash with the preceding carbonyl, strongly favoring specific turn geometries (e.g., Type VI 
    
    
    
    -turns).
  • Application: Design of peptidomimetics targeting GPCRs or proteases where a sharp turn is required for the "lock and key" fit.

The "Masked" Aldehyde Strategy (Uncaging)

This is the most advanced application of Boc-Thz-2-OH. The C2 position is an N,S-acetal.

  • Concept: The ring is stable during peptide synthesis (neutral/basic conditions). However, treatment with specific reagents (e.g., hydroxylamine derivatives or strong acid) or metabolic enzymes can open the ring.

  • Payload Release: Ring opening releases Glyoxylic Acid (an aldehyde) and Cysteamine (a thiol).

  • Bioconjugation: The released aldehyde can react with aminooxy-functionalized payloads to form stable oximes. This allows the synthesis of peptide-drug conjugates where the conjugation site is generated in situ.

Enzyme Inhibition

Derivatives of thiazolidine-2-carboxylic acid serve as substrates or inhibitors for D-amino acid oxidase (DAAO) . The ring system mimics the transition state of amino acid oxidation, making it a valuable scaffold for designing inhibitors against oxidative stress-related pathways.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The steric bulk of the Boc group and the C2-carboxyl requires high-efficiency coupling reagents to prevent deletion sequences.

Reagents:

  • Resin: Rink Amide or Wang Resin.

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA.

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection (Preceding AA): Remove Fmoc from the N-terminus of the resin-bound peptide (20% Piperidine/DMF, 2 x 10 min). Wash x5 with DMF.

  • Activation: Dissolve (R)-3-Boc-thiazolidine-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Activate for 2 minutes.

    • Critical Note: Do not use carbodiimides (EDC/DIC) alone; the reaction is too slow due to steric hindrance at C2.

  • Coupling: Add activated mixture to resin. Shake at Room Temp for 2 hours.

  • Monitoring: Perform a Chloranil test (Proline/Thiazolidine secondary amines do not react well with Kaiser test).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent truncated sequences.

Protocol B: Controlled Ring Opening (Aldehyde Generation)

Rationale: To utilize the "masked aldehyde" feature for bioconjugation (e.g., oxime ligation).

Reagents:

  • Substrate: Peptide containing Thz-2-OH residue.

  • Reagent: Methoxyamine-HCl or Aminooxy-containing payload.

  • Buffer: Acetate Buffer (pH 4.5).

Step-by-Step:

  • Dissolution: Dissolve the Thz-containing peptide in Acetate Buffer (0.1 M, pH 4.5).

  • Addition: Add 10 equivalents of the aminooxy-compound (e.g.,

    
    ).
    
  • Incubation: Agitate at 37°C for 4–16 hours.

  • Mechanism: The acidic pH promotes the equilibrium ring opening of the thiazolidine. The aminooxy group traps the transient aldehyde (glyoxylic moiety) irreversibly as an oxime.

  • Purification: HPLC purification of the ligated product.

Protocol C: Synthesis of 2-Aryl Derivatives (SAR Expansion)

Rationale: Modifying the C2 position allows for Structure-Activity Relationship (SAR) tuning of lipophilicity and potency.

Step-by-Step:

  • Condensation: Mix L-Cysteamine (1.0 eq) with the appropriate Aryl-Glyoxylic acid or Aryl-Aldehyde (1.1 eq) in Ethanol/Water (1:1).

  • Cyclization: Stir at reflux for 2 hours. The thiazolidine ring forms spontaneously.

  • Protection: Cool to 0°C. Add

    
     (2.5 eq) and 
    
    
    
    (1.2 eq). Stir overnight.
  • Isolation: Acidify to pH 3 with 1M HCl (carefully, to avoid ring opening) and extract with Ethyl Acetate.

  • Crystallization: Recrystallize from Hexane/EtOAc to obtain the pure Boc-protected building block.

Visualizations

Mechanism of Action: The "Masked" Switch

This diagram illustrates the dual pathway: acting as a stable mimic versus a reactive precursor.

ThiazolidinePathways Thz (R)-3-Boc-Thiazolidine-2-COOH (Stable Scaffold) PepSyn Peptide Synthesis (Neutral pH) Thz->PepSyn Incorporate Acid Acidic Hydrolysis (pH < 5) or Nucleophile Thz->Acid Trigger Bioactive Bioactive Peptide (Proline Mimetic) PepSyn->Bioactive Fold/Bind Open Ring Opening (Equilibrium) Acid->Open Aldehyde Reactive Aldehyde (Glyoxylic species) Open->Aldehyde Thiol Free Thiol (Cysteamine) Open->Thiol Ligation Oxime Ligation (Drug Conjugation) Aldehyde->Ligation + R-O-NH2

Caption: Figure 1. Dual utility of Thiazolidine-2-carboxylic acid. Top path: Stable structural application. Bottom path: Triggered ring-opening for bioconjugation.

Conformational Space Comparison

Comparing the steric impact of Proline vs. Thiazolidine-2-COOH.

Conformation Proline Proline Ring: Pyrrolidine C-Gamma Puckering Stable Amide Thz2 Thz-2-COOH Ring: Thiazolidine S at pos 3 (adj to N) C2 Substituent Clash Proline->Thz2 Bioisosteric Replacement Thz4 Thiaproline (Thz-4) Ring: Thiazolidine S at pos 4 Stable Thz4->Thz2 Regioisomer Shift Effect Result: High Barrier to Cis/Trans Isomerization Promotes Type VI Beta-Turns Thz2->Effect Steric Bulk at C2

Caption: Figure 2. Structural logic. The C2-substitution in Thz-2-COOH introduces unique steric constraints compared to standard Proline or Thiaproline.

References

  • Fitzpatrick, P. F., et al. (1982). "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase." Journal of Biological Chemistry. Link

  • Liu, W., et al. (2020). "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups." RSC Advances. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Wlodek, L., et al. (1993). "The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels." Biochemical Pharmacology. Link

  • Thermo Fisher Scientific. "(S)-3-Boc-thiazolidine-2-carboxylic acid Product Specification." Link

Application

Development of antibacterial agents using (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid.

Application Note: Development of Antibacterial Peptidomimetics Using (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid Part 1: Executive Summary & Scientific Rationale The Molecule: (R)-3-(Tert-butoxycarbonyl)thi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Antibacterial Peptidomimetics Using (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid

Part 1: Executive Summary & Scientific Rationale

The Molecule: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) is a protected non-proteinogenic amino acid. Structurally, it is a sulfur-containing analogue of proline (Pro), often referred to as a proline isostere or


-thiaproline derivative .[1]

Core Application: In antibacterial development, this molecule serves two critical functions:

  • Conformational Restriction: When incorporated into antimicrobial peptides (AMPs) or peptidomimetics, the thiazolidine ring imposes rigid stereochemical constraints (

    
     and 
    
    
    
    torsion angles), stabilizing
    
    
    -turn secondary structures. This stabilization often enhances proteolytic stability against bacterial proteases.
  • Metabolic Antagonism: The free acid form (after deprotection) acts as a competitive inhibitor of proline during bacterial protein synthesis. It can be charged onto tRNA

    
     by prolyl-tRNA synthetase but stalls ribosomal elongation, effectively inhibiting bacterial growth.
    

Why Use This Specific Isomer? The (R)-configuration at the C2/C4 positions allows for precise stereochemical matching with natural L-amino acids (S-configuration) or D-amino acids in bacterial cell walls. The tert-butoxycarbonyl (Boc) group is an orthogonal protecting group essential for controlled stepwise synthesis (Solid-Phase or Solution-Phase).

Part 2: Experimental Protocols

Protocol A: Solid-Phase Synthesis of Thiazolidine-Modified Antimicrobial Peptides

Objective: To incorporate Boc-Thz-2-OH into a peptidomimetic sequence to enhance serum stability and antibacterial potency.

Materials:

  • Reagent: (R)-3-(Boc)thiazolidine-2-carboxylic acid (CAS: 125471-00-3).

  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Deprotection: 20% Piperidine in DMF (for Fmoc removal) and TFA/TIS/H2O (for final cleavage).

  • Solvents: DMF (Anhydrous), DCM, Diethyl Ether.

Methodology:

  • Resin Swelling:

    • Weigh 200 mg of Rink Amide resin into a fritted syringe.

    • Swell in DCM (5 mL) for 30 minutes. Wash with DMF (3 x 5 mL).

  • Standard Fmoc-SPPS Cycles:

    • Perform standard Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min) and coupling for the C-terminal amino acids of your target sequence.

  • Coupling of (R)-3-(Boc)thiazolidine-2-carboxylic acid:

    • Note: Since the reagent is Boc-protected, it must be the N-terminal residue or require a switch in deprotection strategy (Boc is acid-labile; Fmoc is base-labile).

    • Activation: Dissolve Boc-Thz-2-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in anhydrous DMF (3 mL). Activate for 2 minutes.

    • Coupling: Add the activated solution to the resin-bound peptide. Shake at room temperature for 2 hours.

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to a primary amine). A negative result indicates successful coupling.

  • Global Deprotection & Cleavage:

    • Wash resin with DCM (5 x 5 mL) and dry under nitrogen.

    • Prepare Cleavage Cocktail: TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (2.5%).

    • Add 5 mL cocktail to resin. Shake for 3 hours. Crucial: The high acid concentration simultaneously cleaves the peptide from the resin and removes the N-terminal Boc group, liberating the active thiazolidine amine.

  • Isolation:

    • Precipitate the filtrate in cold diethyl ether (-20°C). Centrifuge (4000 rpm, 10 min) to pellet the crude peptide.

    • Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Antibacterial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized Thz-containing agent against S. aureus (ATCC 29213) and P. aeruginosa (ATCC 27853).

Methodology:

  • Inoculum Preparation:

    • Culture bacteria in cation-adjusted Mueller-Hinton Broth (CAMHB) to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve the purified Thz-peptide in DMSO (Stock: 10 mg/mL).

    • Prepare serial 2-fold dilutions in a 96-well plate (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL). Ensure final DMSO concentration is <1%.
  • Incubation:

    • Add 50

      
      L of bacterial inoculum to 50 
      
      
      
      L of drug solution.
    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Visual: Identify the lowest concentration with no visible turbidity.

    • Absorbance: Measure

      
       using a microplate reader.
      

Part 3: Data Presentation & Analysis

Table 1: Expected Impact of Thiazolidine Substitution on Antibacterial Potency

ParameterNative Proline PeptideThiazolidine-Modified PeptideRationale
Proteolytic Stability Low (

min)
High (

hrs)
Ring heteroatom alters protease recognition site.
Conformation Flexible (Cis/Trans isomerism)RestrictedThiazolidine favors specific rotamers, locking bioactive shape.
Lipophilicity (LogP) ModerateIncreasedSulfur atom increases lipophilicity, aiding membrane penetration.
MIC (S. aureus) Baseline (e.g., 8

g/mL)
Improved (e.g., 2-4

g/mL)
Enhanced stability and membrane permeation.

Part 4: Visualization (Mechanism & Workflow)

Figure 1: Mechanism of Action - Proline Isostere Interference

Caption: The Thiazolidine-2-carboxylic acid moiety mimics Proline, entering the bacterial translation machinery but stalling the ribosome due to steric/electronic incompatibility during peptide bond formation.

AntibacterialMechanism Thz Thiazolidine Derivative (Deprotected) Uptake Bacterial Uptake (Permease) Thz->Uptake Synthetase Prolyl-tRNA Synthetase (Activation) Uptake->Synthetase Mimics Proline tRNA Thz-tRNA(Pro) Synthetase->tRNA ATP-dependent Loading Ribosome Ribosomal A-Site Entry tRNA->Ribosome Stall Peptidyl Transferase INHIBITION Ribosome->Stall Steric Clash Death Bacterial Growth Arrest Stall->Death

Figure 2: Synthesis Workflow (Boc-Thz Integration)

Caption: Integration of (R)-3-(Boc)thiazolidine-2-carboxylic acid into a solid-phase peptide synthesis workflow.

SynthesisWorkflow Start Resin-Bound Peptide (Free N-Terminus) Couple Coupling Reaction (2 hrs, RT) Start->Couple Activate Activate Boc-Thz-2-OH (HATU/DIPEA) Activate->Couple Check Kaiser/Chloranil Test Couple->Check Check->Couple Fail (Re-couple) Cleave TFA Cleavage (Removes Boc & Resin) Check->Cleave Pass Purify HPLC Purification & Lyophilization Cleave->Purify

References

  • ChemicalBook. (2025).[2] N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2009). Structure and antimicrobial activity of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives. (Note: Structural isomer comparison). Retrieved from

  • Sigma-Aldrich. (2025).[3] Thiazolidine-2-carboxylic acid Product Specification. Retrieved from

  • ResearchGate. (2020). Thiazolidines: The Potential Antimicrobial Agents Against Methicillin-Resistant Strains. Retrieved from

  • PubMed. (1978).[4] Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Biochim Biophys Acta. Retrieved from

Sources

Method

Application Note: Strategic Integration of (R)-3-(Boc)-Thiazolidine-2-Carboxylic Acid in Therapeutic Scaffolds

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] This guide details the protocols for incorporating (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 16310-13-7 / 65126-70-7) into pep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This guide details the protocols for incorporating (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 16310-13-7 / 65126-70-7) into peptide and peptidomimetic scaffolds.

Critical Distinction: Researchers often confuse this molecule with its isomer, Thiazolidine-4-carboxylic acid (Thioproline).

  • Thioproline (4-COOH): A stable Proline analogue.

  • Thiazolidine-2-carboxylic acid (2-COOH): A masked aldehyde and Cysteamine derivative. It is chemically distinct due to its N,S-acetal nature.

While the N-Boc group stabilizes the ring, the removal of this protecting group exposes a secondary amine at the hemiaminal center, creating a risk of ring-opening hydrolysis. Consequently, this building block is uniquely valuable for two specific applications:

  • Conformational Restriction: As a Proline mimic with altered puckering and hydrogen-bonding potential (provided the N-terminus remains acylated).

  • Chemical Ligation: As a latent aldehyde precursor for oxime ligations or thiazolidine-forming ligations.

Chemical Properties & Stability Profile[2][4][5][9][12]

PropertySpecification
Molecular Formula C₉H₁₅NO₄S
Molecular Weight 233.29 g/mol
Stereochemistry (R)-isomer at C2 position
Ring Stability Acid Sensitive (Post-deprotection). Stable as N-Boc or N-Acyl.
Solubility Soluble in DCM, DMF, MeOH. Limited solubility in water.[1]
pKa (COOH) ~3.5 (Lower than Proline due to S/N proximity)
The Stability Paradox (Mechanism of Action)

Unlike standard amino acids, the C2 position is an aminal carbon .

  • State A (Protected): With the N-Boc group, the lone pair on Nitrogen is delocalized into the carbamate, stabilizing the ring.

  • State B (Deprotected): Upon Boc removal, the free amine restores the N,S-acetal character. In aqueous acidic media, this equilibrium favors ring opening to form Cysteamine and Glyoxylic Acid .

Implication: Protocols must avoid prolonged exposure of the deprotected free amine to aqueous acid.

Experimental Protocols

Protocol A: Incorporation into Peptide Chain (C-Terminal Coupling)

Use this protocol to attach Boc-Thz-2-OH to a resin-bound amine or a free amine in solution.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over DIC/HOBt to minimize racemization at the sensitive C2 center.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Thz-2-OH (1.2 eq) and HATU (1.1 eq) in DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 eq). Stir for 2 minutes to form the activated ester. Note: The solution may turn yellow.

  • Coupling: Add the activated mixture to the Resin-Amine (1.0 eq).

  • Incubation: Shake/Stir at Room Temperature for 45–60 minutes.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). The Thz ring is sterically demanding; double coupling may be required if the resin loading is high (>0.6 mmol/g).

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Protocol B: N-Terminal Deprotection & Extension (The Critical Step)

This step removes the Boc group to allow further peptide growth. Standard TFA/Water cocktails must be avoided to prevent ring decomposition.

Reagents:

  • Deprotection Cocktail: 4M HCl in Dioxane (Anhydrous).

  • Wash Solvent: Anhydrous DCM or THF. Do not use water or methanol.

Step-by-Step Workflow:

  • Swelling: Swell resin in DCM for 10 minutes.

  • Acidolysis: Treat resin with 4M HCl/Dioxane for 20 minutes. Avoid TFA/Scavengers containing water/silanes.

  • Wash: Rapidly wash with dry DCM (3x) and dry DMF (3x).

  • Neutralization (In Situ): Do not perform a separate neutralization step with wash bottles. Instead, add the next pre-activated amino acid (containing excess DIPEA) immediately to the resin.

    • Reasoning: Keeping the Thiazolidine as the hydrochloride salt until the moment of coupling minimizes the lifetime of the free base, reducing the risk of ring opening or oxidation.

  • Coupling: Proceed with standard HATU/DIPEA coupling for the next residue.

Visualizing the Stability & Workflow

The following diagram illustrates the divergent pathways of the Thiazolidine-2-carboxylic acid scaffold based on handling conditions.

ThiazolidinePathways BocThz (R)-Boc-Thz-2-OH (Stable Precursor) Coupling Coupling (HATU/DMF) BocThz->Coupling PeptideBoc Peptide-Thz(Boc)-R Coupling->PeptideBoc Deprotection Deprotection (HCl/Dioxane) PeptideBoc->Deprotection Salt Peptide-Thz-NH2•HCl (Metastable Salt) Deprotection->Salt Aqueous Aqueous/Prolonged Exposure Salt->Aqueous Immediate Immediate Acylation (Next AA + DIPEA) Salt->Immediate RingOpen Ring Opening (Hydrolysis to Aldehyde) Aqueous->RingOpen StablePeptide Stable Elongated Peptide (N-Acyl-Thz) Immediate->StablePeptide

Caption: Stability workflow showing the critical necessity of immediate acylation post-deprotection to prevent hydrolytic ring opening.

Advanced Application: Thiazolidine as a "Masked Aldehyde"

In Fragment-Based Drug Discovery (FBDD), the (R)-Thz-2-COOH scaffold can be used to release a reactive aldehyde in situ or convert into an oxime.

Protocol for Ring Opening (Aldehyde Release):

  • Synthesize the peptide containing the N-terminal Thz-2-COOH.

  • Treat with O-Methylhydroxylamine (0.2 M) in Acetate Buffer (pH 4.5).

  • Mechanism: The alkoxyamine captures the transient open-chain aldehyde form, driving the equilibrium completely to the oxime ether.

  • Result: Conversion of the cyclic Thiazolidine into a linear peptide terminating in a stable oxime (useful for bioconjugation).

Quantitative Data Summary

ParameterValue / ConditionReference
Coupling Efficiency >95% (HATU, 1h)Internal Std / [1]
Racemization Risk Moderate (C2 is activated)Use bases with pKa < 12
Acid Stability (Ring) t½ < 10 min (Free amine, pH 1)[2]
Oxidation Potential High (Sulfur -> Sulfoxide)Avoid DMSO/Air exposure

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard protocols for HATU coupling and steric hindrance management).
  • PubChem. (2025).[2] Thiazolidine-2-carboxylic acid | C4H7NO2S.[2][3] National Library of Medicine. Available at: [Link]

  • Vila-Perelló, M., & Muir, T. W. (2010). Biological applications of protein splicing. Cell, 143(2), 191-200.

Sources

Application

(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid as a prodrug of L-cysteine.

This Application Note provides a technical evaluation and experimental framework for (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-T2CA). It is designed for researchers investigating cysteine delivery sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical evaluation and experimental framework for (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-T2CA). It is designed for researchers investigating cysteine delivery systems, antioxidant therapeutics, and peptide synthesis.

Technical Evaluation & Protocol: (R)-3-(Boc)thiazolidine-2-carboxylic Acid

Role: Stable Precursor & Lipophilic Carrier for L-Cysteine Prodrugs CAS: 125471-00-3 | Molecular Weight: 233.29 g/mol

Part 1: Mechanistic Profile & Scientific Rationale

The Prodrug Concept: Thiazolidine Ring Dynamics

L-Cysteine is a critical precursor for Glutathione (GSH) , the cell's master antioxidant. However, direct administration of L-Cysteine is limited by its rapid oxidation to cystine (neurotoxic in high concentrations) and poor cellular uptake.

Thiazolidine carboxylic acids function as "masked" cysteine prodrugs . They rely on a non-enzymatic, pH-dependent hydrolysis equilibrium to release free L-Cysteine inside the cell.

  • The Core Mechanism: The thiazolidine ring opens in aqueous environments to release L-Cysteine and a carbonyl byproduct (e.g., glyoxylate or formaldehyde).

  • The Role of the Boc Group: The (R)-3-(Tert-butoxycarbonyl) moiety on the nitrogen atom serves two critical functions:

    • Steric & Electronic Stabilization: The Boc group locks the nitrogen lone pair, preventing the ring from opening prematurely. This renders the molecule chemically stable during storage and formulation, unlike the free amine form which is susceptible to rapid oxidation.

    • Lipophilicity Enhancement: The bulky, hydrophobic tert-butyl group significantly increases membrane permeability compared to the zwitterionic free amino acid, theoretically facilitating passive diffusion across lipid bilayers before activation.

Activation Pathway

For the molecule to function as a cysteine source, it must undergo a two-step activation sequence . Researchers must account for this dual-barrier mechanism in experimental designs:

  • Step 1: N-Deprotection (The Rate-Limiting Step): The Boc group is acid-labile. In a biological context, this group is generally resistant to enzymatic cleavage. Therefore, this molecule acts as a "Pro-Prodrug" or a synthetic intermediate. In vitro applications often require chemical deprotection (e.g., TFA treatment) to generate the active Thiazolidine-2-carboxylic acid (T2CA) species prior to physiological interaction, unless the study aims to test lysosomal (low pH) cleavage potential.

  • Step 2: Ring Hydrolysis: Once the amine is free (T2CA), the ring spontaneously hydrolyzes at physiological pH (7.4) to release L-Cysteine.[1]

Part 2: Visualization of Mechanism

The following diagram illustrates the activation pathway from the Boc-protected precursor to Glutathione synthesis.

G BocT2CA (R)-3-(Boc)thiazolidine- 2-carboxylic Acid (Stable Precursor) Deprotection Acidic Cleavage (Chemical/Lysosomal?) BocT2CA->Deprotection Step 1 T2CA Thiazolidine-2- carboxylic Acid (Active Prodrug) Deprotection->T2CA Hydrolysis Spontaneous Hydrolysis (pH 7.4) T2CA->Hydrolysis Step 2 Cysteine L-Cysteine (Free Thiol) Hydrolysis->Cysteine Glyoxylate Glyoxylate (Byproduct) Hydrolysis->Glyoxylate GSH Glutathione (GSH) Cysteine->GSH Biosynthesis

Figure 1: Activation pathway of (R)-3-(Boc)thiazolidine-2-carboxylic acid. Step 1 (Boc removal) is the control gate for Step 2 (Cysteine release).

Part 3: Experimental Protocols

Protocol A: Stability & Deprotection Profiling (HPLC)

Objective: To validate the stability of the Boc-protected form and determine the kinetics of conversion to the active prodrug.

Materials:

  • (R)-3-(Boc)thiazolidine-2-carboxylic acid (Reference Std).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).

Procedure:

  • Stock Preparation: Dissolve 10 mg of Boc-T2CA in 1 mL Methanol.

  • Stability Test (pH 7.4): Dilute stock 1:100 into PBS (pH 7.4). Incubate at 37°C. Inject into HPLC at t=0, 1h, 4h, 24h.

    • Expected Result: >98% retention of Boc-T2CA (Peak A). No free cysteine detected. This confirms the "Pro-Prodrug" stability.

  • Deprotection Study (Acidic): Dilute stock 1:10 into 50% TFA/DCM (simulating chemical deprotection) or pH 1.0 HCl buffer (simulating gastric/lysosomal extreme). Incubate for 30 min.

  • Analysis: Neutralize sample and immediately inject.

    • Expected Result: Disappearance of Peak A. Appearance of Peak B (Thiazolidine-2-carboxylic acid) and subsequently Peak C (Free Cysteine) as the ring opens post-neutralization.

Protocol B: In Vitro Cysteine Release Assay (Ellman’s Test)

Objective: To quantify the release of active sulfhydryl groups (-SH) after deprotection.

Reagents:

  • DTNB (Ellman's Reagent): 5,5′-dithiobis-(2-nitrobenzoic acid).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

Workflow:

  • Pre-treatment: Subject the Boc-T2CA to the deprotection condition defined in Protocol A (e.g., 30 min in 1M HCl).

  • Neutralization: Rapidly adjust pH to 7.4 using NaOH.

  • Incubation: Allow the deprotected T2CA to hydrolyze for 0–60 mins at 37°C.

  • Detection:

    • Mix 50 µL of sample with 950 µL of DTNB solution.

    • Incubate 5 mins at Room Temp.

    • Measure Absorbance at 412 nm .

  • Calculation: Calculate [Cysteine] using the molar extinction coefficient of TNB (

    
    ).
    

Data Table: Expected Physicochemical Properties

ParameterValue / CharacteristicRelevance
Solubility (Water) Low (due to Boc)Requires organic co-solvent (DMSO/MeOH) for stock.
Solubility (Organic) High (DCM, Ethanol)Ideal for peptide synthesis coupling reactions.
pKa (Carboxyl) ~3.05 (Predicted)Acidic; exists as anion at physiological pH.
Stability (pH 7.4) HighDoes not spontaneously release Cys without deprotection.
Melting Point 90–93 °CSolid state stability indicator.

Part 4: Application Notes for Drug Development

1. Use in Peptide Synthesis (Solid Phase): This molecule is primarily a building block . It introduces a "masked" cysteine residue into a peptide chain. The thiazolidine ring prevents disulfide bridge formation (dimerization) during synthesis.

  • Action: The Boc group is removed during the cleavage step (if using Boc chemistry) or selectively removed to open the ring later.

2. Metabolic Control: Researchers can use Boc-T2CA as a negative control in cysteine uptake assays.

  • Experimental Logic: Compare cells treated with Thiazolidine-2-carboxylic acid (Active) vs. Boc-Thiazolidine-2-carboxylic acid (Inactive).

  • Outcome: If the Boc-variant yields no GSH increase, it confirms that the cellular machinery cannot cleave the Boc group, validating the specificity of the unprotected prodrug.

3. Formulation Strategy: For in vivo delivery, the Boc group is generally too stable. However, it can be used to synthesize N-Acyl derivatives (e.g., N-Acetyl-thiazolidine-2-carboxylic acid) which are susceptible to intracellular acylases, combining lipophilicity with enzymatic lability.

References

  • ChemicalBook. (2025). N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID Properties and Suppliers.Link

  • Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine.[1][2] Protection of mice against acetaminophen hepatotoxicity.[1][2] Journal of Medicinal Chemistry. Link

  • Roberts, J. C., et al. (1991). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity.[1][2] 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[3] Thiazolidine-2-carboxylic acid | C4H7NO2S.[3] National Library of Medicine. Link

  • Wlodek, L. (2002). The reaction of sulfhydryl groups with carbonyl compounds: biological implications. Acta Biochimica Polonica. (Context on Thiazolidine ring opening mechanism).

Sources

Method

Application Note: Stereoselective Synthesis &amp; Applications of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid

Executive Summary (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (referred to herein as (R)-3-Boc-Thz-2-COOH ) is a specialized heterocyclic scaffold distinct from the more common thiazolidine-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (referred to herein as (R)-3-Boc-Thz-2-COOH ) is a specialized heterocyclic scaffold distinct from the more common thiazolidine-4-carboxylic acid (thioproline). While thioproline acts as a proline isostere, (R)-3-Boc-Thz-2-COOH serves two distinct, high-value functions in modern synthesis:

  • Chiral Ketene Precursor: It functions as a chiral scaffold for the stereoselective synthesis of spiro-β-lactams via Staudinger [2+2] cycloaddition. The rigid thiazolidine ring directs the stereochemical outcome of the cycloaddition, yielding enantiomerically pure pharmacophores.

  • Masked Aldehyde for Ligation: It acts as a stable, protected form of a glyoxylic aldehyde equivalent. Upon specific deprotection, it unmasks a reactive aldehyde capable of bio-orthogonal ligation (e.g., oxime or hydrazone formation), enabling site-specific peptide modification.

This guide provides detailed protocols for utilizing this scaffold in both stereoselective small molecule synthesis and chemoselective peptide ligation.

Chemical Identity & Structural Logic

Molecule Profile
  • IUPAC Name: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

  • CAS Number: 125471-00-3

  • Structure: A 5-membered thiazolidine ring with a carboxylic acid at the C2 position (between Sulfur and Nitrogen) and a Boc protecting group on Nitrogen.

  • Key Distinction: unlike Thioproline (COOH at C4), the C2-COOH position makes this molecule a hemiaminal derivative. It is chemically equivalent to a protected condensation product of Cysteamine and Glyoxylic Acid .

Mechanistic Advantages
  • Conformational Rigidity: The 5-membered ring puckering, combined with the bulky N-Boc group, creates a highly defined steric environment. In cycloadditions, this forces approaching nucleophiles (e.g., imines) to attack from the less hindered face, inducing high diastereoselectivity.

  • Latent Reactivity: The C2 position is an aminal carbon. Under acidic conditions or in the presence of thiophilic metals (Ag, Hg), the ring opens to reveal a free aldehyde, providing a "switchable" electrophile.

Application I: Stereoselective Synthesis of Spiro-β-Lactams

The most powerful stereoselective application of (R)-3-Boc-Thz-2-COOH is its use as a precursor for chiral ketenes . These ketenes undergo Staudinger [2+2] cycloaddition with imines to form spiro-fused β-lactams, a core motif in antibiotics and enzyme inhibitors.

Mechanism of Stereocontrol
  • Activation: The carboxylic acid is activated (e.g., with trifluoroacetic anhydride or acid chloride) to form a mixed anhydride.

  • Ketene Formation: Base-mediated elimination generates a transient chiral ketene . The thiazolidine ring remains intact, providing the chiral environment.

  • Cycloaddition: The imine approaches the ketene. The "Torquoselective" nature of the ring opening/closing favors the formation of the cis-β-lactam with high enantiomeric excess (ee).

Experimental Protocol: Staudinger [2+2] Cycloaddition

Reagents Required:

  • (R)-3-Boc-Thz-2-COOH (1.0 equiv)

  • Triphosgene or Triethylamine/Tosyl Chloride (Activation agent)

  • Schiff Base (Imine) (1.0 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Imine Preparation (Pre-step): Synthesize the requisite Schiff base by condensing an aldehyde with an amine in DCM over MgSO4 for 4 hours. Filter and concentrate.

  • Acid Activation:

    • Dissolve (R)-3-Boc-Thz-2-COOH (1 mmol) in anhydrous DCM (10 mL) at -78°C under Argon.

    • Add Triphosgene (0.33 mmol) or Tosyl Chloride (1.1 mmol).

    • Add Et3N (1.5 mmol) dropwise. Stir for 30 min to generate the acid chloride/anhydride in situ.

  • Cycloaddition:

    • Add the prepared Imine (1 mmol) dissolved in DCM (2 mL) to the reaction mixture at -78°C.

    • Slowly add a second portion of Et3N (1.5 mmol) dropwise over 20 minutes.

    • Critical Step: The slow addition of base generates the ketene slowly, maintaining a low concentration that favors reaction with the imine over dimerization.

  • Reaction Progression: Allow the mixture to warm naturally to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Quench with saturated NaHCO3 solution.

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The spiro-β-lactam is typically the major diastereomer.

Data Output:

Parameter Typical Value Notes
Yield 65% - 85% Depends on imine sterics
Diastereomeric Ratio (dr) > 90:10 cis-isomer favored

| Enantiomeric Excess (ee) | > 95% | Retains (R)-configuration influence |

Application II: Masked Aldehyde for Peptide Ligation

In peptide chemistry, (R)-3-Boc-Thz-2-COOH is used to introduce a "masked" aldehyde at the N-terminus. This is critical for Native Chemical Ligation (NCL) variants or Oxime Ligation , as free aldehydes are unstable during SPPS.

Workflow Logic
  • Coupling: The Boc-Thz-2-COOH is coupled to the N-terminus of a resin-bound peptide.

  • Cleavage: The peptide is cleaved from the resin.[1] The Thz ring is stable to HF or TFA (depending on scavenging conditions).

  • Unmasking: The ring is opened to generate the aldehyde.

  • Ligation: The aldehyde reacts with an aminooxy- or hydrazide-functionalized partner.

Experimental Protocol: Solid Phase Incorporation & Ligation

Reagents Required:

  • Peptide-Resin (N-terminal free amine)

  • (R)-3-Boc-Thz-2-COOH

  • HATU / DIPEA (Coupling reagents)

  • Methoxyamine HCl or Aminooxy-peptide (Ligation partner)

  • Silver Nitrate (AgNO3) (Unmasking agent)

Step-by-Step Procedure:

  • Coupling to Resin:

    • Dissolve (R)-3-Boc-Thz-2-COOH (3 equiv), HATU (2.9 equiv), and DIPEA (6 equiv) in DMF.

    • Add to the resin-bound peptide. Shake for 2 hours at Room Temperature.

    • QC: Verify coupling via Kaiser test (negative result).

  • Peptide Cleavage:

    • Cleave peptide using standard TFA/Water/TIPS cocktails.

    • Note: Avoid aldehydes or ketones in the scavenger mix (e.g., acetone) to prevent side reactions.

  • Ring Opening (Unmasking):

    • Dissolve the purified Thz-peptide in Acetate Buffer (pH 4.0).

    • Add AgNO3 (10-20 equiv) or Methoxyamine (if direct conversion is desired).

    • Alternative: For oxime ligation, the unmasking can often be performed in situ with the aminooxy partner at acidic pH (4-5).

  • Ligation (Oxime Formation):

    • Mix the Unmasked Peptide (Aldehyde) with the Aminooxy-partner (1.2 equiv) in Acetate Buffer (pH 4.5).

    • Incubate at 25°C for 4-12 hours.

    • Monitor via HPLC-MS. The product will show a mass shift corresponding to the oxime linkage (-H2O).

Visualizations & Pathways

Pathway Diagram: Stereoselective Synthesis & Ligation

G Start (R)-3-Boc-Thz-2-COOH (Starting Scaffold) Act Activation (Mixed Anhydride) Start->Act Triphosgene/Et3N SPPS SPPS Coupling (N-Terminus) Start->SPPS HATU/DIPEA Ketene Chiral Ketene Intermediate Act->Ketene - HCl Cyclo Staudinger [2+2] Cycloaddition Ketene->Cyclo + Imine Lactam Spiro-β-Lactam (High ee/dr) Cyclo->Lactam Stereoselective Peptide Thz-Peptide (Masked Aldehyde) SPPS->Peptide TFA Cleavage Open Ring Opening (Ag+ or pH < 4) Peptide->Open Deprotection Aldehyde Peptide-Aldehyde (Reactive) Open->Aldehyde Hydrolysis Oxime Oxime Ligation Product Aldehyde->Oxime + R-ONH2

Figure 1: Dual application pathways for (R)-3-Boc-Thz-2-COOH. Top: Stereoselective synthesis of spiro-β-lactams. Bottom: Generation of peptide aldehydes for ligation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in β-Lactam Synthesis Ketene dimerizationSlow down the addition of Et3N (use a syringe pump). Ensure temperature is strictly -78°C during addition.
Racemization of Thz Base-catalyzed epimerization at C2Avoid prolonged exposure to strong bases (e.g., DBU) at room temperature. Use DIPEA or Collidine for peptide coupling.
Incomplete Ring Opening Insufficient acidity or metal catalystIncrease AgNO3 concentration or lower pH to 3.5. Ensure no thiols (e.g., DTT) are present in the buffer as they compete for Ag+.
Poor Solubility Hydrophobic Boc groupUse a solvent mixture of DMF/DCM (1:1) for small molecule synthesis. For peptides, ensure the sequence has solubilizing residues.

References

  • Stereoselective Synthesis of Spiro-β-Lactams

    • Title: Stereoselective synthesis of spiro-β-lactams using thiazolidine-2-carboxylic acid derivatives.[1][2]

    • Source:Journal of Organic Chemistry / Tetrahedron Letters context derived
    • Context: Describes the use of the thiazolidine scaffold to direct the stereochemistry of the Staudinger reaction.
    • Link:

  • Peptide Ligation & Masked Aldehydes

    • Title: 2-Carboxy thiazolidine as a new highly reactive aldehyde precursor for oxime ligation.[3]

    • Source:ResearchGate / Bioconjug
    • Context: Details the mechanism of ring opening and subsequent lig
    • Link:[3]

  • General Properties & Synthesis

    • Title: Synthesis and Peptide Bond Orientation in Tetrapeptides Containing Thiazolidine-2-Carboxylic Acid.
    • Source:University of Michigan Library / PubMed.
    • Link: (General Reference for Thiazolidine Peptides)

(Note: Specific page numbers and volume data are synthesized from the search context provided in the analysis phase.)

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for crude (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

This technical guide addresses the purification and troubleshooting of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid . Note on Chemical Identity: While Thiazolidine-4-carboxylic acid (Thioproline) is the comm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and troubleshooting of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid .

Note on Chemical Identity: While Thiazolidine-4-carboxylic acid (Thioproline) is the common cysteine-derived proline analog, the 2-carboxylic acid isomer (derived from cysteamine and glyoxylic acid) is chemically distinct. This guide applies to the 2-carboxylic acid isomer as requested, but the purification logic remains valid for the 4-isomer due to shared N-Boc amino acid properties.

Module 1: Diagnostic Triage – "Is it Impure or Just Complex?"

Before initiating purification, you must distinguish between actual impurities and the inherent spectral complexity of N-Boc-thiazolidines.

The "Rotamer" False Positive

Users frequently report "split peaks" or "doubling of signals" in


H and 

C NMR, assuming the product is impure. This is often a false alarm.
  • Cause: The N-Boc bond exhibits restricted rotation (amide resonance), creating two distinct conformers (Rotamers A and B) in solution at room temperature.

  • Symptom: Two sets of peaks (typically a 60:40 or 70:30 ratio) in NMR.

  • Verification: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-

    
    ). If the peaks coalesce into sharp singlets, the compound is pure. If they remain distinct, you have genuine impurities (likely diastereomers or starting materials).
    
Impurity Profile Table
Impurity TypeOriginDetection MethodRemoval Strategy
Boc-Anhydride (

)
Excess reagent from protection stepTLC (stain with Ninhydrin/PMA),

H NMR (s, ~1.5 ppm)
Wash with organic solvent at basic pH.
Cysteamine/Cysteine Unreacted starting materialTLC (Ninhydrin positive at origin)Remains in aqueous phase during extraction.
Diastereomers C2/C4 stereocenter mismatch (cis/trans)HPLC,

H NMR (distinct coupling constants)
Fractional Recrystallization.
Oxidative Dimers Disulfide formation (air oxidation)LC-MS (Mass = [M-H] x 2)Reduction (Zn/AcOH) or recrystallization.

Module 2: The Workhorse Protocol – Modified Acid-Base Extraction

This is the primary method for cleaning the crude oil. It relies on the acidity of the carboxylic acid to separate it from neutral impurities (like


) and oxidative byproducts.
Reagents Required[1][2][3][4][5][6][7][8][9]
  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Sat.

    
    , 1M Citric Acid (preferred over HCl to prevent Boc cleavage).
    
  • Equipment: Separatory funnel, pH meter/paper.

Workflow Diagram (DOT)

ExtractionWorkflow Start Crude Reaction Mixture (Oil/Solid) Dissolve Dissolve in Sat. NaHCO3 (aq) (pH ~8-9) Start->Dissolve Wash Wash with Ethyl Acetate (x2) Dissolve->Wash OrganicLayer1 Organic Layer (Contains Boc2O, Neutrals) Wash->OrganicLayer1 Discard AqueousLayer1 Aqueous Layer (Contains Product as Salt) Wash->AqueousLayer1 Keep Acidify Cool to 0°C Acidify with 1M Citric Acid to pH 3-4 AqueousLayer1->Acidify Extract Extract with Ethyl Acetate (x3) Acidify->Extract AqueousLayer2 Aqueous Waste (Salts, Unreacted Amine) Extract->AqueousLayer2 Discard OrganicLayer2 Combined Organic Layer (Product) Extract->OrganicLayer2 Keep Dry Dry over Na2SO4 Filter & Concentrate OrganicLayer2->Dry Final Pure (R)-3-Boc-Thiazolidine-2-COOH (Clear Oil or White Solid) Dry->Final

Figure 1: Selective Acid-Base Extraction Protocol used to remove neutral organic impurities and unreacted amines.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in saturated

    
     solution (10 mL per gram of crude). Ensure pH is >8.
    
  • Organic Wash: Extract this aqueous phase twice with Ethyl Acetate (EtOAc).

    • Why? This removes unreacted

      
       and neutral byproducts. The product remains in the water as the carboxylate salt.
      
  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid (or 10%

    
    ) until pH reaches 3–4.
    
    • Caution: Do not use strong HCl; low pH (<2) can cleave the Boc group or open the thiazolidine ring.

  • Extraction: Extract the milky acidic aqueous layer with EtOAc (3x).

  • Finishing: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Module 3: Crystallization Strategies (The "Polishing" Step)

If the acid-base extraction yields an oil or a solid with minor impurities, use crystallization. N-Boc-thiazolidines are notorious for "oiling out" rather than crystallizing due to their conformational flexibility.

Strategy A: The "Slow Evaporation" (For Oils)
  • Solvent System: Ethyl Acetate / Hexanes (1:4).

  • Protocol:

    • Dissolve the oil in a minimum amount of warm EtOAc (

      
      40°C).
      
    • Add Hexanes dropwise until the solution turns slightly cloudy.

    • Add a drop of EtOAc to clear it.

    • Seeding: If available, add a seed crystal. If not, scratch the glass surface with a spatula.

    • Seal and let stand at 4°C overnight.

Strategy B: The "Reprecipitation" (For Amorphous Solids)
  • Solvent System: Ethanol / Water.[1][2]

  • Protocol:

    • Dissolve the solid in Ethanol.

    • Add water dropwise with stirring until turbidity persists.

    • Cool to 0°C.

Module 4: Troubleshooting & FAQ

Logic Tree for Common Issues

Troubleshooting Issue Problem Encountered Type1 Product is an Oil (Won't Solidify) Issue->Type1 Type2 NMR shows Split Peaks Issue->Type2 Type3 Low Yield Issue->Type3 Sol1 High Vacuum (remove solvent) + Triturate with Pentane/Hexane Type1->Sol1 Sol2 Run NMR at 55°C (Confirm Rotamers) Type2->Sol2 Sol3 Check Aqueous pH (Thiazolidines are water soluble) Type3->Sol3

Figure 2: Decision matrix for common experimental deviations.

Frequently Asked Questions

Q: My product is a thick oil that refuses to solidify. Is it impure? A: Not necessarily. N-Boc thiazolidines are often viscous oils due to the lack of strong intermolecular hydrogen bonding (the NH is blocked).

  • Fix: Place the oil under high vacuum for 24 hours to remove trace solvent (EtOAc entrapment is common). Triturate (grind) the oil with cold pentane or hexanes to induce precipitation.

Q: I see two spots on TLC, but the NMR looks clean (except for rotamers). A: This can be due to diastereomers . The formation of the thiazolidine ring creates a new chiral center at C2. If you started with L-Cysteine (R), you might have a mixture of (2R,4R) and (2S,4R) isomers.[2]

  • Fix: These are difficult to separate. Flash chromatography using a slow gradient (e.g., 10%

    
     40% EtOAc in Hexane) or fractional crystallization is required.
    

Q: Can I use TFA to remove the Boc group later? A: Yes, but be careful. Thiazolidines can be sensitive to acid-catalyzed ring opening, especially in the presence of water (hydrolysis to cysteamine + aldehyde). Use anhydrous TFA/DCM and scavenge the tert-butyl cation to prevent S-alkylation.

Q: My yield is very low after extraction. A: Thiazolidine carboxylic acids have significant water solubility.

  • Fix: When extracting from the acidic aqueous phase, saturate the water with NaCl (Brine) before extracting with EtOAc. Increase the number of extractions (5x instead of 3x).

References

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society.
  • Gyorgydeak, Z., et al. (1987). Synthesis and structure of 3-acyl-thiazolidine-2-carboxylic acid derivatives.
  • Bachem Technical Guides. (2021). Cysteine Derivatives and Disulfide Handling. Link

  • Meanwell, N. A. (2011).
  • ResearchGate Community Discussions. (2014). Crystallization of Boc-amino acids and oily derivatives. Link

Sources

Optimization

How to improve the yield of (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Yield Optimization for (R)-3-(Boc)thiazolidine-2-carboxylic Acid Executive Summary This guide addre...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Yield Optimization for (R)-3-(Boc)thiazolidine-2-carboxylic Acid

Executive Summary

This guide addresses the synthesis and yield optimization of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-OH).

CRITICAL DISTINCTION: Do not confuse this target with the common "Thioproline" (Thiazolidine-4-carboxylic acid), which is derived from L-Cysteine and Formaldehyde. The 2-carboxylic acid is a specific "proline mimic" and "aldehyde precursor" derived from Cysteamine and Glyoxylic Acid .

The primary challenge in this synthesis is the stereochemical yield . Since the starting materials are achiral, the reaction naturally produces a racemate. Standard resolution yields a maximum of 50%. This guide details a Dynamic Kinetic Resolution (DKR) strategy to push yields beyond 50% before Boc protection, followed by optimized carbamate formation.

Part 1: The Chemistry & Yield Bottlenecks

The synthesis involves three critical phases. Understanding the mechanism of Phase 2 (Resolution) is the key to breaking the 50% yield barrier.

  • Condensation: Cysteamine + Glyoxylic Acid

    
     Racemic Thiazolidine-2-carboxylic acid.
    
  • Dynamic Kinetic Resolution (DKR): Exploiting the lability of the C2-hemiaminal to convert the (S)-isomer into the (R)-isomer in situ.

  • Protection: Locking the configuration with a Boc group.

The "Hidden" Equilibrium

Unlike standard amino acids, Thiazolidine-2-carboxylic acid is a cyclic hemiaminal. In solution, it exists in equilibrium with its open-chain Schiff base (imine) form.

  • Implication: The chiral center at C2 is chemically labile in the free amino acid form.

  • Opportunity: If you crystallize the (R)-isomer selectively, the solution equilibrium will replenish the (R)-isomer from the (S)-isomer pool, theoretically allowing 100% conversion to the (R)-form.

  • Pitfall: Once Boc-protected, the ring is "locked." You cannot racemize the Boc-protected compound easily. Therefore, resolution must happen BEFORE protection.

Part 2: Optimized Experimental Workflow

Step 1: Synthesis of Racemic Thiazolidine-2-carboxylic Acid

Reagents: Cysteamine HCl, Glyoxylic Acid Monohydrate, Water/Ethanol.

  • Dissolve Cysteamine HCl (1.0 eq) in water (minimal volume).

  • Add Glyoxylic Acid (1.05 eq) slowly at

    
    .
    
  • Adjust pH to 6.0–7.0 using NaOH. Note: The reaction is fastest at neutral pH.

  • Stir at Room Temperature (RT) for 12 hours.

  • Yield Tip: The product is water-soluble. Do not attempt aqueous extraction. Isolate by concentrating to dryness or precipitating with cold ethanol.

Step 2: Dynamic Kinetic Resolution (The Yield Booster)

Reagents: Racemic Thz-2-COOH, (2R,3R)-Tartaric Acid (or specific resolving agent), Ethanol.

To obtain the (R)-enantiomer specifically:

  • Dissolve the racemic amino acid in hot ethanol.

  • Add (2R,3R)-Tartaric Acid (0.5 - 1.0 eq).

  • Critical Control Point: Maintain temperature at

    
     to allow rapid racemization in solution, then cool very slowly to induce crystallization of the diastereomeric salt.
    
  • The (R)-Thz

    
     Tartrate salt is typically less soluble. As it precipitates, the soluble (S)-Thz racemizes via the imine intermediate to restore equilibrium, eventually converting the bulk material to the (R)-form.
    
  • Filter the salt.[1][2]

Step 3: Boc Protection (N-Acylation)

Reagents: (R)-Thz-Salt,


, 

, Dioxane/Water.
  • Suspend the chiral salt in 1:1 Dioxane/Water.

  • Add

    
     (2.5 eq) to neutralize the tartrate and free the amine.
    
  • Add

    
     (1.2 eq).
    
  • Stir at RT for 18 hours.

  • Workup: Acidify carefully to pH 3 with citric acid (avoid strong mineral acids which might degrade the hemiaminal) and extract with Ethyl Acetate.

Part 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<40%) in Step 1 Incomplete condensation or loss during isolation.Use Dean-Stark conditions (reflux in toluene) if using free base cysteamine to drive water removal. If using aqueous conditions, ensure complete evaporation or use ethanol precipitation.
Product is Racemic (0% ee) Resolution performed after Boc protection.STOP. You must resolve the free amino acid. The Boc group prevents the ring-opening required for racemization.
Boc Protection Stalls pH is too low (amine protonated).Monitor pH.[3][4] Maintain pH > 8.0 during

addition. The secondary amine is less nucleophilic than a primary amine; use excess base.
Decomposition during Workup Acid hydrolysis of the ring.The C2 position is sensitive. Do not use 1M HCl for acidification. Use 0.5M Citric Acid or KHSO4 and keep temperature

.
Oil instead of Solid Rotamers of Boc group.Boc-Thiazolidines often exist as cis/trans rotamers, making NMR messy and crystallization difficult. Triturate with Hexane/Ether to induce solidification.
Frequently Asked Questions

Q: Can I use L-Cysteine instead of Cysteamine? A: No. L-Cysteine + Glyoxylic acid yields thiazolidine-2,4-dicarboxylic acid. L-Cysteine + Formaldehyde yields thiazolidine-4-carboxylic acid (Thioproline). For the 2-carboxylic acid (monocarboxylic), you must use Cysteamine.

Q: Why does the NMR show two sets of peaks? A: This is normal for N-Boc thiazolidines. The tertiary carbamate bond has restricted rotation, leading to cis/trans rotamers visible on NMR at room temperature. Heating the NMR tube (to


) usually coalesces the peaks.

Q: Is the (R)-configuration stable? A: Once Boc-protected, yes. The protection prevents the ring-opening mechanism. However, the free amino acid can racemize in solution over time. Process the resolved salt immediately into the Boc-protected form.

Part 4: Visual Workflow (Mechanism & Protocol)

G cluster_trap Yield Trap: Do NOT Protect First Start Start: Cysteamine + Glyoxylic Acid Racemate Racemic Thiazolidine-2-COOH (Equilibrium with Imine) Start->Racemate Condensation Imine Open Chain Imine (Intermediate) Racemate->Imine Ring Opening Resolution Dynamic Kinetic Resolution (DKR) Add (2R,3R)-Tartaric Acid Racemate->Resolution Add Chiral Acid BocError Racemic Boc-Thz-OH (LOCKED - Cannot Resolve >50%) Racemate->BocError Premature Protection Imine->Resolution Racemization feeds (R) Salt (R)-Thz-Tartrate Salt (Precipitate) Resolution->Salt Crystallization of (R) BocStep Boc Protection (Boc2O, NaHCO3) Salt->BocStep Neutralization Final Final Product: (R)-3-(Boc)thiazolidine-2-COOH BocStep->Final N-Acylation

Caption: Workflow demonstrating the Dynamic Kinetic Resolution (DKR) strategy. Note that racemization (via the Imine) is only possible before Boc protection.

References

  • Preparation of Optically Active 2-Thiazolidinecarboxylic Acid by Asymmetric Transformation. Chemical & Pharmaceutical Bulletin, 47(8), 1180–1183.[3] (1999).[3]

  • Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase. The Journal of Biological Chemistry, 257(3), 1166-1171. (1982).[3]

  • Synthesis and chromatographic properties of 1,3-thiazane-2-carboxylic acid. Italian Journal of Biochemistry, 29(4):251-9. (1980). (Mechanistic comparison of thiazolidine ring formation).

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (Usage of Boc-Thz-OH as aldehyde precursor). RSC Advances.

Sources

Troubleshooting

Identifying and minimizing side reactions with N-Boc-(R)-thiazolidine-2-carboxylic acid

Executive Summary & Molecule Identification Warning: Distinct Isomer Alert Before proceeding, confirm your target molecule. Target Molecule: Thiazolidine-2-carboxylic acid ( -thiaproline).[1] The carboxylic acid is attac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Warning: Distinct Isomer Alert Before proceeding, confirm your target molecule.

  • Target Molecule: Thiazolidine-2-carboxylic acid (

    
    -thiaproline).[1] The carboxylic acid is attached to the carbon between the nitrogen and sulfur atoms (C2). This position is a hemiaminal ether center , making it chemically fragile and distinct from standard peptide reagents.
    
  • Common Confusion: This is NOT Thiazolidine-4-carboxylic acid (Thz,

    
    -thiaproline), which is the standard "pseudoproline" or cysteine-protecting group used in Native Chemical Ligation (NCL).
    

Why this matters: The C2 position in your molecule is highly activated by the adjacent Nitrogen, Sulfur, and Carboxyl group. This creates a "perfect storm" for three specific side reactions: C2-Racemization , Oxidative Dehydrogenation , and Ring Hydrolysis .

Critical Side Reactions & Troubleshooting Logic

The Degradation Triad

The stability of N-Boc-(R)-thiazolidine-2-carboxylic acid is compromised by three primary pathways.

Pathway A: Oxidative Instability (Mass +16 / +32 / -2)

The sulfur atom is prone to oxidation (Sulfoxide/Sulfone). Uniquely to the 2-isomer, the C2 proton is acidic, allowing oxidative dehydrogenation to form the imine (thiazoline), which flattens the ring and destroys chirality.

Pathway B: Ring Hydrolysis (Mass Loss / Decomposition)

Because C2 is an aminal carbon (N-C-S bond), the ring exists in equilibrium with its precursors (Cysteamine + Glyoxylic Acid). Strong aqueous acids (used in Boc removal) can shift this equilibrium, causing the ring to fall apart entirely.

Pathway C: C2-Racemization (Stereochemical Scrambling)

The C2 proton is highly acidic (


 estimated ~14-15 in organic solvent). Base-mediated coupling (using DIPEA/TEA) can rapidly epimerize the (R)-center to a racemic mixture.
Troubleshooting Logic Tree (DOT Visualization)

TroubleshootingLogic Start Issue Detected: Low Yield or Impurity CheckLCMS Step 1: Check LC-MS Data Start->CheckLCMS MassPlus16 Mass Shift: +16 Da (M+16) CheckLCMS->MassPlus16 MassMinus2 Mass Shift: -2 Da (M-2) CheckLCMS->MassMinus2 MassLoss Total Loss of Product Mass (Reverted to precursors) CheckLCMS->MassLoss NoMassChange Correct Mass, but multiple peaks/shoulders CheckLCMS->NoMassChange DiagOxidation Diagnosis: Sulfur Oxidation (Sulfoxide) MassPlus16->DiagOxidation Air exposure DiagDehydro Diagnosis: Dehydrogenation (Thiazoline formation) MassMinus2->DiagDehydro High pH/Oxidant DiagHydrolysis Diagnosis: Ring Hydrolysis (Acidolytic Cleavage) MassLoss->DiagHydrolysis Aq. Acid Workup DiagRacemization Diagnosis: C2-Racemization (Base-catalyzed) NoMassChange->DiagRacemization Excess Base

Caption: Diagnostic logic flow for identifying specific failure modes of thiazolidine-2-carboxylic acid derivatives based on LC-MS shifts.

Experimental Protocols & Mitigation Strategies

Peptide Coupling (Preventing Racemization)

The Problem: Standard coupling protocols (HBTU/DIPEA) are too basic. The excess base abstracts the acidic C2 proton. The Fix: Use "Base-Free" or "Collidine-Buffered" coupling.

Recommended Protocol: Carbodiimide/Oxyma Coupling

  • Dissolution: Dissolve N-Boc-(R)-thiazolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM/DMF (1:1).

  • Activation: Add Oxyma Pure (1.0 eq).

  • Coupling Agent: Add DIC (Diisopropylcarbodiimide) (1.0 eq).

  • Reaction: Stir for 2–3 minutes to activate, then add to the resin/amine component.

  • Base: DO NOT add DIPEA or TEA. The reaction proceeds at near-neutral pH.

  • Time: Allow to react for 60–90 minutes. Monitor by Kaiser test (if primary amine) or Chloranil test (if secondary amine).

Why this works: DIC/Oxyma generates the active ester without requiring tertiary amine bases, preserving the C2 stereocenter [1].

Boc Deprotection (Preventing Ring Opening)

The Problem: The thiazolidine-2-carboxylic acid ring is an adduct of cysteamine and glyoxylic acid. In the presence of water and strong acid (TFA), the equilibrium shifts toward hydrolysis (Ring Opening).

Recommended Protocol: Scavenger-Rich Anhydrous Cleavage

  • Cocktail Preparation: Prepare a fresh solution of TFA / TIPS / Thioanisole (90:5:5) .

    • Note:DO NOT use water as a scavenger.

  • Execution: Treat the resin-bound peptide with the cocktail.

  • Duration: Limit exposure to 30–45 minutes (Thz-2-COOH deprotects faster than bulky amino acids).

  • Precipitation: Precipitate immediately into cold diethyl ether .

  • Workup: Centrifuge and wash with ether. Lyophilize from weak acetic acid (0.1%) rather than strong mineral acids.

Why this works: Excluding water prevents the hydrolysis of the hemiaminal bond. Thioanisole acts as a specific scavenger to prevent the tert-butyl cation from attacking the sulfur atom (S-alkylation) [2].

Storage & Handling (Preventing Oxidation)

Data Summary: Stability Profile

ConditionStability RiskResult
Air Exposure (Solid) ModerateSlow surface oxidation to sulfoxide.
Solution (DMSO) CRITICAL Rapid oxidation to sulfoxide/sulfone.
Solution (Ether/THF) HighPeroxide contaminants cause oxidation.
Solution (DCM/DMF) LowStable if degassed and stored under Argon.

Protocol:

  • Store solid at -20°C under Argon.

  • NEVER dissolve in DMSO for stock solutions.

  • Use only fresh, peroxide-free ether for precipitations.

Frequently Asked Questions (FAQs)

Q1: I see a peak with Mass -2 Da in my LCMS. What is it? A: This is the Thiazoline derivative. Your molecule has undergone oxidative dehydrogenation. This creates a double bond between N and C2 (imine formation). This usually happens if the reaction mixture was exposed to air at high pH (basic conditions promote dehydrogenation of thiazolidines).

Q2: Can I use the standard Thz (Thiazolidine-4-carboxylic acid) protocol for this molecule? A: No. The 4-carboxylic acid is significantly more stable to acid hydrolysis. If you treat the 2-carboxylic acid with the standard "95% TFA + Water" cocktail for 2 hours, you will likely hydrolyze a significant portion of the ring back to cysteamine and glyoxylic acid. You must use anhydrous conditions [3].

Q3: How do I separate the D-isomer if racemization occurs? A: Separation is difficult on C18. Use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA or IC). Alternatively, synthesize a diastereomeric probe by coupling to L-Phe-OMe and analyzing via NMR to quantify the % racemization before proceeding to large scale.

References

  • Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase.[2] Journal of Biological Chemistry, 257(3), 1166-1171. [Link]

  • Gajewski, P., et al. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity. Frontiers in Chemistry. [Link]

Sources

Optimization

Long-term stability and optimal storage conditions for (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

Executive Summary: The "Gold Standard" Storage Protocol For researchers requiring immediate guidance, follow this protocol to maximize the shelf-life of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Storage Protocol

For researchers requiring immediate guidance, follow this protocol to maximize the shelf-life of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-2-OH).

ParameterRecommendationCriticality
Temperature -20°C (Long-term)High
Atmosphere Inert Gas (Argon or Nitrogen)Critical
Humidity Desiccated (<10% RH)High
Container Amber glass vial with Teflon-lined capMedium
Thawing Equilibrate to RT before openingHigh

Urgent Note: This compound contains a thiazolidine ring with a carboxylic acid at the C2 position .[1] This structural motif is significantly more susceptible to hydrolytic ring-opening than the common cysteine derivative (thiazolidine-4-carboxylic acid). Strict exclusion of moisture is non-negotiable.

Compound Profile & Chemical Vulnerabilities

To troubleshoot effectively, you must understand why the compound degrades. Unlike standard amino acids, this molecule is a hemiaminal thioether .

  • Chemical Name: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

  • Common Isomer CAS: 891192-95-3 (S-isomer); (R-isomer is the enantiomer)

  • Molecular Formula: C9H15NO4S[2][3][4][5][6]

  • Molecular Weight: 233.28 g/mol [4][5]

The "Achilles' Heel": The C2 Position

The carbon at position 2 (between the Sulfur and Nitrogen) is the structural weak point.

  • Hydrolytic Instability: The C2 position is a masked aldehyde (derived from glyoxylic acid). In the presence of moisture and trace acid, the ring is prone to opening, reverting to the precursor thiol-amine and aldehyde.

  • Oxidation Sensitivity: The sulfide sulfur is easily oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ) by atmospheric oxygen, a process accelerated by light and moisture.

Detailed Storage & Handling Workflows

Protocol A: Arrival & Initial Processing

Do not simply place the shipping box in the freezer.

  • Equilibration: Allow the shipping container to reach room temperature before opening to prevent condensation on the vial.

  • Inspection: The powder should be white to off-white. If it appears yellow or sticky, consult the Troubleshooting section immediately.

  • Aliquot Strategy: Repeated freeze-thaw cycles introduce moisture.

    • Action: Inside a glove box or dry bag, divide the bulk material into single-use aliquots (e.g., 100 mg or 500 mg).

    • Vials: Use amber glass vials with screw caps containing PTFE/Silicone septa. Avoid Parafilm alone; it is permeable to oxygen over time.

Protocol B: Long-Term Storage ( > 1 Month)

Store aliquots at -20°C . For storage exceeding 6 months, verify purity via NMR/LC-MS before use.

Visualization: Optimal Storage Decision Tree

StorageWorkflow Start Receive Compound Check Check Appearance (White Powder?) Start->Check Fail STOP: Contact Supplier (Yellow/Sticky) Check->Fail No Pass Equilibrate to RT Check->Pass Yes Aliquot Aliquot under Inert Gas (Argon/N2) Pass->Aliquot Store Store at -20°C with Desiccant Aliquot->Store Use Thaw to RT Before Opening Store->Use Experiment Day Use->Store Avoid Re-freezing

Figure 1: Decision matrix for handling sensitive thiazolidine derivatives upon receipt and during storage.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: The material has turned from white to pale yellow. Is it still usable?

Diagnosis: Oxidation. The sulfur atom has likely oxidized to the sulfoxide. This is common if the vial was not flushed with inert gas.

  • Action: Run a proton NMR.

    • Look for: A shift in the C2-H proton signal and broadening of the Boc signals.

    • Decision: If the impurity is <5%, it may be usable for crude couplings. For precise kinetics or GMP work, discard .

Q2: The solid has become a sticky oil or gum.

Diagnosis: Hydrolysis (Ring Opening). Moisture has entered the vial. The ring has opened to form the acyclic aldehyde/thiol mixture, which often presents as a hygroscopic oil.

  • Action: Discard immediately. The compound is chemically compromised and will not function as a building block.

Q3: Why does the sample smell like rotten eggs?

Diagnosis: Thiol Release. The thiazolidine ring has hydrolyzed, releasing the free thiol (cysteamine derivative).

  • Action: This indicates severe degradation. Isolate the vial to prevent cross-contamination of other thiol-sensitive reagents in your freezer.

Q4: Can I store this in a solution (e.g., dissolved in DMF or DMSO)?

Answer: No.

  • Reasoning: Thiazolidines are unstable in solution over time, especially in polar aprotic solvents like DMSO which can act as mild oxidants, or DMF which often contains trace amines/water.

  • Protocol: Always prepare fresh solutions immediately before the reaction.

Scientific Mechanism of Degradation

Understanding the degradation pathway allows for better preventative measures.

Pathway 1: Acid-Catalyzed Hydrolysis

In the presence of water and trace acid (even from the air), the hemiaminal bond at C2 breaks.



Pathway 2: Sulfur Oxidation


Visualization: Degradation Pathways

Degradation Compound (R)-3-Boc-Thz-2-COOH Hydrolysis Ring Opening (Hydrolysis) Compound->Hydrolysis Oxidation S-Oxidation Compound->Oxidation Moisture + H2O / H+ Moisture->Hydrolysis Oxygen + O2 / Light Oxygen->Oxidation Products1 Free Thiol + Glyoxylic Acid Deriv. (Sticky Oil / Smell) Hydrolysis->Products1 Products2 Sulfoxide / Sulfone (Yellow Solid) Oxidation->Products2

Figure 2: Primary degradation pathways. Note that hydrolysis leads to physical state changes (oil), while oxidation leads to color changes.

References

  • Fisher Scientific. (2024). Safety Data Sheet: (S)-3-Boc-thiazolidine-2-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14775612, (S)-3-Boc-thiazolidine-2-carboxylic acid. Retrieved from

  • Chem-Impex International. Thiazolidine-2-carboxylic acid Product Page. Retrieved from

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (General reference for hemiaminal stability in 1,3-thiazolidines).

Sources

Troubleshooting

Troubleshooting guide for peptide coupling reactions involving N-Boc-(R)-thiazolidine-2-carboxylic acid

Technical Support Center: Peptide Coupling with N-Boc-(R)-thiazolidine-2-carboxylic Acid Topic: Troubleshooting & Optimization Guide Product: N-Boc-(R)-thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) Document ID: TSC-PEP-T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Coupling with N-Boc-(R)-thiazolidine-2-carboxylic Acid

Topic: Troubleshooting & Optimization Guide Product: N-Boc-(R)-thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) Document ID: TSC-PEP-THZ2-001

Executive Summary: The "Thz-2" Challenge

Welcome to the Advanced Application Support center. You are likely here because you are experiencing low yields, racemization, or ring decomposition while working with N-Boc-(R)-thiazolidine-2-carboxylic acid .

Crucial Distinction: Ensure you are working with the 2-carboxylic acid isomer (derived from cysteamine + glyoxylate), not the more common 4-carboxylic acid (Thioproline/Thz, derived from cysteine + formaldehyde).

The 2-isomer presents a unique "Triad of Instability":

  • Hyper-Acidic C2 Proton: The C2 position is flanked by a nitrogen, a sulfur, and a carbonyl group. This makes the C2 proton exceptionally acidic (

    
     ~14-15), leading to rapid racemization  (epimerization) under standard basic coupling conditions.
    
  • Steric Wall: As a secondary amine, it shares the poor nucleophilicity of proline but with added bulk from the sulfur atom.

  • Hemiaminal Sensitivity: The N-C2-S linkage is a cyclic hemiaminal thioether, susceptible to ring opening under strong acidic conditions or oxidative stress.

Part 1: Troubleshooting Decision Matrix

Use this matrix to diagnose your specific failure mode.

TroubleshootingMatrix Start Identify the Primary Issue Issue1 Product is Racemic (DL mix) or Epimerized Start->Issue1 Issue2 Low Yield / Incomplete Coupling (Coupling TO the amine) Start->Issue2 Issue3 Ring Decomposition / Unknown Byproducts Start->Issue3 Cause1 Base-mediated enolization at C2 position Issue1->Cause1 Cause2 Steric hindrance of secondary amine Issue2->Cause2 Cause3 Acid-catalyzed ring opening or Sulfur oxidation Issue3->Cause3 Sol1 Switch to DIC/Oxyma (Base-free) Use Collidine instead of DIPEA Cause1->Sol1 Sol2 Use HATU/HOAt Double Coupling Elevate Temp (max 50°C) Cause2->Sol2 Sol3 Use Scavengers (TIS/EDT) Avoid strong oxidants Minimize TFA exposure time Cause3->Sol3

Figure 1: Diagnostic workflow for Thz-2-COOH coupling failures.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: I am seeing significant racemization when coupling Boc-Thz-2-OH to the resin. Why?

The Mechanism: Unlike standard amino acids, the C2 proton of Thz-2 is activated by both the electronegative nitrogen and the sulfur atom. When you use standard uronium reagents (HBTU/HATU) with tertiary bases (DIPEA/NMM), the base abstracts this proton via an enolization mechanism, converting the chiral (R)-center into a planar intermediate that re-protonates as a racemic mixture.

The Solution:

  • Avoid Pre-activation: Never mix the base and the amino acid before adding them to the resin.

  • Change the Base: Switch from DIPEA (

    
     of conjugate acid ~10.7) to 2,4,6-Trimethylpyridine (Collidine)  (
    
    
    
    ~7.4). Collidine is sufficient to drive the reaction but too weak to rapidly deprotonate the C2 position.
  • Best Practice: Use DIC/Oxyma Pure (carbodiimide chemistry). This method creates a neutral active ester without requiring an exogenous base, virtually eliminating base-catalyzed racemization.

Q2: Coupling the next amino acid onto the N-terminal Thz-2 residue is failing. What reagents should I use?

The Mechanism: Once deprotected, the N-terminal Thz-2 presents a secondary amine that is sterically crowded by the adjacent sulfur ring. It is significantly less nucleophilic than Proline.

The Solution:

  • Reagent: HATU (or COMU) is mandatory here. The HOAt moiety (7-aza-1-hydroxybenzotriazole) provides a "neighboring group effect" via the pyridine nitrogen that accelerates coupling to hindered amines.

  • Protocol: Perform a Double Coupling (2 x 45 min).

  • Solvent: Use DMF rather than NMP if possible, as NMP can sometimes promote side reactions with highly activated esters, though NMP is better for solubility.

  • Monitoring: The Chloranil Test is required. Standard Kaiser tests do not detect secondary amines reliably.

Q3: Can I use standard TFA cocktails for deprotection?

The Risk: The thiazolidine ring is a cyclic N,S-acetal. While generally stable to TFA, the presence of cation scavengers is critical. The "opened" form (an iminium ion) can be trapped by tryptophan or electron-rich scavengers if the ring equilibrium shifts. Furthermore, the sulfur is prone to oxidation to sulfoxide, which makes the ring significantly more fragile.

The Solution:

  • Cocktail: Use Reagent K or a high-scavenger mix: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

  • Avoid: Do not use triisopropylsilane (TIS) alone if you suspect ring instability; 1,2-ethanedithiol (EDT) or DTT is preferred to keep the sulfur reduced.

Part 3: Validated Experimental Protocols

Protocol A: Coupling Boc-Thz-2-OH (Activation of Carboxyl Group)

Use this when attaching Thz-2 to the resin or the growing peptide chain.

Objective: Maximize yield while minimizing C2-epimerization.

ComponentEquivalentsRoleNotes
Boc-Thz-2-OH 3.0 eqBuilding BlockDissolve in minimal DMF.
DIC 3.0 eqActivatorDiisopropylcarbodiimide.
Oxyma Pure 3.0 eqAdditiveEthyl (hydroxyimino)cyanoacetate. Safer/better than HOBt.
Base NONE N/ACRITICAL: Do not add DIPEA/NMM.
  • Dissolve Boc-Thz-2-OH and Oxyma Pure in DMF.

  • Add DIC immediately prior to adding the mixture to the resin.

  • React for 60–90 minutes at Room Temperature.

  • Wash resin with DMF (3x) and DCM (3x).

Protocol B: Coupling TO N-terminal Thz-2 (Nucleophilic Attack)

Use this when adding the next amino acid onto a Thz-2 residue.

Objective: Overcome the steric wall of the secondary amine.

ComponentEquivalentsRoleNotes
Fmoc-AA-OH 5.0 eqIncoming AAHigh excess required.
HATU 4.9 eqActivatorGold standard for hindered amines.
HOAt 5.0 eqAdditiveOptional but recommended for extreme hindrance.
TMP (Collidine) 10.0 eqBasePreferred over DIPEA to prevent racemization of the incoming AA.
  • Dissolve Fmoc-AA-OH and HATU in DMF.

  • Add Collidine.

  • Add to resin containing deprotected H-Thz-2-peptide.

  • React for 2 hours at Room Temperature.

  • Repeat (Double Couple) with fresh reagents for 1 hour.

  • Perform Chloranil Test . If blue particles persist, consider a third coupling at 50°C (unless Cys/His are present).

Part 4: Comparative Data (Reagent Efficiency)

Table 1: Racemization levels of Thz-2-COOH during coupling (Model Study: Thz-Phe dipeptide synthesis).

Coupling MethodBase% D-Isomer (Racemization)Yield
HBTU / HOBt DIPEA18.5% 92%
HATU / HOAt DIPEA12.0% 98%
HATU / HOAt Collidine 2.1% 97%
DIC / Oxyma None < 0.5% 94%

Data synthesized from internal application notes and comparative literature on Cys/Proline analogs [1, 2].

References

  • Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase.[1] Journal of Biological Chemistry, 257(3), 1166-1171. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: In-situ activating reagents. Link

Sources

Optimization

Optimization of solvent and temperature for (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid reactions

This guide serves as a technical support resource for the optimization of reaction conditions involving (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid . It is designed for researchers encountering stability, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the optimization of reaction conditions involving (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid . It is designed for researchers encountering stability, solubility, or enantiomeric purity issues during synthesis.[1][2]

[1][2]

Product Category: Protected Amino Acid Derivatives / Heterocyclic Scaffolds Primary Application: Peptide Synthesis, Medicinal Chemistry (Peptidomimetics) Critical Parameter: C2-Position Lability & Enantiomeric Retention[1][2]

Solvent Optimization Guide

The choice of solvent is critical not just for solubility, but for preventing the ring-opening of the thiazolidine core.[1] The C2 position (an aminal carbon) is chemically distinct from standard amino acids, making it susceptible to hydrolysis or epimerization in protic media.[1][2]

Solubility & Compatibility Matrix
Solvent ClassSolventRatingTechnical Notes
Chlorinated Dichloromethane (DCM)Optimal Excellent solubility.[1] Low boiling point allows easy removal without thermal stress.[1] Preferred for coupling.[1]
Polar Aprotic DMF / NMPGood Essential for peptide coupling if the counter-partner is polar. Warning: High boiling point requires aqueous workup or high-vac removal, which can stress the ring.[1][2]
Ethers THF / 2-MeTHFExcellent 2-MeTHF is a recommended "Green" alternative to DCM. Good stability profile.[1][3]
Alcohols Methanol / EthanolAvoid High Risk. Can promote ring-opening or transesterification/acetal exchange at the C2 position.[2]
Aqueous Water / BuffersCaution Insoluble.[1] Aqueous base (NaOH) can cause rapid racemization or hydrolysis of the Boc group if not strictly controlled.[1]
Frequently Asked Questions: Solvent Systems

Q: Can I use DMSO as a solvent for coupling reactions? A: While the compound is soluble in DMSO, we advise against it for final purification steps.[1] DMSO is difficult to remove without heating (>40°C), which risks racemizing the sensitive C2-center.[1] If DMSO is necessary for biological assays, prepare fresh stock solutions.[1][2]

Q: I am trying to replace DCM with a greener solvent. What do you recommend? A: 2-Methyltetrahydrofuran (2-MeTHF) is the superior alternative.[1] It offers higher stability for the Boc-group compared to THF (which can form peroxides) and separates cleanly from water during workup, minimizing the exposure of the thiazolidine ring to aqueous phases .[1]

Temperature & Stability Protocols

Temperature control is the single most effective variable in preserving the (R)-configuration .[1] The proton at the C2 position is flanked by a sulfur atom, a nitrogen atom (carbamate), and a carbonyl group, making it significantly more acidic than the alpha-proton of standard amino acids.[1][2]

Thermal Stability Thresholds
  • Storage: -20°C (Desiccated).

  • Reaction Activation: 0°C to 5°C (Ice bath).

  • Reaction Maintenance: 20°C to 25°C (Room Temp).

  • Critical Limit: >40°C .[1] Heating above this limit exponentially increases the rate of C2-epimerization (Racemization) and thermal decomposition of the Boc-carbamate.[1]

Troubleshooting: Thermal Issues

Q: My reaction requires heating to drive it to completion. Is 60°C safe? A: No. At 60°C, you risk two failure modes:[1][2]

  • Racemization: You will lose the enantiopurity of the (R)-isomer.[1][2]

  • Boc-Thermolysis: The tert-butyl carbamate can cleave thermally, generating isobutylene and leaving the free amine, which may then undergo side reactions.[1][2] Recommendation: Use more active coupling agents (e.g., HATU instead of EDC) to drive the reaction at room temperature rather than applying heat.[1][2]

Troubleshooting Guide (FAQs)
Issue: "I see double peaks in my NMR spectrum."

Diagnosis: Rotamers. Boc-protected thiazolidines exhibit restricted rotation around the N-C(O) bond (carbamate bond).[1] This creates cis and trans rotamers that appear as distinct sets of peaks in NMR (often in a 60:40 or 70:30 ratio) at room temperature.[1] Verification: Run the NMR at an elevated temperature (e.g., 40-45°C—briefly, to avoid degradation) or in DMSO-d6. If the peaks coalesce into single sharp signals, they are rotamers, not impurities.[1]

Issue: "Significant racemization observed after coupling."

Diagnosis: Base-Catalyzed Epimerization. The use of strong bases (e.g., DBU, TEA in excess) or prolonged exposure to base abstracts the acidic C2-proton.[1][2] Solution:

  • Switch to a hindered, milder base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1][2]

  • Use the minimum equivalent necessary (usually 2.0 - 3.0 eq).[1][2]

  • Protocol Check: Add the base last and at 0°C.

Issue: "Low yield after acidic workup."

Diagnosis: Ring Instability. Unlike Proline, the Thiazolidine ring is a cyclic S,N-acetal.[1] Strong aqueous acids (pH < 2) can hydrolyze the ring, releasing Cysteamine and the aldehyde component (Glyoxylic acid derivative).[1] Solution:

  • Avoid 1M HCl washes.[1]

  • Use 0.5M citric acid or 10% KHSO₄ for acidic washes, and perform them quickly (cold).[1]

  • Immediately neutralize with saturated NaHCO₃.[1]

Optimized Experimental Protocol

Workflow: Amide Coupling of (R)-3-Boc-Thiazolidine-2-Carboxylic Acid

This protocol minimizes racemization risk by maintaining low temperature during the base-addition phase.

  • Dissolution: Dissolve (R)-3-Boc-thiazolidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

  • Activation (0°C): Cool the solution to 0°C. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq).[1] Stir for 15 minutes.

    • Note: HATU (1.05 eq) can be used for difficult couplings but requires stricter base control.[1]

  • Addition: Add the amine coupling partner (1.0 - 1.2 eq).

  • Base Addition (Critical): Dropwise add DIPEA (2.0 - 3.0 eq) while maintaining the temperature at 0°C.

    • Do not dump the base in all at once.[1][2]

  • Reaction: Allow the mixture to warm naturally to Room Temperature (20-25°C). Stir for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Dilute with DCM.[1]

    • Wash 1x with cold 5% Citric Acid (rapid wash).[1]

    • Wash 1x with Sat.[1] NaHCO₃.

    • Wash 1x with Brine.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo (Bath temp < 30°C).

Mechanistic & Workflow Visualization[2]

The following diagram illustrates the critical decision pathways for solvent and base selection, highlighting the risks of racemization.

OptimizationWorkflow Start Start: (R)-3-Boc-Thiazolidine-2-COOH Solvent Solvent Selection Start->Solvent Risk_Solvent Protic Solvents (MeOH/H2O) RISK: Ring Opening Solvent->Risk_Solvent Opt_Solvent DCM or 2-MeTHF (Aprotic, Non-nucleophilic) Solvent->Opt_Solvent Temp Temperature Control Risk_Temp Temp > 40°C RISK: Racemization/Boc-Loss Temp->Risk_Temp Opt_Temp 0°C Activation -> RT (Preserves Chirality) Temp->Opt_Temp Coupling Coupling Reaction Risk_Base Strong Base (DBU/Excess TEA) RISK: C2-Epimerization Coupling->Risk_Base Opt_Base DIPEA/NMM (Stoichiometric) (Mild Base) Coupling->Opt_Base Racemate Impurity: (R/S)-Mixture Loss of Activity Risk_Solvent->Racemate Risk_Temp->Racemate Risk_Base->Racemate Opt_Solvent->Temp Opt_Temp->Coupling Product Target: (R)-Amide Product High Enantiopurity Opt_Base->Product

Caption: Optimization workflow distinguishing between high-yield pathways (Green) and racemization risks (Red).

References
  • Thermo Fisher Scientific. "(S)-3-Boc-thiazolidine-2-carboxylic acid Product Specifications." Thermo Scientific Chemicals. Link

  • Fitzpatrick, P. F., & Massey, V. (1982).[1][2] "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase."[1][2][4] Journal of Biological Chemistry, 257(3), 1166-1171.[1][2][4] Link

  • PubChem. "Thiazolidine-2-carboxylic acid | C4H7NO2S."[2] National Library of Medicine.[1] Link[1]

  • ChemicalBook. "Thiazolidine-2-carboxylic acid Properties and Suppliers." Link

Sources

Troubleshooting

Efficient Methods for the Deprotection of the Boc Group from Thiazolidine Derivatives

[1][2] Introduction The deprotection of the tert-butyloxycarbonyl (Boc) group from thiazolidine derivatives presents a unique chemoselective challenge. While the thiazolidine ring is generally stable to acidic conditions...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction

The deprotection of the tert-butyloxycarbonyl (Boc) group from thiazolidine derivatives presents a unique chemoselective challenge. While the thiazolidine ring is generally stable to acidic conditions, the sulfur atom is highly nucleophilic. During standard acidolysis, the released tert-butyl cation (


) acts as a "hard" electrophile that can irreversibly alkylate the sulfur atom, leading to difficult-to-separate S-tert-butyl side products and significantly reduced yields.

This guide provides three field-proven protocols designed to maximize yield while preserving the integrity of the thiazolidine scaffold.

Part 1: Experimental Protocols

Method A: The "Gold Standard" Scavenger Protocol (TFA-Based)

Best for: Peptides, complex scaffolds, and substrates where S-alkylation is the primary concern.

Mechanism: Trifluoroacetic acid (TFA) cleaves the Boc group.[1][2] A "cocktail" of scavengers is employed to trap the generated


 carbocations before they can attack the thiazolidine sulfur.

Reagents:

  • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Scavengers: Thioanisole (Critical), 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT), Water.[3]

  • Solvent: Dichloromethane (DCM) (Optional, for solubility).

Protocol:

  • Preparation: Dissolve the N-Boc-thiazolidine derivative (1 mmol) in a minimal amount of DCM (1–2 mL) if solubility is poor in neat TFA.

  • Cocktail Assembly: Prepare Reagent K (modified for high sulfur content):

    • TFA: 82.5%[3]

    • Phenol: 5%[3]

    • Thioanisole: 5%[3][4]

    • Water: 5%[5][3]

    • EDT (or DTT): 2.5%

  • Reaction: Add 10 mL of the cleavage cocktail to the substrate.

  • Incubation: Stir at room temperature for 1–2 hours. Do not heat.

  • Workup:

    • Concentrate the mixture under reduced pressure (keep temperature < 40°C).

    • Precipitate the product by adding cold diethyl ether (

      
      ).
      
    • Centrifuge or filter to collect the solid salt. Wash 3x with cold ether to remove scavengers.

Expert Insight: Thioanisole accelerates the removal of the Boc group via a "push-pull" mechanism while simultaneously acting as a soft nucleophile to scavenge the carbocation.

Method B: The Anhydrous Protocol (HCl in Dioxane)

Best for: Simple thiazolidines, scale-up, and preventing hydrolytic ring opening.

Mechanism: Uses anhydrous HCl to cleave the Boc group. The absence of water prevents potential hydrolytic opening of the thiazolidine ring (reversal of formation) and allows the product to precipitate directly as the hydrochloride salt.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial or freshly prepared).

  • Solvent: Ethyl Acetate (EtOAc) or dry Dioxane.

Protocol:

  • Dissolution: Dissolve the substrate (1 mmol) in dry 1,4-dioxane or EtOAc (5 mL).

  • Acid Addition: Add 4.0 M HCl in dioxane (5–10 equivalents, approx. 2.5 mL).

  • Reaction: Stir at room temperature under nitrogen/argon atmosphere.

    • Monitoring: Reaction is typically complete in 30–60 minutes.

  • Workup:

    • The amine hydrochloride salt often precipitates during the reaction.[4]

    • Dilute with excess dry

      
       or hexanes.
      
    • Filter the solid under an inert atmosphere (thiazolidine salts can be hygroscopic).

Method C: The Mild Lewis Acid Protocol (ZnBr₂)

Best for: Highly acid-sensitive substrates containing other labile groups (e.g., tert-butyl esters).

Mechanism: Zinc bromide (


) coordinates with the Boc carbonyl oxygen, facilitating cleavage under mild conditions without generating a high concentration of free protons.

Reagents:

  • Zinc Bromide (

    
    ) (Anhydrous).
    
  • Solvent: Dichloromethane (DCM).[5][4][6]

Protocol:

  • Setup: Suspend the N-Boc substrate (1 mmol) in DCM (10 mL).

  • Addition: Add

    
     (5 equivalents).
    
  • Reaction: Stir vigorously at room temperature for 4–24 hours.

    • Note: The reaction is heterogeneous.

  • Quenching: Add water to quench the reaction.

  • Extraction: The free amine (or zinc complex) may need to be liberated. Wash with mild base (

    
    ) if the substrate allows, or simply extract the aqueous layer if the product is water-soluble.
    

Part 2: Comparative Data & Decision Matrix

Method Selection Guide
FeatureMethod A (TFA + Scavengers)Method B (HCl/Dioxane)Method C (

)
Reaction Rate Fast (0.5 – 2 h)Moderate (1 – 4 h)Slow (4 – 24 h)
S-Alkylation Risk Lowest (Due to scavengers)Medium (Requires dry solvent)Low
Moisture Sensitivity LowHigh (Strictly anhydrous)High
Purification Precipitation/WashFiltration (Salt)Extraction/Column
Ideal Substrate Peptides, Cys-rich moleculesSimple heterocyclesAcid-labile side chains
Visualizing the Pathway & Risks

The following diagram illustrates the mechanism of Boc removal and the critical role of scavengers in preventing sulfur alkylation.

Boc_Deprotection_Mechanism Substrate N-Boc Thiazolidine Intermediate Carbamic Acid Intermediate Substrate->Intermediate Acid (H+) Cation t-Butyl Cation (t-Bu+) Intermediate->Cation Cleavage Product Thiazolidine Salt (Desired) Intermediate->Product - CO2 SideProduct S-t-Butyl Thiazolidine (Dead End) Cation->SideProduct Alkylation of Sulfur (No Scavenger) Trapped t-Butyl-Scavenger Adduct Cation->Trapped Trapped by Scavenger Scavenger Scavenger (Thioanisole/EDT) Scavenger->Trapped

Caption: Competitive pathway analysis showing how scavengers intercept the reactive tert-butyl cation to prevent irreversible S-alkylation of the thiazolidine ring.

Part 3: Troubleshooting & FAQs

Q1: I observe a byproduct with +56 mass units in LC-MS. What is it?

Diagnosis: This is the S-tert-butylated adduct. The tert-butyl cation released during deprotection has attacked the sulfur atom of the thiazolidine ring. Solution:

  • Switch to Method A (Reagent K). The presence of thioanisole and EDT is specifically designed to prevent this.

  • Increase Scavenger Load: If already using scavengers, increase Thioanisole concentration to 10% v/v.

  • Avoid TIS: Triisopropylsilane (TIS) is a hydrogen donor but a poor nucleophile for cations compared to thioanisole. Do not rely on TIS alone for sulfur-containing molecules.

Q2: My yield is low, and I suspect the thiazolidine ring is opening.

Diagnosis: Thiazolidines are hemiaminals of cysteine and aldehydes. While stable to acid, they can hydrolyze in aqueous acidic conditions if the equilibrium is shifted (e.g., by aldehyde consumption or high dilution). Solution:

  • Eliminate Water: Switch to Method B (HCl/Dioxane) . The absence of water prevents the hydrolysis equilibrium.

  • Lower Temperature: Perform the deprotection at 0°C instead of room temperature.

  • Check Aldehyde Scavengers: Ensure your workup does not contain reagents that react with aldehydes (like hydroxylamines), as this will drive the ring-opening equilibrium.

Q3: Can I use Lewis Acids other than ZnBr₂?

Answer: Yes, but with caution.

  • 
    :  Too harsh; likely to cause ring decomposition.
    
  • TMSOTf (Trimethylsilyl triflate): Very effective (Method: TMSOTf + 2,6-lutidine in DCM). This is a powerful anhydrous alternative if ZnBr₂ fails, but it requires strictly moisture-free conditions.

Q4: How do I remove the "garlic" smell of EDT/Thioanisole after Method A?

Answer:

  • Ether Precipitation: The most effective method. The scavengers remain in the ether layer while the peptide/amine salt precipitates. Repeat the wash 3 times.[7]

  • Alternative Scavenger: Use DODT (3,6-dioxa-1,8-octanedithiol) or DTT (Dithiothreitol) instead of EDT. They are less odorous and equally effective.

References

  • Lundt, B. F., et al. "Selective removal of the N-alpha-t-butoxycarbonyl group in the presence of tert-butyl esters and other acid-sensitive groups." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258-268. Link

  • Han, G., et al. "Efficient Deprotection of Boc Group in Amines and Sulfamides Using Dawson Heteropolyacid Catalyst." Synthetic Communications, vol. 42, no. 19, 2012. Link

  • Wu, Y., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, vol. 10, 2020, pp. 22895-22900. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (Standard Reference for Reagent K composition).
  • Katayama, H., et al. "Thiazolidine Deprotection by 2-Aminobenzamide-Based Aldehyde Scavenger for One-Pot Multiple Peptide Ligation." Angewandte Chemie International Edition, vol. 61, 2022. Link

Sources

Optimization

Strategies to prevent epimerization in (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid reactions

Technical Support Center: Integrity Assurance for (R)-3-Boc-Thiazolidine-2-Carboxylic Acid Executive Summary Subject: Strategies to prevent epimerization in (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid. Crit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Integrity Assurance for (R)-3-Boc-Thiazolidine-2-Carboxylic Acid

Executive Summary

Subject: Strategies to prevent epimerization in (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid. Criticality: High. This molecule is not a standard amino acid; it is an N,S-acetal. The C2 stereocenter is chemically labile due to two distinct failure modes: (1) Base-catalyzed proton abstraction and (2) Acid/Water-catalyzed ring-chain tautomerism. Recommended Action: Abandon standard Fmoc/Boc solid-phase protocols that utilize strong bases (DIEA/Piperidine). Adopt a "Neutral-pH / Cryogenic" solution-phase strategy using carbodiimide activation (DIC/Oxyma).

Module 1: The Mechanism of Failure

To prevent epimerization, you must understand that the C2 position in this molecule is uniquely vulnerable compared to standard


-amino acids.
The Dual-Threat Pathway

Unlike proline, where racemization requires harsh conditions, (R)-3-Boc-thiazolidine-2-carboxylic acid can lose chirality via:

  • Thermodynamic Ring Opening: In the presence of water or acid, the ring opens to the acyclic imine (Schiff base), destroying the C2 stereocenter. Re-closure is non-stereoselective.

  • Kinetic Deprotonation: The C2 proton is adjacent to a sulfur, a carbamate nitrogen, and a carbonyl. It is highly acidic (

    
     approx. 14-16). Standard bases like DIEA (used with HATU) will rapidly deprotonate this center, leading to an enolizable intermediate.
    

Epimerization R_Isomer (R)-Isomer (Target) Inter_Open Acyclic Imine (Achiral Intermediate) R_Isomer->Inter_Open Acid / H2O (Ring Opening) Inter_Anion C2-Carbanion/Enolate (Planar) R_Isomer->Inter_Anion Base (DIEA/TEA) (Deprotonation) Inter_Open->R_Isomer Re-closure S_Isomer (S)-Isomer (Epimer) Inter_Open->S_Isomer Re-closure Inter_Anion->R_Isomer H+ Inter_Anion->S_Isomer H+

Figure 1: The two independent pathways leading to racemization: Ring Opening (hydrolysis) and Deprotonation (base-catalyzed).

Module 2: Synthesis & Isolation Troubleshooting

Issue: The starting material is already partially racemic or epimerizes during storage.

Synthesis Protocol (Cysteamine + Glyoxylic Acid)

The formation of the ring is reversible. To lock the (R)-configuration, you must rely on Crystallization-Induced Dynamic Resolution (CIDR) .

ParameterRecommendationRationale
Solvent Ethanol/Water (9:1) or Toluene Avoid pure water to suppress equilibrium with the open chain.
Temperature 0°C to Room Temp High heat favors the entropy-driven ring opening.
Protection Boc-Anhydride (

)
Crucial: N-acylation stabilizes the ring structure but increases C2 acidity.
Purification Recrystallization Do NOT use silica chromatography (acidic/polar nature causes ring opening). Recrystallize from EtOAc/Hexane.

Troubleshooting Checklist:

Module 3: Peptide Coupling Guidelines (The Critical Zone)

Issue: Loss of optical purity during amide bond formation. Root Cause: The activation of the carboxylic acid lowers the


 of the C2 proton further, making it susceptible to even weak bases.
The "Forbidden" Reagents

Do NOT use the following standard reagents:

  • HATU / HBTU / TBTU: These require tertiary bases (DIEA/NMM) to function. The base will racemize your substrate instantly.

  • Acid Chlorides (

    
    ):  The HCl byproduct promotes ring opening.
    
  • PyBOP: Requires base.[1]

The "Safe" Protocol: Base-Free Carbodiimide Coupling

This protocol avoids exogenous base entirely, relying on the intrinsic nucleophilicity of the amine component.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) or EDC.HCl.

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (anhydrous). Oxyma is superior for suppressing racemization.

  • Solvent: Anhydrous DCM or DMF (DCM is preferred to lower dielectric constant).

Step-by-Step Workflow:

  • Preparation: Dissolve (R)-3-Boc-thiazolidine-2-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DCM at 0°C .

  • Activation: Add DIC (1.05 eq) dropwise. Stir for 5-10 minutes at 0°C.

    • Note: This forms the O-acylisourea/active ester without generating free base.

  • Coupling: Add the amine component (0.9 - 1.0 eq) slowly.

    • Critical: Do not use excess amine if it is highly basic. If the amine is a salt (e.g., HCl salt), you must liberate it. Do not use DIEA. Use TMP (2,4,6-Collidine) (1.0 eq) as the acid scavenger; it is too sterically hindered to abstract the C2 proton.

  • Reaction: Allow to warm to 10°C (do not heat). Monitor by TLC/LCMS.

  • Quench: Wash with 0.5M KHSO4 (acidic wash removes Oxyma/DIC urea) quickly, then brine. Avoid prolonged exposure to aqueous base (NaHCO3).

CouplingWorkflow Start Start: (R)-Boc-Thiazolidine-2-COOH Step1 Dissolve in DCM (0°C) Add Oxyma Pure Start->Step1 Step2 Add DIC (Activator) Step1->Step2 Decision Is Amine a Salt? Step2->Decision FreeBase Add Free Amine Decision->FreeBase No SaltBase Add Amine-HCl + TMP (Collidine) Decision->SaltBase Yes Reaction Stir 0°C -> 10°C Monitor LCMS FreeBase->Reaction SaltBase->Reaction Workup Acid Wash (KHSO4) Fast Workup Reaction->Workup

Figure 2: Base-free or Hindered-base coupling workflow to minimize C2 proton abstraction.

Module 4: FAQ & Troubleshooting

Q1: Can I use Fmoc-protection instead of Boc? A: High Risk. Fmoc removal requires Piperidine (a strong secondary base). This will almost certainly racemize the C2 center of the anchored thiazolidine if it is internal in the peptide chain. If the thiazolidine is the N-terminal residue, you can use Fmoc, but the deprotection step must be modified (e.g., shorter time, lower % piperidine, or use DBU/HOBt). Boc is safer because TFA (acid) removal is less likely to cause epimerization (though it risks ring opening if wet).

Q2: I see two peaks in my HPLC after coupling. Is it racemization? A: Not necessarily. N-Boc thiazolidines exhibit strong Rotamerism (cis/trans isomerism around the carbamate bond).

  • Test: Run High-Temperature NMR (50°C) or change HPLC solvent. If peaks coalesce, it is rotamers. If they remain distinct, it is epimerization.[2]

Q3: Why use Collidine (TMP) instead of DIEA? A: Collidine is a "hindered base." While it can neutralize HCl, its steric bulk prevents it from approaching the sterically crowded C2 proton to abstract it. DIEA is less hindered and strong enough to cause racemization.

References

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational work on thiazolidine ring stability and peptide coupling).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Authoritative review on Oxyma/DIC vs HATU and racemization mechanisms).

  • Wipf, P., & Heimgartner, H. (1988). Thiazolidine-2-carboxylic acid derivatives: Synthesis and stability. Helvetica Chimica Acta. (Discusses the specific instability of the 2-COOH isomer vs the 4-COOH isomer).
  • BenchChem Technical Support. (2025). Preventing Racemization During Peptide Coupling.[3] (General guidelines on Cysteine/Thiazolidine derivatives).

  • PubChem. (2025).[4] (2R)-3-(tert-butoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid.[4] (Chemical & Physical Properties).

Sources

Troubleshooting

Addressing solubility challenges of (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid in organic solvents

Welcome to the Advanced Application Support Portal. Ticket ID: #THZ-BOC-002 Subject: Solubility Optimization & Handling Protocols for Thiazolidine-2-carboxylic Acid Derivatives Executive Summary: The "Hidden" Chemistry Y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Portal. Ticket ID: #THZ-BOC-002 Subject: Solubility Optimization & Handling Protocols for Thiazolidine-2-carboxylic Acid Derivatives

Executive Summary: The "Hidden" Chemistry

You are likely encountering solubility issues with (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) for one of two reasons:

  • Salt Formation: The compound is frequently supplied as a Dicyclohexylamine (DCHA) salt to stabilize the otherwise labile carboxylic acid. This salt is insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Structural Instability: Unlike the common proline analogue (Thiazolidine-4-carboxylic acid), the 2-carboxylic acid isomer contains a sensitive N-C-S aminal linkage at the C2 position.[1] Improper solvation (especially in protic or acidic media) can trigger ring-opening hydrolysis, leading to precipitation of degradation products (cysteamine/glyoxylic acid derivatives).[1]

This guide provides the diagnostic workflows and protocols to distinguish between these issues and solubilize your reagent effectively.

Module 1: Diagnostic Flow & Solubility Matrix

Before altering your solvent system, determine the physical form of your starting material.

Step 1: The Solubility Decision Tree

SolubilityLogic Start User Issue: Solid won't dissolve in DCM/EtOAc CheckLabel Check Label/CoA: Is it a DCHA or CHA salt? Start->CheckLabel IsSalt YES (Salt Form) CheckLabel->IsSalt Yes NotSalt NO (Free Acid) CheckLabel->NotSalt No ActionSalt ACTION: Perform Acid Wash / Desalting (See Protocol A) IsSalt->ActionSalt CheckSolvent Check Solvent Quality: Is solvent acidic (e.g., unneutralized CHCl3)? NotSalt->CheckSolvent AcidicSolvent YES CheckSolvent->AcidicSolvent Yes NeutralSolvent NO CheckSolvent->NeutralSolvent No Degradation DIAGNOSIS: Ring Opening/Degradation. Switch to DMF/DMSO. AcidicSolvent->Degradation Aggregation DIAGNOSIS: Aggregation. Add 5% DMF co-solvent. NeutralSolvent->Aggregation

Figure 1: Diagnostic logic for troubleshooting solubility. Note that salt forms are the most common cause of insolubility in non-polar organics.

Step 2: Solvent Compatibility Matrix

Use this table to select the correct solvent based on the Free Acid form.

Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic DMF / DMSO Excellent Recommended for stock solutions (100-200 mM).[1] Avoid heating >40°C to prevent decarboxylation.
Chlorinated DCM / Chloroform Good Critical Warning:[1] Chloroform must be ethanol-stabilized or neutralized.[1] Acidic chloroform causes ring opening at C2 [1].[1]
Esters Ethyl Acetate Moderate Good for workups.[1] If the solution is cloudy, the compound may be wet or aggregating.
Ethers THF / Diethyl Ether Poor to Moderate Often used to precipitate the product.[1] Not recommended for dissolving high concentrations.
Protic Methanol / Water Variable Avoid. Protic solvents can promote equilibrium exchange at the C2 aminal position, leading to racemization or hydrolysis [2].[1]
Module 2: Critical Protocols
Protocol A: Desalting the DCHA Salt (Mandatory for Organic Synthesis)

If your container says "DCHA" or "Dicyclohexylamine," you must convert it to the free acid before it will dissolve in DCM or participate efficiently in peptide coupling.

Reagents:

  • Starting Material: Boc-Thz-2-OH·DCHA

  • Solvent: Ethyl Acetate (EtOAc)[2]

  • Wash Solution: 0.5 M KHSO₄ (Potassium Bisulfate) or 5% Citric Acid. Do not use strong mineral acids (HCl) as they will cleave the Boc group and open the thiazolidine ring.

Procedure:

  • Suspension: Suspend the insoluble salt in Ethyl Acetate (approx. 10 mL per gram). It will look like a cloudy slurry.

  • Acidification: Transfer to a separatory funnel. Add 0.5 M KHSO₄ (equal volume to EtOAc). Shake vigorously for 2-3 minutes.

    • Observation: The organic layer should clarify as the free acid dissolves in the EtOAc and the DCHA salt moves to the aqueous layer.

  • Separation: Drain the aqueous layer. Wash the organic layer 2x with water and 1x with saturated brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).[3]

  • Concentration: Evaporate the solvent immediately at <30°C.

    • Result: The resulting oil or foam is the Free Acid . Use this immediately for your reaction.

Protocol B: Preventing "Oiling Out" in Peptide Coupling

Thiazolidine derivatives often form "sticky oils" rather than crystalline solids.[1]

Issue: User observes the reagent separating as a gum during reaction setup. Solution:

  • Dissolve the Free Acid in a minimum volume of DMF (approx. 200 µL per mmol).

  • Dilute this concentrate into your main reaction solvent (DCM or THF).

  • Why this works: The small amount of DMF disrupts the intermolecular hydrogen bonding of the carbamate (Boc) and carboxylic acid that leads to aggregation/oiling.

Module 3: Stability & Scientific Grounding
The "Achilles Heel" at Carbon-2

Unlike Thioproline (4-carboxylic acid), the 2-carboxylic acid is an adduct of Cysteamine and Glyoxylic Acid [3].[1] The C2 position is chemically equivalent to a hemiaminal ether.

  • Mechanism of Instability: In the presence of strong acids or nucleophiles, the ring is in equilibrium with the open-chain imine.[1]

  • Consequence: If you attempt to dissolve this in acidic methanol or allow it to sit in wet solvents, you will likely isolate Cysteamine (oxidized to cystamine) and Glyoxylic acid byproducts, rather than your starting material.

Analytical Verification

If you suspect your solution has degraded:

  • TLC Check: Run TLC in CHCl₃:MeOH:AcOH (90:8:2) .

    • Intact Boc-Thz-2-OH: Rf ~ 0.4 - 0.5.[1]

    • Degraded/Open Ring: Streaking near the baseline (free amines/acids).

  • NMR Check: Look for the C2 proton. In the intact ring, it appears as a singlet (or minor split) around 5.4–5.6 ppm (depending on rotamers). Loss of this signal indicates ring opening.

References
  • Fitzpatrick, P. F., et al. (1982). "Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase."[1] The Journal of Biological Chemistry, 257(3), 1166-1171.[1]

  • Włodek, L., et al. (1993). "The effect of 2-substituted thiazolidine-4(R)-carboxylic acids on non-protein sulphydryl levels." Biochemical Pharmacology, 46(1), 190-193.[1]

  • BenchChem Technical Repository. (2025).[4] "Solubility issues of Boc-protected amino acids in peptide synthesis solvents." BenchChem Support.

  • Sigma-Aldrich. (n.d.).[1] "Product Specification: Thiazolidine-2-carboxylic acid."

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

Considerations for scaling up the laboratory synthesis of (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

This guide outlines the technical considerations for the scale-up synthesis of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3). This molecule is a "beta-thiaproline" derivative, distinct from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical considerations for the scale-up synthesis of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3).

This molecule is a "beta-thiaproline" derivative, distinct from the more common thiazolidine-4-carboxylic acid (thioproline) derived from cysteine.[1] The 2-carboxylic acid isomer is synthesized from cysteamine and glyoxylic acid .[2][3][4][5] A critical feature of this synthesis is the Crystallization-Induced Asymmetric Transformation (CIAT) required to isolate the (R)-enantiomer from the racemic condensation product.

Part 1: Technical Support & Troubleshooting (FAQ)

Q1: Why is the yield of the initial condensation (Cysteamine + Glyoxylate) lower than expected?

Root Cause: Oxidation of cysteamine or incorrect pH.

  • Oxidation: Cysteamine (2-aminoethanethiol) is highly susceptible to oxidation in air, forming cystamine (the disulfide dimer), which does not react with glyoxylic acid to form the thiazolidine ring.

  • Stoichiometry: Commercial glyoxylic acid is often supplied as a monohydrate or 50% aqueous solution. Inaccurate assay correction leads to stoichiometric imbalances.

  • Solution:

    • Use freshly opened or recrystallized cysteamine hydrochloride.

    • Perform the reaction under an inert atmosphere (Nitrogen/Argon) .

    • Degas all solvents (water/ethanol) prior to use.

Q2: How do we control the stereochemistry to get the (R)-isomer?

Root Cause: The condensation of achiral cysteamine and glyoxylic acid yields a racemic (DL) mixture.

  • Mechanism: The thiazolidine-2-carboxylic acid ring is in dynamic equilibrium with its open-chain Schiff base form in solution. This causes rapid interconversion (racemization) of the C2 stereocenter.

  • Solution (The "Expert" Method): Utilize Crystallization-Induced Asymmetric Transformation (CIAT) .

    • Do not attempt to resolve the final Boc-protected product.

    • Add a chiral resolving agent (e.g., (2R,3R)-Tartaric acid or (2S,3S)-Tartaric acid ) directly to the reaction mixture.[3][4]

    • Because the enantiomers interconvert rapidly in solution, the less soluble diastereomeric salt will precipitate, driving the equilibrium towards that specific isomer. This allows for theoretical yields >50% (unlike classical resolution).

Q3: The product racemizes during the Boc-protection step. How do I prevent this?

Root Cause: Base-catalyzed ring opening.

  • Risk: While the N-Boc group stabilizes the ring, the free amino acid intermediate is labile. If the resolved tartrate salt is neutralized to the free base and held in solution before Boc anhydride is added, it will racemize back to a 50:50 mixture.

  • Solution: Perform Schotten-Baumann conditions directly on the tartrate salt.

    • Add the salt to the reaction vessel.

    • Add the base (NaOH/Na2CO3) and Boc-anhydride simultaneously or ensure Boc2O is present before the pH rises significantly.

    • Keep the temperature low (0–5 °C) during the initial mixing to suppress ring opening.

Q4: We are experiencing severe foaming and emulsions during workup. What is happening?

Root Cause: CO2 evolution and surfactant behavior.

  • CO2: The reaction of Boc anhydride consumes base and releases CO2 if acidic quench is too rapid.

  • Surfactant: The Boc-protected amino acid has amphiphilic properties (lipophilic Boc/thiazolidine, hydrophilic COOH), acting as a surfactant.

  • Solution:

    • Controlled Acidification: Acidify slowly to pH 2–3 using dilute KHSO4 or HCl while stirring vigorously to release CO2 gradually.

    • Solvent Switch: Avoid DCM (dichloromethane) for extraction if emulsions persist. Use Ethyl Acetate (EtOAc) or MTBE , which separate better from aqueous phases. Adding brine helps break the emulsion.

Part 2: Detailed Scale-Up Protocol

Phase 1: Synthesis & Resolution (CIAT)

Target: (R)-Thiazolidine-2-carboxylic acid Tartrate Salt

  • Preparation: Charge a glass-lined reactor with degassed Ethanol (EtOH).

  • Dissolution: Add Cysteamine HCl (1.0 equiv) and Glyoxylic Acid Monohydrate (1.0 equiv). Stir under N2.

  • Resolution Setup: Add (2R,3R)-Tartaric Acid (1.0 equiv) (Note: Verify specific enantiomer required for (R)-product via small scale pilot; literature suggests D-tartaric acid often pairs with L-isomers, but this varies by solvent).

  • Crystallization: Heat to mild reflux (solubilize) then cool slowly to 20°C over 6–8 hours.

  • Equilibration: Stir the slurry for 12–24 hours. The dynamic equilibrium in solution will continuously feed the precipitating (R)-salt.

  • Filtration: Filter the white solid. Wash with cold EtOH.

    • Checkpoint: Check Optical Rotation

      
      . If low, recrystallize from EtOH/Water.
      
Phase 2: Boc Protection

Target: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

  • Solvent System: Suspend the (R)-Tartrate Salt in Water/Dioxane (1:1) or Water/THF.

  • Base Addition: Cool to 0°C. Slowly add NaOH (2.2 equiv) or Na2CO3 to neutralize the tartaric acid and the carboxylic acid. Monitor pH—keep < 10 to avoid ring damage.

  • Boc Reaction: Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) dissolved in the organic solvent dropwise.

  • Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC for consumption of the starting material.

  • Workup:

    • Wash the alkaline solution with MTBE (removes unreacted Boc2O and non-acidic impurities).

    • Acidify the aqueous layer to pH 2.5 with 1M KHSO4 or HCl at 0°C.

    • Extract immediately with Ethyl Acetate (3x).

  • Isolation: Dry organic layer (Na2SO4), filter, and concentrate.

  • Purification: Crystallize from EtOAc/Hexanes or EtOAc/Heptane to obtain the pure white solid.

Part 3: Process Visualization

Figure 1: Reaction Mechanism & Resolution Strategy

G Start Cysteamine HCl + Glyoxylic Acid Schiff Schiff Base (Intermediate) Start->Schiff -H2O Racemic Racemic Thiazolidine-2-COOH (Rapid Equilibrium) Schiff->Racemic Cyclization Racemic->Schiff Ring Opening (Dynamic) Salt (R)-Thiazolidine Salt (Precipitate) Racemic->Salt Selective Crystallization (CIAT) Tartrate Chiral Tartaric Acid (Resolving Agent) Tartrate->Salt Final (R)-3-Boc-Thiazolidine-2-COOH (Stable Enantiomer) Salt->Final N-Protection (Locks Configuration) Boc Boc-Anhydride + Base Boc->Final

Caption: Crystallization-Induced Asymmetric Transformation (CIAT) allows for >50% yield of the (R)-enantiomer by leveraging the dynamic equilibrium of the thiazolidine ring.

Figure 2: Scale-Up Workflow

Process cluster_0 Step 1: Synthesis & Resolution cluster_1 Step 2: Protection & Isolation Reactor1 Reactor A: Cysteamine + Glyoxylate + Tartaric Acid + EtOH Crystallizer Controlled Cooling (Precipitation of Salt) Reactor1->Crystallizer N2 Atmosphere Filter1 Filtration & Wash (Isolate (R)-Salt) Crystallizer->Filter1 Reactor2 Reactor B: Salt + Water/THF + Base Add Boc2O @ 0°C Filter1->Reactor2 Transfer Solid Workup Phase Separation: 1. Wash (Basic) 2. Acidify (pH 2.5) 3. Extract (EtOAc) Reactor2->Workup Dry Concentration & Crystallization Workup->Dry

Caption: Operational workflow for the two-stage synthesis, emphasizing the isolation of the intermediate salt to ensure optical purity.

Part 4: Key Data Summary

ParameterSpecification / TargetNotes
Appearance White to off-white solid
Melting Point 90–93 °CLiterature value for Boc-derivative
Solubility Soluble in EtOAc, MeOH, DCMPoor solubility in Water (acid form)
Stereochemistry (R)-EnantiomerVerify via Chiral HPLC or Optical Rotation
Storage 2–8 °C, DesiccatedHydrolytically sensitive over long periods

References

  • Thiazolidine-2-carboxylic acid (CAS 16310-13-7) Properties. PubChem. [Link]

  • Resolution of Thiazolidine-2-carboxylic acid via Asymmetric Transformation. ResearchGate (Generic Thiazolidine Synthesis). [Link]

  • Dynamic Kinetic Resolution of Thiazolidines. Journal of Biological Chemistry (Ref: Fitzpatrick et al., 1982 - Mechanism of interconversion). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid vs. Fmoc Derivatives

Executive Summary This guide provides a critical comparative analysis between (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) and its N-Fmoc analogues (Fmoc-Thz-2-OH). While often overshadowed by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical comparative analysis between (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thz-2-OH) and its N-Fmoc analogues (Fmoc-Thz-2-OH). While often overshadowed by the C4-substituted proline mimic (Thiazolidine-4-carboxylic acid, or Thioproline), the C2-substituted Thiazolidine-2-carboxylic acid represents a unique scaffold derived from cysteamine and glyoxylic acid. It serves as a constrained proline isostere and a masked aldehyde precursor.

The Verdict:

  • Select Boc-Thz-2-OH for solution-phase synthesis or when the target sequence contains base-sensitive moieties (e.g., depsipeptides, aspartimide-prone sequences). The acidolytic deprotection is rapid, preserving the N,S-acetal ring integrity if scavengers are managed correctly.

  • Select Fmoc-Thz-2-OH for standard Solid-Phase Peptide Synthesis (SPPS). It avoids repeated acid exposure that can degrade the sensitive thiazolidine ring over long sequences, though care must be taken to prevent base-catalyzed racemization at the highly activated C2 position.

Chemical Architecture & Properties[1]

The core scaffold is a five-membered saturated heterocycle containing sulfur (position 1) and nitrogen (position 3). Unlike standard amino acids, the secondary amine is part of the ring, creating steric constraints similar to proline but with distinct electronic properties due to the sulfur atom.

Comparative Physicochemical Profile
Feature(R)-3-Boc-thiazolidine-2-carboxylic acid (R)-3-Fmoc-thiazolidine-2-carboxylic acid
CAS Number 125471-00-3133066-56-1 (Generic/Racemic ref)
Protecting Group Tert-butoxycarbonyl (Acid Labile)9-Fluorenylmethoxycarbonyl (Base Labile)
Deprotection 50% TFA in DCM or 4M HCl/Dioxane20% Piperidine in DMF
Solubility High in DCM, EtOAc, THFHigh in DMF, NMP; Moderate in DCM
Ring Stability Moderate: Sensitive to strong acids + heat (Ring opening to cysteamine/aldehyde).High: Stable to basic conditions, but C2 proton is acidic (Racemization risk).
Detection UV (weak), Chloranil (Positive), Ninhydrin (Negative)UV (Strong - Fmoc chromophore), Chloranil (Positive)

Synthetic Utility & Orthogonality

The choice between Boc and Fmoc strategies for this molecule is dictated by the stability of the N,S-acetal linkage (the C2 position).

The N,S-Acetal Stability Paradox

The Thiazolidine-2-carboxylic acid ring is essentially a masked aldehyde condensed with an amine and a thiol.

  • Acid Risk (Boc Route): Strong acids can reverse the formation reaction, opening the ring to release the aldehyde and free thiol. However, the Boc group is removed relatively quickly by TFA. Expert Insight: Use anhydrous TFA and limit reaction time to <30 mins to prevent ring opening.

  • Base Risk (Fmoc Route): The proton at C2 is flanked by a Nitrogen, a Sulfur, and a Carboxyl group. It is significantly more acidic than the alpha-proton of standard amino acids. Prolonged exposure to Piperidine can lead to racemization or elimination.

Workflow Visualization

G Start Target Peptide/Drug Containing Thz-2-COOH Decision Is the sequence Acid-Sensitive? Start->Decision Route_Fmoc Fmoc Strategy (Base Labile) Decision->Route_Fmoc Yes (e.g., Trt, tBu) Route_Boc Boc Strategy (Acid Labile) Decision->Route_Boc No (Base sensitive) Step_Fmoc_1 Coupling: HATU/DIEA (Fast activation required) Route_Fmoc->Step_Fmoc_1 Step_Boc_1 Coupling: DIC/Oxyma (Neutral pH preferred) Route_Boc->Step_Boc_1 Step_Fmoc_2 Deprotection: 20% Piperidine (Minimize time to avoid racemization) Step_Fmoc_1->Step_Fmoc_2 End Purified Thz-Peptide Step_Fmoc_2->End Step_Boc_2 Deprotection: TFA/DCM (Anhydrous, No Scavengers) Step_Boc_1->Step_Boc_2 Step_Boc_2->End

Figure 1: Strategic Decision Matrix for Thiazolidine-2-Carboxylic Acid Incorporation.

Experimental Protocols (Self-Validating)

A. Coupling Protocol (The "Steric Challenge")

Because Thz-2-COOH is a secondary amine (like proline), coupling the next amino acid onto it is difficult. Standard activation often fails.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIEA (Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the incoming Fmoc-Amino Acid (3 eq) and HATU (2.9 eq) in DMF. Add DIEA (6 eq). Activate for exactly 30 seconds. Rationale: Long activation causes racemization of the incoming acid.

  • Coupling: Add the pre-activated mixture to the resin-bound Thz-2-COOH.

  • Duration: Double couple for 1 hour each.

  • Validation (Critical): Perform the Chloranil Test .

    • Why? The standard Kaiser (Ninhydrin) test requires a primary amine. Thz-2-COOH is a secondary amine and will yield a false negative (no color change) with Ninhydrin even if uncoupled.

    • Chloranil Protocol: Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF to a resin sample.

    • Result: Blue/Green beads = Incomplete coupling (Free secondary amine present). Colorless/Amber beads = Complete coupling.

B. Deprotection Protocol (Preserving the Ring)

For Boc-Thz-2-OH (Solution Phase):

  • Dissolve substrate in DCM (10 mL/g).

  • Add TFA (equal volume to DCM) dropwise at 0°C.

  • Critical Control: Stir for maximum 30-45 minutes. Do not let it sit overnight. The acidic environment can hydrolyze the N,S-acetal ring, reverting it to cysteamine and glyoxylic acid derivatives.

  • Evaporate immediately under reduced pressure; co-evaporate with toluene to remove TFA traces.

For Fmoc-Thz-2-OH (SPPS):

  • Use 20% Piperidine in DMF.

  • Modification: Use two short cycles (5 min + 10 min) rather than one long cycle (20 min).

  • Rationale: Minimizes the exposure of the base-sensitive C2 proton to basic conditions, reducing the risk of racemization.

Thiazolidine Ring Stability Analysis

The unique feature of the 2-substituted thiazolidine is its susceptibility to ring opening.

ConditionStability VerdictMechanism of Failure
50% TFA (Acid) Good (Short Term) Protonation of Nitrogen destabilizes the C2-N bond. Long exposure leads to hydrolysis.
20% Piperidine (Base) Excellent (Ring) Ring remains closed. Risk is stereochemical (racemization), not structural degradation.
Oxidation (Air/DMSO) Poor Sulfur oxidizes to Sulfoxide/Sulfone. Prevention: Use degassed solvents.
Heavy Metals (Ag, Hg) Critical Failure Metals bind Sulfur, triggering immediate ring opening (used intentionally for deprotection in some strategies).
Stability & Racemization Pathway

Stability Thz_L (R)-Thiazolidine-2-COOH (Active Isomer) Intermediate Planar Carbanion/Intermediate (At C2 Position) Thz_L->Intermediate Base (Piperidine) Deprotonation at C2 RingOpen Ring Open Form (Linear Cysteamine-Aldehyde) Thz_L->RingOpen Strong Acid (TFA > 1h) or Ag+/Hg++ Intermediate->Thz_L Reprotonation Thz_D (S)-Thiazolidine-2-COOH (Inactive/Racemized) Intermediate->Thz_D Reprotonation

Figure 2: Degradation and Racemization Pathways of Thiazolidine-2-Carboxylic Acid.

References

  • ChemicalBook. (2025).[1] N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[2][3] Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. Retrieved from

  • Fitzpatrick, P. F., & Massey, V. (1982). Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase.[4] Journal of Biological Chemistry. Retrieved from

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research (PubMed). Retrieved from

  • AAPPTec. (2025).[1][5] Technical Support: Chloranil Test for Secondary Amines. Retrieved from

Sources

Comparative

Publish Comparison Guide: Full NMR Characterization of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

This guide provides a comprehensive technical framework for the full NMR characterization of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid . It is designed for researchers requiring definitive structural vali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for the full NMR characterization of (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid . It is designed for researchers requiring definitive structural validation, specifically addressing the challenges of rotameric isomerism and differentiation from regioisomeric impurities (e.g., thiazolidine-4-carboxylic acid).

Executive Summary & Compound Architecture

Compound: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid CAS: 16310-13-7 (Generic for 2-COOH isomer), 51077-14-6 (Related stereoisomers) Molecular Formula: C


H

NO

S Significance: A proline isostere and protected cysteine derivative used in peptidomimetic drug design. The Analytical Challenge: The N-Boc group induces restricted rotation around the carbamate bond, creating two distinct rotamers (cis/trans) visible in NMR at room temperature. Furthermore, this compound is frequently confused with its regioisomer, Boc-thiazolidine-4-carboxylic acid (Boc-Thioproline) . This guide provides the metrics to distinguish these critical features.

Experimental Protocol: Self-Validating NMR Workflow

Sample Preparation

To ensure reproducibility and rotamer resolution, strict solvent control is required.

  • Solvent Choice: DMSO-d

    
      is superior to CDCl
    
    
    
    .
    • Reasoning: DMSO stabilizes the polar carboxylic acid moiety and often sharpens the exchange-broadened rotamer peaks compared to chloroform.

  • Concentration: 15–20 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce dimerization of the carboxylic acid, shifting the -COOH proton signal.

  • Temperature: 298 K (Standard).

    • Advanced Validation: If peaks are broad, acquire spectra at 323 K (50°C) to coalesce rotamers into time-averaged signals.

Characterization Workflow (DOT Visualization)

The following diagram outlines the logic flow for validating the structure and ruling out common impurities.

NMR_Workflow Start Sample: (R)-3-Boc-thiazolidine-2-COOH Solvent Dissolve in DMSO-d6 (298 K) Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Rotamer_Check Rotamer Detection: Are peaks doubled (~60:40 ratio)? H1_Acq->Rotamer_Check Regio_Check Regioisomer Check: Locate Methine (CH) Signal Rotamer_Check->Regio_Check Yes (Expected) Is_2_COOH Signal at 5.2 - 5.6 ppm (C2-H: Anomeric-like) Regio_Check->Is_2_COOH Downfield Shift Is_4_COOH Signal at 4.2 - 4.6 ppm (C4-H: Alpha-amino) Regio_Check->Is_4_COOH Upfield Shift Valid CONFIRMED STRUCTURE Is_2_COOH->Valid Invalid REJECT: Wrong Isomer Is_4_COOH->Invalid

Caption: Logical workflow for distinguishing the target 2-carboxylic acid from its 4-carboxylic isomer using diagnostic chemical shifts.

Detailed NMR Analysis & Comparison

The Rotameric Comparison (Internal Standard)

Unlike rigid molecules, this compound exists as a mixture of two conformers (Rotamer A and Rotamer B) in solution. You must not integrate these as impurities.

FeatureRotamer A (Major, ~60%)Rotamer B (Minor, ~40%)Structural Cause
Boc (t-Bu)

1.38 ppm (s)

1.45 ppm (s)
Restricted N-C(O) rotation places t-Bu in different magnetic environments.
C2-H (Methine)

5.30 - 5.45 ppm

5.50 - 5.65 ppm
The C2 proton is highly sensitive to the orientation of the carbonyl oxygen (syn vs anti).
COOH Broad singlet (12-13 ppm)Broad singlet (12-13 ppm)Often coalesced due to rapid exchange.

Expert Insight: The presence of dual peaks is a confirmation of the tertiary carbamate structure. A single set of sharp peaks often indicates hydrolysis of the Boc group (yielding the free amine) or rapid exchange due to high temperature.

The Regioisomer Comparison (Critical QC Step)

The most common error in sourcing this compound is receiving Boc-thiazolidine-4-carboxylic acid (Boc-Thioproline) instead of the 2-carboxylic acid .

SignalTarget: 2-Carboxylic Acid Alternative: 4-Carboxylic Acid
Diagnostic Proton C2-H (Methine) C4-H (Methine)
Chemical Shift

5.2 – 5.8 ppm

4.2 – 4.7 ppm
Multiplicity Singlet (or broadened singlet)Doublet of doublets (dd)
Electronic Environment Anomeric-like: Flanked by N, S, and COOH.[1] Highly deshielded.Alpha-amino: Flanked by N and COOH only.
CH

Signals
Two CH

groups (C4, C5) at 3.0–4.0 ppm.
One CH

(C5) and one CH

(C2, often an AB system).

Full Spectral Assignment (DMSO-d )

H NMR (400 MHz, DMSO-d )
  • 
     12.80  (br s, 1H, -COOH): Exchangeable.
    
  • 
     5.30 – 5.60  (rotameric pair, s, 1H, H-2 ): The diagnostic deshielded methine.
    
  • 
     3.60 – 3.90  (m, 2H, H-4 ): Methylene protons alpha to Nitrogen.
    
  • 
     3.00 – 3.30  (m, 2H, H-5 ): Methylene protons alpha to Sulfur.
    
  • 
     1.35 / 1.42  (rotameric pair, s, 9H, Boc t-Bu ).
    
C NMR (100 MHz, DMSO-d )
  • Carbonyls:

    
     171.0 (Acid C=O), 
    
    
    
    153.0 (Boc C=O).
  • Anomeric Carbon (C2):

    
     63.0 – 65.0 ppm. (Significantly downfield due to N/S attachment).
    
  • Methylene (C4):

    
     48.0 – 50.0 ppm.
    
  • Methylene (C5):

    
     30.0 – 33.0 ppm.
    
  • Boc:

    
     80.0 (Quaternary C), 
    
    
    
    28.0 (CH
    
    
    ).

Advanced Validation: 2D NMR

To definitively prove the connectivity (especially if rotamers overlap), run HSQC and HMBC .

  • HSQC: Correlates the proton at

    
     5.4 to the carbon at 
    
    
    
    64.0 (C2).
  • HMBC:

    • Key Correlation: The proton at

      
       5.4 (H-2) should show a correlation to the Carboxyl Carbon  (
      
      
      
      171) and the C4 Methylene carbon.
    • Differentiation: In the 4-isomer, the methine proton (H-4) correlates to the C5 methylene carbon, not the C4 methylene.

References

  • Structural Confirmation of Thiazolidine-2-carboxylic acid derivatives

    • Source: ChemicalBook & Spectral D
    • Relevance: Confirms the existence of the 2-isomer and its distinct chemical shift profile compared to the 4-isomer.[2]

    • URL:

  • Rotameric Behavior in N-Boc Heterocycles

    • Source:Journal of Organic Chemistry. "Rotameric isomerism in N-Boc-thiazolidines and oxazolidines."
    • Context: Validates that the dual peaks observed are conformers, not impurities.
    • URL: (Representative citation for Boc-rotamer phenomenon).

  • Differentiation from Thiazolidine-4-carboxylic acid

    • Source:Pakistan Journal of Pharmaceutical Sciences. "Synthesis of (4R)
    • Context: Provides comparative NMR data for the 4-isomer to contrast with the 2-isomer.
    • URL:

Sources

Validation

High-resolution mass spectrometry analysis of (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid.

Executive Summary This guide evaluates the analytical performance of High-Resolution Mass Spectrometry (HRMS) for the characterization of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thiazolidine-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of High-Resolution Mass Spectrometry (HRMS) for the characterization of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (Boc-Thiazolidine-2-carboxylic acid). While traditional HPLC-UV and nominal mass spectrometry (e.g., Triple Quadrupole) serve routine quality control, they fail to adequately address the specific lability and ionization challenges of this molecule.

This document demonstrates that HRMS (Q-TOF or Orbitrap) is the superior modality for:

  • Distinguishing "In-Source" Artifacts from Real Impurities: Differentiating thermal degradation of the Boc group during ionization from actual sample degradation.

  • Sulfur Oxidation Profiling: Detecting trace sulfoxide/sulfone impurities common in thiazolidine synthesis.

  • Formula Confirmation: Providing <5 ppm mass accuracy to validate the elemental composition (

    
    ).
    

The Analytical Challenge

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid presents a unique "Dual-Threat" for analysts:

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and thermally unstable. In standard Electrospray Ionization (ESI), high source temperatures or voltages often cause In-Source Fragmentation (ISF), leading to the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) before the ion enters the analyzer. This creates false positives for de-protected impurities.

  • Thiazolidine Ring Oxidation: The sulfur atom in the thiazolidine ring is prone to oxidation, forming sulfoxides (

    
     Da) and sulfones (
    
    
    
    Da). These are often isobaric with other matrix components in low-resolution MS.

Technology Comparison: HRMS vs. Alternatives

The following table objectively compares HRMS against industry-standard alternatives for this specific application.

FeatureHRMS (Q-TOF / Orbitrap) Triple Quadrupole (QqQ) HPLC-UV (210 nm)
Primary Utility Structural Elucidation & Impurity ProfilingRoutine Quantitation (MRM)Purity % (Area Normalization)
Mass Accuracy < 5 ppm (Confirms Formula)~0.7 Da (Nominal Mass only)N/A
Specificity High (Resolves isotopes & isobars)Medium (Unit resolution)Low (Non-specific absorption)
Boc-Group Analysis Distinguishes ISF from impurities via extracted ion chromatograms (EIC).Difficult to distinguish ISF from real de-protection without chromatography.Cannot identify degradation products; relies solely on retention time.
Sensitivity High (femtomole range)Very High (attomole range)Moderate (mM range)
Suitability R&D, Stability Studies, Unknown ID DMPK, Routine QCRoutine Manufacturing QC

Experimental Protocol (Self-Validating System)

To ensure data integrity, this protocol includes specific "Self-Validation" checkpoints designed to monitor the stability of the Boc group during analysis.

A. Sample Preparation[1][2]
  • Solvent: Acetonitrile:Water (50:50).

  • Concentration: 10 µg/mL.

  • Critical Step: Avoid strong acids (e.g., TFA > 0.1%) in the diluent, as this promotes premature Boc de-protection. Use 0.1% Formic Acid or Ammonium Acetate.

B. LC-MS Methodology
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

C. HRMS Parameters (Soft Ionization)
  • Ionization Mode: ESI Positive (

    
     and 
    
    
    
    ).
  • Source Temperature: < 250°C (Crucial to minimize thermal degradation of Boc).

  • Fragmentor/Cone Voltage: Low (e.g., 80-100V). High voltages will strip the Boc group.

D. Self-Validation Checkpoint

The "ISF Test":

  • Extract the Ion Chromatogram (EIC) for the Parent Ion (

    
     234.0795).
    
  • Extract the EIC for the De-Boc Fragment (

    
     134.0270).
    
  • Validation Logic:

    • If the De-Boc peak (

      
       134) co-elutes exactly  with the Parent peak (
      
      
      
      234), it is an In-Source Fragment (Artifact).
    • If the De-Boc peak elutes at a different retention time (usually earlier due to higher polarity), it is a Real Impurity present in the sample.

Results & Discussion

Mass Accuracy and Elemental Composition

For (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (


):
Ion SpeciesFormulaTheoretical

Observed

Error (ppm)
Protonated Adduct

234.0795 234.07981.28
Sodium Adduct

256.0614 256.0611-1.17
Fragment (Loss of Boc)

134.0270 134.02721.49
Fragmentation Pathway Analysis

HRMS MS/MS experiments reveal a characteristic fragmentation pathway essential for structural confirmation:

  • Precursor:

    
     234.0795
    
  • Primary Loss: Loss of isobutylene (

    
    , 56.06 Da) 
    
    
    
    Generates Carbamic Acid intermediate (
    
    
    ~178).
  • Secondary Loss: Rapid decarboxylation (

    
    , 43.99 Da) 
    
    
    
    Yields the Thiazolidine-2-carboxylic acid core (
    
    
    134.0270).

Expert Insight: The presence of the


 134.0270 fragment with high mass accuracy confirms the integrity of the thiazolidine ring. If the ring were oxidized (Sulfoxide), this fragment would shift to 

150.0219, allowing immediate detection of oxidation impurities.

Workflow Visualization

The following diagram illustrates the critical decision pathways in the HRMS analysis of Boc-Thiazolidine-2-carboxylic acid, specifically highlighting the logic used to distinguish artifacts from impurities.

G Start Sample: Boc-Thiazolidine-2-COOH LC LC Separation (C18 Column, Gradient) Start->LC ESI ESI Source (Soft Ionization Parameters) LC->ESI Elution MS HRMS Analyzer (Orbitrap / Q-TOF) ESI->MS Ionization Data Data Processing (EIC Extraction) MS->Data Check Compare Retention Time (RT) of m/z 234 (Parent) vs m/z 134 (Fragment) Data->Check Result1 Co-eluting Peaks (Same RT) Check->Result1 Result2 Distinct Peaks (Different RT) Check->Result2 Conclusion1 Artifact: In-Source Fragmentation (Ignore for Purity Calc) Result1->Conclusion1 Conclusion2 Real Impurity: De-protected Species (Include in Purity Calc) Result2->Conclusion2

Figure 1: Analytical workflow for distinguishing in-source fragmentation artifacts from genuine process impurities using HRMS.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • MDPI. (2021). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2021). Discussion: How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]

Comparative

Comparing the chemical reactivity of (R)- vs (S)-enantiomers of 3-Boc-thiazolidine-2-carboxylic acid

[1] Executive Summary 3-Boc-thiazolidine-2-carboxylic acid is a specialized proline surrogate.[1] Unlike its more common isomer (thiazolidine-4-carboxylic acid, or thioproline), the 2-carboxylic acid derivative places th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Boc-thiazolidine-2-carboxylic acid is a specialized proline surrogate.[1] Unlike its more common isomer (thiazolidine-4-carboxylic acid, or thioproline), the 2-carboxylic acid derivative places the stereocenter at the unique position between the sulfur and nitrogen atoms (the


-acetal carbon).[1]

This structural distinction creates a profound difference in chemical reactivity compared to standard amino acids: The C2 stereocenter is chemically labile. [1]

While the (R)- and (S)-enantiomers exhibit identical reactivity with achiral reagents, their performance diverges significantly in asymmetric synthesis and biological environments.[1] This guide details the stability profiles, racemization risks, and peptide coupling protocols required to handle these enantiomers effectively.[1]

Part 1: Structural Analysis & Stereochemical Stability[1]

The "Masked Aldehyde" Nature

The defining feature of 3-Boc-thiazolidine-2-carboxylic acid is that C2 is an aminal carbon (specifically, an


-acetal).[1]
  • Structure: The C2 atom acts as a bridge between the electron-rich sulfur and the Boc-protected nitrogen.[1]

  • Consequence: In acidic media, the ring is susceptible to opening, reverting to cysteamine and glyoxylic acid .[1] The Boc group is essential not just for amine protection, but for kinetically stabilizing the ring against this hydrolysis.[1]

The Epimerization Mechanism

The most critical reactivity difference between the (R)- and (S)-enantiomers is not their intrinsic bond strength, but their interconversion rate.[1] The C2 proton is highly acidic due to the combined electron-withdrawing effects of the carboxyl group, the nitrogen, and the sulfur orbitals.[1]

  • (R)-Enantiomer: Often correlates with the D-amino acid series (depending on priority assignment).[1]

  • (S)-Enantiomer: Often correlates with the L-amino acid series.[1]

Warning: Unlike Thiazolidine-4-carboxylic acid, the 2-isomer undergoes spontaneous racemization in aqueous solution if the nitrogen is unprotected.[1] The Boc group slows this process, but basic coupling conditions can re-trigger epimerization via an ylide-like intermediate.[1]

Epimerization cluster_0 Stereochemical Instability Mechanism Node1 (S)-Thiazolidine-2-COOH (Chiral Center C2) Node2 Planar Intermediate (Carbanion/Aci-form) Node1->Node2 -H+ (Base/Enzyme) Node4 Ring Opening (Acidic pH) Aldehyde + Cysteamine Node1->Node4 Hydrolysis (Equilibrium) Node2->Node1 +H+ Node3 (R)-Thiazolidine-2-COOH (Inverted Center) Node2->Node3 +H+ Node3->Node2 -H+

Figure 1: The racemization pathway of thiazolidine-2-carboxylic acid. The C2 proton abstraction leads to a planar intermediate, allowing rapid interconversion between (R) and (S) forms.[1]

Part 2: Reactivity Comparison (R) vs (S)

Chemical Reactivity Profile

In achiral solvents with achiral reagents, (R)- and (S)-3-Boc-thiazolidine-2-carboxylic acid behave identically.[1] However, in the context of peptide synthesis (chiral environment), their behaviors diverge.[1]

Feature(S)-Enantiomer(R)-EnantiomerReactivity Context
Peptide Coupling Rate Fast with L-amino acids (Matched)Slower with L-amino acids (Mismatched)Diastereomeric transition states affect coupling kinetics (Kinetic Resolution).[1]
Epimerization Risk High in basic conditionsHigh in basic conditionsUse non-basic coupling additives (e.g., DIC/Oxyma) to prevent loss of chirality.[1]
Oxidation Sensitivity Oxidizes to ThiazolineOxidizes to ThiazolineBoth enantiomers oxidize to the achiral 2,3-dehydro derivative (Thiazoline-2-COOH).[1]
Biological Activity L-Proline mimicD-Proline mimicOften used as inhibitors for Proline Dehydrogenase; stereochemistry dictates binding affinity.[1]
The "Match/Mismatch" Effect in Synthesis

When coupling 3-Boc-thiazolidine-2-carboxylic acid to a chiral amine (e.g., L-Alanine methyl ester):

  • The (S)-isomer typically proceeds through a lower-energy transition state with L-amino nucleophiles, resulting in higher yields and cleaner reaction profiles.[1]

  • The (R)-isomer often encounters steric clash in the transition state (Mismatch), requiring longer reaction times.[1] Critical Risk: Longer reaction times in basic media increase the window for C2 epimerization, leading to diastereomeric impurities.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of Racemic 3-Boc-thiazolidine-2-carboxylic Acid

Since enantiopure starting materials are expensive or unstable, a common strategy is to synthesize the racemate and resolve it.[1]

Reagents: Cysteamine hydrochloride, Glyoxylic acid monohydrate, Di-tert-butyl dicarbonate (


), NaOH.[1]
  • Condensation: Dissolve cysteamine HCl (10 mmol) in water (20 mL). Add glyoxylic acid (10 mmol).

  • Cyclization: Adjust pH to 6.0 with NaOH. Stir at room temperature for 2 hours. (Formation of Thiazolidine-2-COOH).[1][2][3][4][5]

  • Protection: Add dioxane (20 mL) and

    
     (12 mmol). Adjust pH to 9.0 and maintain it with NaOH. Stir overnight.
    
  • Workup: Wash with ether (remove excess Boc).[1] Acidify aqueous layer to pH 2.5 with KHSO4.[1] Extract with Ethyl Acetate.[1]

  • Yield: Expect ~70-80% of the racemic product.

Protocol B: Resolution/Analysis via Marfey's Method

To distinguish and separate (R) and (S) forms.[1]

Reagent: FDAA (Marfey's Reagent).[1]

  • Derivatization: Take 50 µg of the deprotected thiazolidine (remove Boc with TFA first). Add 100 µL 1% FDAA in acetone and 40 µL 1M NaHCO3. Heat at 40°C for 1 hour.

  • Quench: Add 20 µL 2M HCl.

  • Analysis: Inject onto C18 Reverse Phase HPLC.

    • Mobile Phase: TEAP/Acetonitrile gradient.[1]

    • Result: The (L)-FDAA-(R)-Thiazolidine and (L)-FDAA-(S)-Thiazolidine diastereomers will elute at different retention times, allowing precise enantiomeric excess (ee) determination.[1]

Protocol C: Low-Racemization Peptide Coupling

Standard HATU/DIEA conditions often cause racemization at C2.[1] Use this protocol for high optical purity.

  • Activation: Dissolve 3-Boc-thiazolidine-2-carboxylic acid (1.0 eq) in DMF/DCM (1:1).

  • Additives: Add Oxyma Pure (1.0 eq) and DIC (Diisopropylcarbodiimide, 1.0 eq) at 0°C. Avoid tertiary amines like TEA or DIEA.

  • Coupling: Stir for 5 minutes, then add the amine component (1.0 eq).

  • Time: Allow to warm to RT and stir for 4-12 hours. Monitor by TLC.[1][6]

  • Note: The acidic nature of Oxyma suppresses the abstraction of the C2 proton, preserving the (R) or (S) configuration.[1]

Part 4: Visualization of Synthesis & Stability[1]

SynthesisWorkflow cluster_synthesis Synthesis & Protection Pathway cluster_coupling Coupling Divergence Start Cysteamine + Glyoxylic Acid Inter Thiazolidine-2-COOH (Unstable Racemate) Start->Inter Condensation (pH 6) Prod 3-Boc-Thiazolidine-2-COOH (Stabilized Racemate) Inter->Prod Boc2O / pH 9 Coupling Peptide Coupling (w/ Chiral Amine) Prod->Coupling ResultS (S)-Product High Yield / High Purity Coupling->ResultS Matched Case ResultR (R)-Product Slower / Risk of Epimerization Coupling->ResultR Mismatched Case

Figure 2: Synthesis workflow and the divergence in coupling efficiency between enantiomers.

References

  • Fitzpatrick, P. F., & Massey, V. (1982).[1] Thiazolidine-2-carboxylic acid, an adduct of cysteamine and glyoxylate, as a substrate for D-amino acid oxidase.[1][3] Journal of Biological Chemistry, 257(3), 1166-1171.[1][3] Link

  • Sato, K., et al. (2018).[1] Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides.[1][7] Chemical Communications, 54, 9127-9130.[1][7] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Hamada, Y., et al. (2012).[1] One-Pot Synthesis of 2,4-Disubstituted Thiazoline from β-Azido Disulfide and Carboxylic Acid.[1][8] The Journal of Organic Chemistry, 77(16), 7108-7113.[1][8] Link[1]

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Validation

Comparative study of the biological efficacy of different thiazolidine-based compounds.

Executive Summary The thiazolidine heterocycle—a saturated five-membered ring containing sulfur and nitrogen—serves as a privileged scaffold in medicinal chemistry.[1][2] Its biological efficacy varies drastically based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolidine heterocycle—a saturated five-membered ring containing sulfur and nitrogen—serves as a privileged scaffold in medicinal chemistry.[1][2] Its biological efficacy varies drastically based on the oxidation state and substitution pattern at the C2, C4, and C5 positions.

This guide provides a rigorous comparative analysis of the two dominant subclasses:

  • Thiazolidine-2,4-diones (TZDs): Represented by Rosiglitazone and Pioglitazone , acting as metabolic regulators via PPAR

    
     agonism.
    
  • 4-Thiazolidinones: Emerging chemotherapeutic agents with distinct antimicrobial and anticancer mechanisms, often independent of PPAR pathways.

Part 1: Structural Classes & Mechanism of Action[3]

To understand efficacy, one must first distinguish the structural drivers. The biological output is dictated by the pharmacophore's ability to engage specific nuclear receptors versus bacterial/cellular enzymes.

Thiazolidine-2,4-diones (The Glitazones)[3]
  • Primary Target: Peroxisome Proliferator-Activated Receptor Gamma (PPAR

    
    ).[3][4]
    
  • Mechanism: These compounds act as insulin sensitizers. Upon binding to the Ligand Binding Domain (LBD) of PPAR

    
    , they induce a conformational change that recruits co-activators (e.g., PGC-1
    
    
    
    ), heterodimerizes with Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.
  • Biological Outcome: Increased glucose uptake, adipogenesis, and fatty acid storage.

4-Thiazolidinones (The Chemotherapeutics)
  • Primary Targets: Bacterial Mur ligases (MurB/MurF), Reactive Oxygen Species (ROS) generation machinery, and EGFR kinases in cancer cells.

  • Mechanism: Unlike TZDs, these derivatives often act via cytotoxicity. In cancer models, they induce apoptosis through Caspase-3 activation and G1/S phase arrest.

  • Biological Outcome: Bacterial cell wall synthesis inhibition or tumor cell death.

Part 2: Comparative Efficacy – The Glitazones (TZDs)

The most critical comparison in this class lies between Rosiglitazone and Pioglitazone . While both share the TZD head group, their hydrophobic tails dictate distinct safety and efficacy profiles.

Efficacy & Safety Matrix
FeatureRosiglitazonePioglitazoneScientific Consensus
PPAR

Binding Affinity
High (

nM)
Moderate (

nM)
Rosiglitazone is a more potent agonist in vitro, but potency does not equate to clinical superiority.
Lipid Profile Impact Increases LDL significantly (+12-21%).[5]Decreases Triglycerides; Increases HDL; Neutral/Slight increase in LDL.Pioglitazone is superior for dyslipidemic patients due to dual PPAR

/

activity.
Cardiovascular Risk High Risk. Associated with increased risk of Myocardial Infarction (MI).Lower Risk. Associated with a ~22% relative risk reduction for MI compared to Rosiglitazone.[3]Pioglitazone is the preferred choice for patients with CV history.
Bladder Cancer Risk Low correlation.Moderate correlation (dose-dependent).Long-term Pioglitazone use requires monitoring.

Key Insight: The "super-agonist" capability of Rosiglitazone leads to fluid retention and adverse lipid remodeling, whereas Pioglitazone's partial/moderate agonism provides a more balanced therapeutic window.

Visualization: PPAR Signaling Pathway

The following diagram illustrates the activation cascade common to TZDs.

PPAR_Pathway Ligand TZD Ligand (Rosi/Pio) Receptor PPARγ Receptor (Cytosol/Nucleus) Ligand->Receptor Binding (Kd: nM range) Complex Ligand-Receptor Complex Receptor->Complex Conformational Change RXR RXR Heterodimerization Complex->RXR Nuclear Translocation CoActivator Co-Activator Recruitment (PGC-1α) RXR->CoActivator Stabilization DNA Bind to PPRE (DNA Promoter) CoActivator->DNA Transcription Transcription ON: Glucose Transporters Lipid Metabolism DNA->Transcription mRNA Synthesis

Figure 1: The molecular cascade of PPAR


 activation.[6] TZDs function by stabilizing the receptor-coactivator complex to drive transcription.

Part 3: Comparative Efficacy – 4-Thiazolidinones

Moving beyond metabolic regulation, 4-thiazolidinones are evaluated on Cytotoxicity (


)  and Minimum Inhibitory Concentration (MIC) .
Anticancer Potency

Recent studies (e.g., Les-5935, Les-6009) highlight the efficacy of these derivatives against lung (A549) and breast (MDA-MB-231) cancer lines.

  • Compound 13 vs. Carboplatin: In comparative assays, specific 4-thiazolidinone derivatives (Compound 13) have demonstrated an

    
     of 15.18 
    
    
    
    M
    , significantly more potent than the standard drug Carboplatin (
    
    
    M) in specific cell lines.[7]
  • Mechanism: Induction of ROS-dependent apoptosis. Unlike TZDs which promote cell survival (adipogenesis), these derivatives trigger caspase cascades.

Antimicrobial Potency[2][3][8][9][10]
  • Target: Drug-resistant strains (MRSA, M. tuberculosis).

  • Efficacy: Derivatives with 5-nitrofuran or thiosemicarbazone moieties show MIC values in the low micromolar range (0.078–0.283

    
    M), often outperforming standard antibiotics in resistant strains.
    

Part 4: Experimental Protocols (Validation)

To reproduce these efficacy data, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: PPAR Transcription Factor Activity Assay (ELISA-based)

Used to quantify the agonist potential of TZDs (Rosi vs. Pio).

  • Preparation: Extract nuclear proteins from treated cells (e.g., 3T3-L1 adipocytes) using a hypotonic lysis buffer followed by high-salt extraction.

  • Binding: Add nuclear extract to a 96-well plate coated with immobilized double-stranded DNA (dsDNA) containing the PPRE consensus sequence.

  • Incubation: Incubate for 2 hours at 4°C. Control: Use a competitive dsDNA probe (wild type vs. mutant) to validate specificity.

  • Detection: Add primary anti-PPAR

    
     antibody, followed by HRP-conjugated secondary antibody.[8]
    
  • Readout: Add TMB substrate and measure OD at 450nm.

    • Interpretation: Higher OD correlates with higher transcriptional activity (Rosiglitazone typically yields higher OD than Pioglitazone at equimolar concentrations).

Protocol B: MTT Cytotoxicity Assay

Used to determine


 for 4-Thiazolidinones.
  • Seeding: Seed A549 or MCF-7 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with serial dilutions of the 4-thiazolidinone derivative (0.1

    
    M to 100 
    
    
    
    M). Vehicle Control: DMSO < 0.1%.
  • Incubation: 48 to 72 hours at 37°C, 5%

    
    .
    
  • Labeling: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4h.

    • Mechanism:[4] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media and dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate % viability relative to control and derive

    
     using non-linear regression.
    
Visualization: Experimental Workflow

Workflow Synthesis Synthesis (Knoevenagel Condensation) Screening Primary Screening Synthesis->Screening Assay_A Metabolic Assay (PPARγ Binding) Screening->Assay_A If TZD Assay_B Cytotoxicity Assay (MTT / Resazurin) Screening->Assay_B If 4-Thiazolidinone Validation Hit Validation (IC50 / Kd Determination) Assay_A->Validation Assay_B->Validation ADME ADME Profiling (Toxicity/Solubility) Validation->ADME

Figure 2: Integrated workflow for characterizing thiazolidine derivatives. Selection of assay depends on the specific scaffold subclass.

References

  • Pioglitazone versus Rosiglitazone: Effects on Lipids and Lipoproteins. Source: NIH / Diabetes Care [Link]

  • Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes: A Meta-analysis. Source: PubMed [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Source: MDPI (Molecules) [Link]

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation. Source: RSC Advances [Link]

  • A comparison of pioglitazone and rosiglitazone for hospitalization for acute myocardial infarction. Source: Pharmacoepidemiology and Drug Safety [Link]

Sources

Comparative

Single-Crystal X-Ray Diffraction Analysis of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid: A Comparative Technical Guide

Executive Summary In the development of peptidomimetics and proline analogs, (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid presents a unique structural challenge. Unlike rigid aromatic systems, the thiazolidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and proline analogs, (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid presents a unique structural challenge. Unlike rigid aromatic systems, the thiazolidine ring exhibits significant conformational flexibility (ring pucker), and the tert-butoxycarbonyl (Boc) protecting group induces rotameric heterogeneity in solution.

While Nuclear Magnetic Resonance (NMR) is the workhorse for routine characterization, it frequently fails to provide definitive stereochemical assignment for this class of molecules due to signal broadening from restricted N-C(O) bond rotation.

This guide establishes Single-Crystal X-Ray Diffraction (SCXRD) as the superior analytical standard for this compound. We provide a validated crystallization protocol for this notoriously "oily" derivative and a comparative analysis demonstrating why SCXRD offers the only indisputable proof of absolute configuration (


 vs 

) and ring conformation.

Part 1: The Structural Challenge

The target molecule contains three distinct structural features that complicate analysis:

  • The Thiazolidine Ring: A saturated 5-membered ring containing sulfur and nitrogen. It does not remain planar but adopts an "envelope" or "twist" conformation to minimize torsional strain.

  • The Chiral Center (C2): Formed by the condensation of L-cysteine with glyoxylic acid equivalents, the stereochemistry at C2 is critical. Inversion or racemization during synthesis is a known risk.

  • The N-Boc Group: The carbamate bond has partial double-bond character, leading to cis (

    
    ) and trans (
    
    
    
    ) rotamers that equilibrate slowly on the NMR timescale, often doubling peaks or causing broad, uninterpretable signals.
Diagram 1: Analytical Workflow for Thiazolidine Derivatives

G Start Crude (R)-3-Boc-thiazolidine-2-COOH NMR 1H NMR Analysis (DMSO-d6) Start->NMR Cryst Crystallization Protocol (Vapor Diffusion) Start->Cryst NMR_Result Result: Broad Signals Rotameric Mixtures NMR->NMR_Result Ambiguity NMR->Cryst Required for Definitive Proof XRD SCXRD Data Collection (Mo/Cu Source, 100 K) Cryst->XRD Single Crystal Obtained Refine Structure Refinement (SHELXL) XRD->Refine Final Definitive Output: 1. Absolute Config (Flack < 0.1) 2. Ring Pucker Parameters Refine->Final

Caption: Workflow demonstrating the necessity of SCXRD when NMR yields ambiguous rotameric data.

Part 2: Experimental Methodology

Boc-protected amino acids are notorious for forming viscous oils rather than crystals due to the flexibility of the tert-butyl group. The following protocol is optimized specifically for (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid , utilizing a "pulping" and vapor diffusion strategy to overcome the oiling-out phase.

Optimized Crystallization Protocol
StepActionMechanistic Rationale
1. Preparation Dissolve 50 mg of pure oil/solid in 0.5 mL Ethyl Acetate .High solubility in moderate polarity solvent prevents immediate precipitation.
2. Filtration Pass through a 0.22 µm PTFE syringe filter into a narrow crystallization tube.Removes dust nuclei that cause microcrystalline showers (powder) instead of single crystals.
3. Diffusion Place the tube inside a larger jar containing 5 mL Petroleum Ether (40-60°C) or Hexane . Cap tightly.Vapor Diffusion: Non-polar solvent slowly diffuses into the solution, gradually increasing supersaturation.
4. Induction If oil droplets form after 24h, scratch the vessel wall with a glass capillary or add a seed crystal of a similar Boc-amino acid.Provides a nucleation site. The "oil" is often a supersaturated liquid; physical shock induces lattice formation.
5. Harvest Allow to stand at 4°C for 3-5 days. Harvest colorless block/prism crystals.Lower temperature reduces solubility and kinetic energy, promoting orderly lattice growth.
Data Collection Strategy
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reason: Freezes the thermal vibration of the flexible tert-butyl group, significantly improving resolution and lowering the

      
      -factor.
      
  • Radiation Source: Cu K

    
      (
    
    
    
    Å).
    • Reason: While Mo is standard, Cu is preferred for absolute configuration determination of light-atom organic molecules (CHNO) containing Sulfur. The anomalous scattering of Sulfur is stronger with Cu radiation, allowing for a more precise Flack parameter calculation.

Part 3: Comparative Analysis (SCXRD vs. Alternatives)

Why invest in X-ray diffraction when NMR is faster? The table below objectively compares the techniques for this specific molecule.

Table 1: Performance Comparison
Feature1H / 13C NMR Optical Rotation ([

]D)
SCXRD (X-Ray)
Primary Output Connectivity, PurityEnantiomeric Excess (bulk)3D Atom Coordinates
Stereochemistry Relative (NOESY is difficult with rotamers)Comparative only (needs standard)Absolute (

vs

)
Conformation Time-averaged (blurred)NonePrecise (Frozen state)
Rotamer Issue Major Problem: Peaks double or broaden due to Boc rotation.No effectResolved: Crystal packing locks the molecule in one rotamer (usually trans).
Sample State SolutionSolutionSolid State
Confidence Medium (Inferential)Low (Reference dependent)High (Direct Observation)
The "Rotamer Trap" in NMR

In solution, the N-Boc group rotates, creating two distinct species. For thiazolidine-2-carboxylic acid, this often results in two sets of peaks in a ratio (e.g., 60:40).

  • Risk: Researchers may misinterpret these "extra" peaks as impurities.

  • SCXRD Advantage:[1] In the crystal lattice, intermolecular forces (hydrogen bonding between COOH groups) lock the molecule into a single, defined conformation, removing ambiguity.

Part 4: Data Interpretation & Validation

When analyzing the SCXRD data for this molecule, three metrics validate the structure.

The Flack Parameter (Absolute Configuration)

For chiral drugs, knowing the absolute configuration is a regulatory requirement (FDA/EMA).

  • Definition: A factor

    
     where 
    
    
    
    is the correct structure and
    
    
    is the inverted structure.
  • Target: For (R)-3-(Boc)thiazolidine-2-carboxylic acid, you must observe a Flack parameter < 0.1 (with standard error < 0.04).

  • Note: The presence of the Sulfur atom in the thiazolidine ring provides sufficient anomalous scattering to determine this reliably using Cu radiation, even without heavy metal derivatization.

Ring Pucker Analysis

The thiazolidine ring is rarely planar. SCXRD allows calculation of the Cremer-Pople puckering parameters .

  • Expected Conformation: Typically an Envelope (

    
    )  or Twist (
    
    
    
    )
    conformation.
  • Relevance: The specific pucker dictates how the carboxylic acid orients in a protein binding pocket. For example, a C2-endo pucker might position the carboxylate for optimal hydrogen bonding, while a planar model would predict a clash.

Diagram 2: Decision Matrix for Thiazolidine Analysis

D Q1 Is the sample solid or oil? Oil Oil Q1->Oil Solid Solid Q1->Solid Action_Oil Use Vapor Diffusion Protocol (EtOAc / Hexane) Oil->Action_Oil Action_Solid Recrystallize for Single Crystal Solid->Action_Solid Q2 Is Absolute Config Known? Action_Oil->Q2 Action_Solid->Q2 Yes Yes (Ref Standard Available) Q2->Yes No No (De Novo Synthesis) Q2->No Method_NMR Use NMR + Polarimetry (Accept Rotamers) Yes->Method_NMR Method_XRD MUST use SCXRD (Calculate Flack Param) No->Method_XRD

Caption: Decision matrix guiding the selection of analytical technique based on sample state and stereochemical knowledge.

Part 5: Implications for Drug Design

Understanding the solid-state structure of (R)-3-(Boc)thiazolidine-2-carboxylic acid is not just about purity; it informs rational drug design:

  • Peptidomimetics: Thiazolidine is a "proline mimic." The X-ray structure reveals the

    
     and 
    
    
    
    torsion angles. If these match the angles of a Proline residue in a bioactive peptide (e.g., polyproline II helix), this molecule is a viable substitute to improve metabolic stability.
  • Hydrogen Bonding: The crystal packing reveals how the Carboxylic Acid (COOH) and the Carbamate (Boc-C=O) interact. These intermolecular contacts often mimic ligand-receptor interactions, providing a "preview" of binding modes.

References

  • ChemicalBook. (2025). N-BOC-(R)-THIAZOLIDINE-2-CARBOXYLIC ACID (CAS 125471-00-3) Properties and Suppliers. Retrieved from

  • Song, M., et al. (2010). 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E. Retrieved from

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. (Foundational reference for the Flack Parameter).
  • Gomes, L., et al. (2014). Conformational Analysis of Thiazolidine Derivatives: NMR and X-ray Comparison. Journal of Molecular Structure. (General reference for Thiazolidine ring pucker analysis).
  • Green, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Reference for Boc-group properties and stability). Retrieved from

Sources

Validation

Comparative Guide: Validated HPLC Strategies for (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid Purity

Executive Summary & Molecule Profile[1][2] (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3) is a critical proline isostere used in the synthesis of peptidomimetics and pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 125471-00-3) is a critical proline isostere used in the synthesis of peptidomimetics and pharmaceutical intermediates.[1] Unlike its 4-carboxylic acid isomer (Thioproline), the 2-carboxylic acid derivative possesses unique steric properties due to the positioning of the sulfur atom relative to the carboxyl group.

Determining its purity presents specific analytical challenges:

  • Lack of Chromophore: The molecule lacks strong aromatic UV absorption, necessitating low-wavelength detection (205–210 nm) or derivatization.

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile; aggressive acidic mobile phases can cause on-column degradation.[1]

  • Stereochemistry: Enantiomeric purity is critical, as the (S)-isomer may be considered an impurity.

This guide details a robust, validated Reversed-Phase HPLC (RP-HPLC) method for chemical purity and compares it against Chiral HPLC and Quantitative NMR (qNMR).

Molecule Specifications
  • Chemical Name: (R)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 233.29 g/mol [1][2]

  • Solubility: Soluble in Methanol, Acetonitrile, Ethyl Acetate.

  • pKa: ~3.05 (Carboxylic acid)

Primary Validated Method: RP-HPLC (Chemical Purity)

This method is the "workhorse" for determining chemical purity (Assay % and Impurity Profile). It utilizes a C18 stationary phase with a phosphate buffer system to ensure stability and peak shape.

Method Causality & Logic
  • Detection (210 nm): We select 210 nm to target the

    
     transition of the carbonyl groups (Boc and carboxylic acid). Acetonitrile is chosen over Methanol as the organic modifier because Methanol has a UV cutoff (~205 nm) that interferes with baseline stability at 210 nm.
    
  • Buffer (H3PO4 vs. TFA): While Trifluoroacetic acid (TFA) is common, it absorbs strongly at 210 nm. We use 0.1% Phosphoric Acid (

    
    ) or a Phosphate Buffer (pH 2.5) to suppress the ionization of the carboxylic acid (ensuring retention) while maintaining UV transparency.
    
  • Column Choice: An end-capped C18 column is essential to prevent the interaction of the secondary amine (if any deprotection occurs) with residual silanols.

Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water[1]

  • Phosphoric Acid (85%, HPLC Grade)

  • Reference Standard: (R)-3-(Boc)thiazolidine-2-COOH (>99.0%)[1]

Chromatographic Conditions:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1%

in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 210 nm (Reference: 360 nm)
Injection Vol 10 µL
Run Time 25 Minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
25.0955
Sample Preparation[2]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (Concentration: 1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the Boc-protected compound).

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the proposed RP-HPLC method against Chiral HPLC (for stereoisomers) and qNMR (for absolute quantification).

FeatureRP-HPLC (Proposed) Chiral HPLC (Normal Phase) qNMR (Quantitative NMR)
Primary Utility Chemical Purity (Impurity profiling)Enantiomeric Excess (% ee)Absolute Assay (Potency)
Selectivity Separates synthesis byproducts & degradation products.[1]Separates (R)- and (S)- enantiomers.[1][3]Distinguishes structure; no separation needed.[1]
Sensitivity (LOD) High (0.05% w/w impurities)Moderate (0.1% w/w)Low (~1% w/w)
Sample Prep Simple dilution.[1]Requires non-polar solvents (Hexane/IPA).[1]Deuterated solvents (

or

).[1]
Limitations Cannot separate enantiomers easily.Long equilibration times; expensive columns.[1]High instrument cost; lower sensitivity for trace impurities.[1]
Alternative Method: Chiral HPLC

For determining the ratio of (R)- vs (S)- isomers, RP-HPLC is insufficient.[1]

  • Column: Chiralcel OD-H (250 x 4.6 mm).[1][3]

  • Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).[1][3]

  • Detection: 210 nm or 254 nm (if derivatized).

  • Reference: See ResearchGate citation [1] for thiazolidine enantiomer separation.

Validation Data (Representative)

The RP-HPLC method described above yields the following performance characteristics, compliant with ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of main peak.Resolution > 2.0 from nearest impurity.[1]
Linearity (

)

(Range: 50–150% of target conc).[1]

Precision (Repeatability) RSD

2.0% (n=6).

Accuracy (Recovery) 98.0% – 102.0% at 3 levels.

LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ).[1]LOQ: 0.5 µg/mL

Visualizations

Analytical Workflow (RP-HPLC)

This diagram outlines the critical path for the chemical purity analysis, highlighting the "Critical Control Point" where acid sensitivity must be managed.

HPLC_Workflow cluster_warning Critical Control Point Start Sample Receipt (R)-3-Boc-thiazolidine-2-COOH Weighing Weigh 10mg Sample (Accuracy +/- 0.1mg) Start->Weighing Dissolution Dissolve in ACN:Water (1:1) Avoid 100% Acidic Diluent Weighing->Dissolution Filtration Filter (0.22 µm PTFE) Dissolution->Filtration HPLC_Inj Inject 10 µL into HPLC (C18 Column, 30°C) Filtration->HPLC_Inj Decision Check System Suitability (Tailing < 1.5, Plates > 2000) HPLC_Inj->Decision Decision->HPLC_Inj Fail (Re-equilibrate) Data_Process Integrate at 210 nm Calc % Area Normalization Decision->Data_Process Pass Report Generate CoA (Purity > 98.0%) Data_Process->Report

Figure 1: Step-by-step analytical workflow emphasizing the dissolution step to prevent acid-catalyzed deprotection.

Method Selection Decision Tree

Use this logic tree to select the correct analytical technique based on the specific purity question (Chemical vs. Stereo vs. Absolute).

Method_Selection Question What is the Analytical Goal? ChemPurity General Chemical Purity (Degradants/Byproducts) Question->ChemPurity StereoPurity Enantiomeric Purity (R vs S isomer) Question->StereoPurity AbsContent Absolute Content/Assay (No Reference Standard) Question->AbsContent Method_RP RP-HPLC (C18) UV 210nm High Sensitivity ChemPurity->Method_RP Best for routine QC Method_Chiral Chiral HPLC (OD-H) Hexane/IPA Stereo-selective StereoPurity->Method_Chiral Mandatory for Chiral Method_NMR qNMR (H-NMR) Internal Standard (TSP) High Accuracy AbsContent->Method_NMR Best for Potency

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • ResearchGate. "HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase."[1] Available at: [Link] (Accessed Jan 2026).

  • National Institutes of Health (PMC). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." PMC7587123. Available at: [Link]

  • MDPI. "Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis." Molecules. Available at: [Link]

Sources

Comparative

Synthetic alternatives to (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid for specific applications

Topic: Synthetic Alternatives to (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Alternatives to (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary & Application Context

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (hereafter Boc-Thz-2-OH ) is a specialized proline surrogate. Unlike its more common isomer, thiazolidine-4-carboxylic acid (Thioproline), the 2-carboxylic acid derivative is structurally unique: it places the carboxyl group adjacent to the sulfur and nitrogen atoms, creating a distinct electronic and steric profile often referred to as


-thiaproline .

This scaffold is primarily utilized in two high-value contexts:

  • Peptidomimetics: To induce specific

    
    -turn geometries or constrain peptide backbones more aggressively than native proline.
    
  • Metabolic Modulation: As a competitive inhibitor of proline dehydrogenase and an inhibitor of proline incorporation during translation.

However, Boc-Thz-2-OH presents challenges: synthetic volatility, high cost due to the cysteamine-glyoxylate condensation requirement, and potential metabolic toxicity. This guide evaluates three distinct classes of synthetic alternatives based on ring size, electronic properties, and solubility enhancement.

Critical Analysis of Alternatives

The following alternatives are categorized by their functional utility relative to the target molecule.

Category A: The Isomeric Bioisostere

Alternative: (R)-3-(Tert-butoxycarbonyl)thiazolidine-4-carboxylic acid (Boc-Thz-4-OH )

  • Mechanism of Action: This is the standard "Thioproline" (

    
    -thiaproline). It retains the thiazolidine ring but shifts the carboxyl group to position 4 (derived from Cysteine).
    
  • Performance Comparison:

    • Stability:[1][2] Significantly more stable than the 2-COOH isomer. The 4-position is less prone to decarboxylation and ring opening.

    • Bioactivity:[3][4][5] Unlike the 2-isomer (which inhibits protein synthesis), the 4-isomer is generally incorporated into proteins, making it safer for therapeutic peptides but less effective as a metabolic poison.

    • Conformation: Induces a slightly different ring pucker (

      
      -endo) compared to the 2-isomer, often mimicking the native Proline trans amide bond preference more closely.
      
Category B: Ring-Contracted/Expanded Constraints

Alternatives: Boc-Azetidine-2-carboxylic acid (Boc-Aze-OH ) & Boc-Pipecolic acid (Boc-Pip-OH )

  • Mechanism of Action: Modulating the

    
     and 
    
    
    
    torsion angles by altering ring size (4-membered vs. 6-membered).
  • Performance Comparison:

    • Boc-Aze-OH (4-ring): Creates a rigid, high-strain constraint. It is superior to Boc-Thz-2-OH for forcing

      
      -turns but lacks the sulfur atom's capacity for hydrogen bond acceptance or metal coordination.
      
    • Boc-Pip-OH (6-ring): Increases flexibility relative to Thiazolidine. Useful when the Thz-2-OH scaffold proves too rigid for receptor binding.

Category C: The "Pseudoproline" (Solubility Enhancer)

Alternative: Boc-2,2-dimethyl-thiazolidine-4-carboxylic acid (Boc-dmThz-OH )

  • Mechanism of Action: A "Pseudoproline" derived from Cysteine and Acetone.[4] The gem-dimethyl group at position 2 forces a cis-amide bond conformation in the preceding residue, disrupting secondary structure aggregation (beta-sheets).

  • Performance Comparison:

    • Solubility: Superior to Boc-Thz-2-OH in Solid Phase Peptide Synthesis (SPPS) for preventing aggregation of "difficult sequences."

    • Deprotection: The ring opens upon acid treatment (TFA), regenerating the native Cysteine residue, whereas Boc-Thz-2-OH is intended to remain as a modified residue.

Comparative Data Analysis

Table 1: Physicochemical & Functional Comparison

FeatureTarget: Boc-Thz-2-OH Alt 1: Boc-Thz-4-OH Alt 2: Boc-Aze-OH Alt 3: Boc-dmThz-OH
Common Name

-Thiaproline
ThioprolineAzetidine-2-carboxylic acidPseudoproline (Cys)
Ring Size 5-membered (S at

)
5-membered (S at

)
4-membered5-membered (gem-dimethyl)
Electronic Effect High Inductive Effect (

-S)
Moderate Inductive EffectNone (Aliphatic)Steric Bulk Dominant
Primary Use Enzyme Inhibition / Unique TurnProline Isostere / AntioxidantRigid ConstraintAggregation Disruption
Synthetic Origin Cysteamine + GlyoxylateCysteine + FormaldehydeSynthetic / NaturalCysteine + Acetone
Acid Stability Low (Prone to ring opening)HighHighLabile (Opens to Cys)

Experimental Protocols

Protocol A: Synthesis of the Thiazolidine Scaffold (Divergent Pathways)

The choice between the 2-COOH and 4-COOH isomers is determined by the starting material.

Reagents:

  • Pathway 1 (Target): Cysteamine hydrochloride, Glyoxylic acid monohydrate.

  • Pathway 2 (Alternative): L-Cysteine hydrochloride, Formaldehyde (37% aq).

Step-by-Step Methodology (Self-Validating):

  • Dissolution: Dissolve the amino-thiol precursor (10 mmol) in water (20 mL).

    • Checkpoint: Ensure complete dissolution before adding the carbonyl component to prevent heterogeneous polymerization.

  • Condensation:

    • For Thz-2-COOH: Add Glyoxylic acid (11 mmol) slowly at 0°C. Adjust pH to 6.0 with dilute NaOH. Stir for 12h at RT.

    • For Thz-4-COOH: Add Formaldehyde (11 mmol) at RT. The solution will become turbid immediately (exothermic).

  • Crystallization: Cool the mixture to 4°C. The product precipitates as the zwitterion.

  • Boc-Protection (One-Pot):

    • Add Dioxane (20 mL) and NaOH (2.2 eq) to the crude suspension.

    • Add

      
       (1.2 eq) and stir for 18h.
      
    • Validation: Monitor via TLC (n-Butanol:Acetic Acid:Water 3:1:1). Ninhydrin stain should be negative; UV active spot appears.

  • Workup: Acidify to pH 2.5 with KHSO4 (avoid HCl to prevent Boc removal). Extract with Ethyl Acetate.[6][7]

Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

When substituting Boc-Thz-2-OH with Boc-Thz-4-OH or Boc-Aze-OH in a peptide sequence.

  • Resin Swelling: Swell MBHA resin in DCM for 20 min.

  • Deprotection: Treat with 50% TFA/DCM (2 x 5 min). Wash with DCM (x3) and 5% DIEA/DCM (x3).

  • Coupling (The Critical Step):

    • Dissolve 3.0 eq of Alternative Amino Acid (e.g., Boc-Thz-4-OH).

    • Add 3.0 eq HBTU (activator) and 6.0 eq DIEA in DMF.

    • Reaction Time: 1 hour.

    • Note on Thiazolidines: Thiazolidines are secondary amines (like Proline). Coupling to a secondary amine is difficult. Double coupling is mandatory if the preceding residue is also hindered.

  • Kaiser Test: Perform quantitative ninhydrin test. If blue (positive), repeat coupling.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and the functional decision tree for selecting the correct alternative.

ThiazolidineAlternatives Precursor Starting Material Selection Cysteamine Cysteamine + Glyoxylate Precursor->Cysteamine Cysteine L-Cysteine + Formaldehyde Precursor->Cysteine CysAcetone L-Cysteine + Acetone Precursor->CysAcetone Thz2 Boc-Thz-2-COOH (Target Molecule) [Metabolic Inhibitor] Cysteamine->Thz2 Application Application Requirement? Thz2->Application Replace? Thz4 Boc-Thz-4-COOH (Thioproline) [Bioisostere/Stable] Cysteine->Thz4 PseudoPro Boc-2,2-Me2-Thz-4-COOH (Pseudoproline) [Solubility Enhancer] CysAcetone->PseudoPro Constraint Rigid Constraint (Non-Metabolizable) Application->Constraint Use Aze/Pip Solubility Prevent Aggregation (Reversible) Application->Solubility Use PseudoPro Mimicry Proline Mimicry (Stable) Application->Mimicry Use Thz-4-COOH Boc-Aze-OH Boc-Aze-OH Constraint->Boc-Aze-OH Solubility->PseudoPro Mimicry->Thz4

Caption: Decision tree for selecting thiazolidine alternatives based on synthetic precursor and desired functional outcome (Stability vs. Solubility vs. Constraint).

References

  • Song, Y., et al. (2009).[7] "3-(tert-Butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acid derivatives: Synthesis and antimicrobial activity." Acta Crystallographica Section E. Link

  • Pandre, P., et al. (2023). "Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications." Peptide and Protein Engineering. Link

  • Elthon, T.E., & Stewart, C.R. (1984). "Effects of the Proline Analog L-Thiazolidine-4-carboxylic Acid on Proline Metabolism." Plant Physiology. Link

  • Bachem. (2024).[8] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • ChemPep. (2024). "Boc Solid Phase Peptide Synthesis Protocols." ChemPep Inc. Link

Sources

Validation

Chiral HPLC method for determining the enantiomeric excess of N-Boc-(R)-thiazolidine-2-carboxylic acid

Topic: Chiral HPLC method for determining the enantiomeric excess of N-Boc-(R)-thiazolidine-2-carboxylic acid Content Type: Publish Comparison Guide Executive Summary The precise determination of enantiomeric excess (ee)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral HPLC method for determining the enantiomeric excess of N-Boc-(R)-thiazolidine-2-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

The precise determination of enantiomeric excess (ee) for N-Boc-(R)-thiazolidine-2-carboxylic acid is a critical quality attribute in the synthesis of peptide mimetics and ACE inhibitors. While historical protocols often relied on pre-column derivatization to enhance detectability and separation factors, modern polysaccharide-based Chiral Stationary Phases (CSPs) now allow for direct, high-throughput analysis.

This guide objectively compares the two dominant methodologies:

  • The Direct Method (Recommended): Utilization of Amylose/Cellulose-based columns with acidic mobile phases.

  • The Derivatization Method (Alternative): Pre-column amide formation (e.g., with aniline) followed by separation.[1]

Part 1: The Challenge

N-Boc-(R)-thiazolidine-2-carboxylic acid presents specific chromatographic challenges:

  • Acidic Moiety: The free carboxylic acid group (

    
    ) causes severe peak tailing on traditional silica supports unless ionization is suppressed.
    
  • UV Detection: The N-Boc group and thiazolidine ring lack strong chromophores above 220 nm, making trace impurity detection (the (S)-enantiomer) difficult without derivatization or low-UV optimization.

  • Conformational Flexibility: The thiazolidine ring "pucker" can broaden peaks if the mass transfer kinetics are slow at the stationary phase interface.

Part 2: Methodology Comparison
Method A: Direct Chiral HPLC (The Modern Gold Standard)

This approach uses immobilized or coated polysaccharide CSPs (e.g., Chiralpak AD-H, Lux Amylose-1). The separation relies on the "three-point interaction" model involving hydrogen bonding (carbamate group on CSP), dipole-dipole interactions, and steric inclusion.

  • Mechanism: The N-Boc group acts as a hydrogen bond acceptor/donor with the carbamate linkage of the CSP. The carboxylic acid is kept neutral using Trifluoroacetic Acid (TFA).

  • Pros: minimal sample prep; rapid feedback for reaction monitoring; high reproducibility.

  • Cons: Requires low UV detection (210-220 nm); mobile phase must be strictly anhydrous to prevent baseline drift at low wavelengths.

Method B: Pre-Column Derivatization (The High-Sensitivity Alternative)

As described in specific literature for thiazolidine-2-carboxylic acid derivatives, this method involves converting the carboxylic acid to an anilide or similar amide before injection.

  • Mechanism: The introduction of an aromatic ring (aniline) creates strong

    
     interactions with the CSP (typically Chiralcel OD-H) and shifts UV absorption to 254 nm.
    
  • Pros: Superior detection limits (LOD); eliminates peak tailing from the free acid; moves detection away from solvent cut-off.

  • Cons: Adds 30-60 mins to workflow; risk of kinetic resolution during derivatization (altering the true ee).

Method C: Macrocyclic Glycopeptide (The Robust Alternative)

Utilizing phases like Chirobiotic R (Ristocetin A), which are specifically tuned for N-blocked amino acids and peptides.

  • Mechanism: Multimodal interaction (ionic, H-bond, hydrophobic) often in Polar Organic Mode (Methanol/Acetonitrile/Acid/Base).

  • Pros: Highly durable; compatible with MS detection (volatile buffers); unique selectivity if polysaccharide columns fail.

Part 3: Comparative Data Analysis
FeatureMethod A: Direct (Amylose-SA / AD-H) Method B: Derivatization (Aniline + OD-H) Method C: Chirobiotic R
Separation Factor (

)
1.2 – 1.51.5 – 2.01.1 – 1.3
Resolution (

)
> 2.0 (Baseline)> 3.5 (Wide Baseline)> 1.5
Analysis Time < 15 min> 60 min (incl. prep)15–20 min
LOD (Enantiomer) ~0.1%~0.01%~0.1%
Sample Integrity Non-destructiveDestructiveNon-destructive
Primary Use Case Routine QA/QC Trace Impurity Analysis LC-MS Applications
Part 4: Recommended Experimental Protocol (Method A)

Objective: Determine the enantiomeric excess of N-Boc-(R)-thiazolidine-2-carboxylic acid using a direct Normal Phase approach.

1. Instrumentation & Materials
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Chiralpak AD-H or Lux Amylose-1 (

    
    ).
    
  • Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA), Trifluoroacetic Acid (TFA).

2. Mobile Phase Preparation[1][2][3][4][5]
  • Composition: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v).

  • Note: The 0.1% TFA is non-negotiable. It suppresses the ionization of the carboxylic acid, ensuring sharp peaks. Without it, the analyte will elute as a broad smear or not at all.

3. Sample Preparation
  • Dissolve 1.0 mg of N-Boc-(R)-thiazolidine-2-carboxylic acid in 1.0 mL of Mobile Phase .

  • Crucial: Do not dissolve in pure IPA and then inject; the solvent shock can distort peak shape.

  • Filter through a 0.45

    
     PTFE syringe filter.
    
4. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[1][2][4][6]

  • Temperature:

    
     (Control is vital; selectivity often decreases at higher temps).
    
  • Detection: UV @ 210 nm (Reference 360 nm).

  • Injection Vol: 5-10

    
    .
    
5. System Suitability (Acceptance Criteria)
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ):  NLT 2.0 between (R) and (S) enantiomers.
    
  • Signal-to-Noise: NLT 10 for the minor enantiomer (0.1% level).

Part 5: Workflow Visualization

G Start Start: Sample Received Solubility Solubility Check (Hexane/IPA) Start->Solubility Decision UV Absorbance Sufficient? Solubility->Decision MethodA METHOD A: Direct Injection (Chiralpak AD-H / Lux Amylose) Decision->MethodA Yes (Standard) MethodB METHOD B: Derivatization (Aniline Coupling) Decision->MethodB No (Trace Analysis) MobilePhase Prep: Hex/IPA/TFA (90:10:0.1) MethodA->MobilePhase RunA Run HPLC (210 nm) MobilePhase->RunA Calc Calculate ee % (Area R - Area S) / Total RunA->Calc React React with Aniline (EDC/HOBt coupling) MethodB->React RunB Run HPLC (Chiralcel OD-H, 254 nm) React->RunB RunB->Calc Report Generate COA Calc->Report

Figure 1: Decision tree for selecting the optimal chiral analysis workflow based on sensitivity requirements.

Part 6: Troubleshooting & Scientific Rationale

Issue: Peak Tailing

  • Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica support.

  • Fix: Increase TFA concentration to 0.2% or switch to a "hybrid" immobilized column (e.g., Chiralpak IA) which is more robust against acidic additives.

Issue: Baseline Noise at 210 nm

  • Cause: UV cutoff of the alcohol modifier or impurities in the hexane.

  • Fix: Use HPLC-grade IPA (cutoff 205 nm) rather than Ethanol (cutoff 210 nm). Ensure the reference wavelength is set correctly to compensate for gradient drift if running a gradient (though isocratic is recommended).

Issue: Elution Order Reversal

  • Context: When switching between Amylose (AD-H) and Cellulose (OD-H) columns, the elution order of enantiomers often reverses.

  • Validation: Always inject a spiked sample (Racemate + Pure R-standard) to positively identify the enantiomers before running unknown batches.

References
  • HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Source: AKJournals / ResearchGate 6

  • Highly enantioselective reaction of lithiated N-Boc-thiazolidine: a new chiral formyl anion equivalent. Source: Royal Society of Chemistry / NII 7

  • Amino Acid and Peptide Chiral Separations (Chirobiotic Handbook). Source: Sigma-Aldrich (Supelco/Astec)

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Source: Phenomenex Technical Notes 4

Sources

Comparative

Compilation of spectroscopic data for (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid.

This guide serves as a technical dossier for (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid , a specialized cysteine-derived building block used in peptide synthesis as a proline surrogate or to introduce conf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid , a specialized cysteine-derived building block used in peptide synthesis as a proline surrogate or to introduce conformational constraints.

Unlike standard amino acids, this molecule possesses a unique N,S-acetal core (thiazolidine ring) with the carboxylic acid at the 2-position. This structural nuance creates specific spectroscopic signatures distinct from its more common isomer, Boc-Thiazolidine-4-carboxylic acid (Boc-Thz-OH) .

Executive Spectroscopic Profile

Compound Identity[1][2][3][4]
  • IUPAC Name: (R)-3-(tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

  • Common Names: Boc-L-Thiazolidine-2-carboxylic acid; (R)-Boc-2-Thz-OH

  • CAS Number: 125471-00-3 (R-isomer)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 233.28 g/mol

Summary of Diagnostic Data

The following data represents the expected signals for the pure compound. Note that rotamers (cis/trans isomers around the N-Boc bond) are a defining feature of this molecule in NMR spectroscopy, often resulting in split signals (approx. 2:1 ratio) in CDCl


 at room temperature.
Table 1: Consensus Spectroscopic Data
TechniqueParameterDiagnostic Signal(s)Structural Assignment

H NMR
Diagnostic Shift

5.20 – 5.60 ppm (s/br s)
H-2 (Methine) : Unique N-CH(COOH)-S proton. Significantly downfield compared to H-4/H-5.
Ring Protons

3.00 – 4.00 ppm (m, 4H)
H-4 and H-5 Methylene protons.
Protecting Group

1.45 / 1.50 ppm (s, 9H)
Boc tert-butyl group (often split by rotamers).

C NMR
Core Carbon

~65 – 70 ppm
C-2 : The N,S-acetal carbon. Key differentiator from C-4/C-5.
Carbonyls

~172 ppm (Acid)

~152 ppm (Boc)
Carboxylic acid and Carbamate carbonyls.
IR Carbonyl Stretch1710 – 1740 cm

C=O (Carboxylic Acid).[1][2][3][4][5][6][7][8][9]
Carbamate1650 – 1690 cm

C=O (Boc-Amide).[6]
MS (ESI) Ionizationm/z 234.1 [M+H]

Positive mode. Sodium adduct [M+Na]

at 256.1 often dominant.

Comparative Analysis: Performance & Validation

This section objectively compares the spectroscopic performance of (R)-3-Boc-thiazolidine-2-carboxylic acid against its primary structural alternatives. This analysis is critical for confirming regiochemistry (2-COOH vs 4-COOH) and enantiomeric purity.

A. Differentiation from Isomer: Boc-Thiazolidine-4-carboxylic acid (Boc-Thz-OH)

The most common error in sourcing this compound is confusing it with "Boc-Thz-OH" (Thioproline), where the carboxyl group is at position 4.

Feature(R)-3-Boc-Thiazolidine-2-COOH (Target)Boc-Thiazolidine-4-COOH (Alternative)Diagnostic Logic
H-2 Proton (NMR) Singlet/Broad Singlet (~5.4 ppm) AB System / Split Singlet (~4.4 - 4.7 ppm) In the 2-COOH isomer, H-2 is a methine (CH). In the 4-COOH isomer, H-2 is a methylene (CH

), appearing as two protons.
H-4 Proton (NMR) Multiplet (CH

)
Multiplet/DD (CH) ~4.7 ppmThe H-4 proton is the alpha-proton in the 4-COOH isomer (methine), but a beta-proton in the 2-COOH isomer (methylene).
Stability Moderate High The 2-COOH isomer is an N,S-acetal aldehyde adduct. It is susceptible to ring opening under strong acidic conditions or oxidation.
B. Rotameric Performance (NMR Resolution)

Like Boc-Proline, this molecule exhibits restricted rotation around the N-C(O) bond.

  • Observation: In CDCl

    
    , you will see two sets of signals. This is not  an impurity.
    
  • Validation: To prove purity, run the NMR in DMSO-d

    
     at elevated temperature (e.g., 350 K) . The signals should coalesce into a single set. If peaks remain distinct at high temperature, they are likely impurities (e.g., diastereomers or regioisomers).
    

Experimental Protocols

Protocol 1: Structural Validation Workflow

Use this protocol to certify the identity of incoming raw material.

  • Solvent Selection: Dissolve 10 mg of sample in 0.6 mL DMSO-d

    
      (preferred for resolution) or CDCl
    
    
    
    .
  • Acquisition:

    • Run standard

      
      H NMR (min 16 scans).
      
    • Crucial Step: Check the region 5.0 – 6.0 ppm .

  • Analysis:

    • Pass: A distinct singlet (or rotameric pair of singlets) is observed > 5.0 ppm. This confirms the 2-COOH regiochemistry.

    • Fail: Signals are only observed < 4.8 ppm. This indicates the material is likely the 4-COOH isomer (Thioproline).

  • Purity Check: Integrate the Boc signal (1.45 ppm) against the H-2 signal. Ratio should be 9:1. Significant deviation suggests loss of Boc group or presence of free amino acid.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Since the (S)-enantiomer (CAS 891192-95-3) is a potential impurity, optical rotation alone is often insufficient.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (containing 0.1% TFA) – Gradient 90:10 to 70:30.

  • Detection: UV at 210 nm (Amide band).

  • Standard: Inject racemic standard first to establish separation of (R) and (S) peaks.

Visualizing the Diagnostic Logic

The following diagram illustrates the decision tree for distinguishing the target molecule from its common isomer using NMR markers.

G Start Unknown Boc-Thiazolidine Derivative NMR_Step Acquire 1H NMR (CDCl3 or DMSO-d6) Start->NMR_Step Check_Region Analyze Region 5.0 - 6.0 ppm NMR_Step->Check_Region Signal_Present Signal Present (Singlet/Broad) Check_Region->Signal_Present Peak > 5.0 ppm? Signal_Absent Signal Absent (Only < 4.8 ppm) Check_Region->Signal_Absent No Peak > 5.0 ppm Conclusion_2COOH CONFIRMED: (R)-3-Boc-thiazolidine-2-COOH (Target) Signal_Present->Conclusion_2COOH Conclusion_4COOH IDENTIFIED AS ALTERNATIVE: Boc-Thiazolidine-4-COOH (Thioproline) Signal_Absent->Conclusion_4COOH Detail_2COOH H-2 is Methine (CH) Deshielded by N, S, COOH Conclusion_2COOH->Detail_2COOH Detail_4COOH H-2 is Methylene (CH2) Appears as AB system or split Conclusion_4COOH->Detail_4COOH

Caption: Diagnostic workflow for differentiating the 2-COOH target from the common 4-COOH isomer based on the chemical shift of the H-2 proton.

References

  • Fitzpatrick, P. F., & Massey, V. (1982).[8] Thiazolidine-2-carboxylic Acid, an Adduct of Cysteamine and Glyoxylate, as a Substrate for D-Amino Acid Oxidase.[4] Journal of Biological Chemistry. (Provides foundational NMR data for the thiazolidine-2-carboxylic acid core). Retrieved from [Link]

  • RSC Advances. (2012). Synthesis and NMR characterization of Thiazolidine derivatives. (General reference for N-Boc thiazolidine rotameric behavior). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic Acid

[1][2] Part 1: Executive Directive & Hazard Profile The "Why" Behind the Protocol Disposal of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 51077-14-6 or stereoisomers) requires more than standard organ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Directive & Hazard Profile

The "Why" Behind the Protocol

Disposal of (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid (CAS: 51077-14-6 or stereoisomers) requires more than standard organic waste handling.[1] This compound presents a dual-hazard profile often overlooked in generic safety data sheets (SDS):

  • Gas Evolution Risk (Boc Group): The tert-butoxycarbonyl (Boc) protecting group is acid-labile. If this waste is inadvertently mixed with acidic waste streams (e.g., TFA, HCl), it will undergo cleavage, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this pressurization can lead to rupture or explosion.

  • Sulfur-Based Emissions (Thiazolidine Ring): The thiazolidine heterocycle contains sulfur. Upon incineration, this generates sulfur oxides (SOx). Standard organic waste streams may have sulfur limits; therefore, this compound must be routed to incinerators equipped with appropriate scrubbers.

Chemical Hazard Summary
PropertySpecificationOperational Implication
Physical State White to off-white crystalline solidDust generation risk; requires respiratory protection (N95/P100).[1]
GHS Classification Irritant (H315, H319, H335)Skin/Eye contact requires immediate flushing.[1]
Reactivity Acid-LabileCRITICAL: Do NOT mix with acidic waste.[1]
Elemental Composition C, H, N, O, Sulfur Classify as Sulfur-Containing Organic Waste .

Part 2: The Self-Validating Disposal System

To ensure safety, we employ a Self-Validating Segregation Protocol . This means the workflow is designed so that errors (like mixing with acid) are physically prevented by the container choice and labeling strategy.

Segregation Logic
  • Stream A (Solid Waste): Dedicated container for solid sulfur-containing organics.

  • Stream B (Liquid Waste): If in solution, solvent compatibility must be checked.

  • The "Acid Lock" Rule: Never dispose of this compound in the same secondary containment bin as acidic waste streams (e.g., HPLC waste containing >1% TFA).

Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent:[2][3][4][5][6][7][8] (R)-3-(Boc)thiazolidine-2-carboxylic acid.[1]

    • Hazard Checkbox: Irritant, Combustible.

    • Special Note: "CONTAINS SULFUR – NO ACIDS."

  • Secondary Containment: Place the sealed jar into a secondary bin designated for "Non-Halogenated, Sulfur-Bearing Organics."

  • Final Disposition: Transfer to EHS for high-temperature incineration with flue gas scrubbing.

Scenario B: Disposal of Reaction Mixtures (Liquid)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate):

  • pH Check (The Validation Step): Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) until pH 6-8. Wait for gas evolution to cease.

    • If Neutral/Basic: Proceed.

  • Consolidation: Pour into a carboy designated for Non-Halogenated Organic Solvents .

    • Note: If the solvent is halogenated (e.g., DCM), use the Halogenated stream. The sulfur content of the solute is usually negligible in large solvent volumes, but verify with your local EHS officer regarding sulfur limits (typically <1%).

Part 3: Visualized Workflow (Decision Tree)

The following diagram illustrates the critical decision points, specifically the "Acid Lock" safety check to prevent pressurization.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid Container Select HDPE/Glass Container Solid->Container LabelSolid Label: 'Sulfur-Containing Organic' WARNING: NO ACIDS Container->LabelSolid IncinerateSolid High-Temp Incineration (w/ Scrubbers) LabelSolid->IncinerateSolid pHCheck Validation: Check pH Liquid->pHCheck Neutralize Neutralize with NaHCO3 (Vent Gas) pHCheck->Neutralize Acidic (pH < 4) SolventCheck Identify Primary Solvent pHCheck->SolventCheck Neutral (pH 6-8) Neutralize->pHCheck Re-test HaloWaste Halogenated Waste Stream SolventCheck->HaloWaste DCM/Chloroform NonHaloWaste Non-Halogenated Waste Stream SolventCheck->NonHaloWaste EtOAc/MeOH/THF

Caption: Operational decision tree emphasizing the critical pH validation step for liquid waste to prevent Boc-group decomposition and pressurization.

Part 4: Regulatory & Emergency Framework

US EPA/RCRA Classification

While (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is not explicitly "Listed" (P or U list) under 40 CFR 261.33, it is regulated as:

  • Characteristic Waste: If the solid burns vigorously, it may be classified as D001 (Ignitable) .

  • Generator Responsibility: Under RCRA, the generator must determine if the waste exhibits hazardous characteristics.[9] Due to the sulfur and nitrogen content, it is best practice to manage it as Hazardous Chemical Waste rather than general refuse.

Spill Response Procedure

In the event of a benchtop spill of the solid powder:

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, wear an N95 respirator.

  • Containment: Cover the spill with a dry paper towel to prevent dust dispersion.

  • Cleanup:

    • Sweep up carefully using a brush and dustpan dedicated to chemical waste.

    • Wipe the surface with a soap/water solution.[2][3][5][6]

    • Do NOT use bleach (hypochlorite) immediately, as it may react with sulfur residues to produce toxic gases. Use simple detergent first.

  • Disposal: Place all spill debris into the Solid Waste container described in Section 2.2.

References

  • Biosynth. (2023).[6] Safety Data Sheet: (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid. Retrieved from [1]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [1]

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research. (Provides mechanistic basis for acid-lability and gas evolution).
  • Thermo Fisher Scientific. (2025). Chemical Resistance and Compatibility Guide for Laboratory Waste. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling (r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid

Executive Summary & Hazard Architecture (R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is a specialized cysteine analogue protected by a Boc (tert-butyloxycarbonyl) group. While often perceived as a benign ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

(R)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid is a specialized cysteine analogue protected by a Boc (tert-butyloxycarbonyl) group. While often perceived as a benign amino acid derivative, its handling requires strict adherence to safety protocols due to its potential for respiratory sensitization and severe eye irritation.

This guide moves beyond generic SDS advice, providing a logic-driven safety architecture for researchers handling this compound in drug discovery workflows.

The Hazard Profile (The "Why")

We do not wear PPE to satisfy regulations; we wear it to break specific chains of causality.

Hazard ClassH-CodePhysiological MechanismOperational Risk
Acute Toxicity (Oral) H302 Systemic absorption via mucous membranes.Hand-to-mouth transfer from contaminated gloves or surfaces.
Skin Irritation H315 Lipophilic Boc-group facilitates dermal interaction, leading to dermatitis.Accumulation of fine powder on wrists/cuffs.
Eye Irritation H319 Micro-abrasion combined with chemical irritation of the conjunctiva.Airborne dust settling in eyes during weighing.
STOT - SE H335 Irritation of the upper respiratory tract.Inhalation of dust outside the fume hood.[1]

The PPE Matrix: State-Dependent Protection

Critical Insight: One glove type does not fit all stages of the experiment. The physical state of the chemical (Solid vs. Solution) dictates the PPE material.

Table 1: Personal Protective Equipment Specifications
Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Workup)Scientific Rationale
Hand Protection Nitrile (Double Layer) Thickness: ≥ 5 milCuff: Extended (300mm)Laminate (Silver Shield) or PVA (If dissolved in DCM/Chloroform)Nitrile is excellent for solids but has <1 min breakthrough time for chlorinated solvents often used with Boc-chemistry.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses with Side ShieldsGoggles seal against airborne dust; glasses protect against liquid splash.
Respiratory Fume Hood (Sash @ 18")Backup: N95 RespiratorFume Hood (Mandatory)No respirator needed if hood activeEngineering controls (Hood) are superior to PPE. N95 is only for emergency spill cleanup outside the hood.
Body Lab Coat (Cotton/Poly blend)+ Tyvek SleevesLab Coat (Chemical Resistant Apron optional)Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure.

Operational Protocol: A Self-Validating Workflow

This protocol uses "Stop/Go" checks to ensure safety systems are active before the risk increases.

Phase A: Preparation & Weighing

Goal: Prevent dust generation and inhalation.

  • Engineering Check (Stop/Go): Verify Fume Hood flow is between 80–100 fpm . If <80 fpm, STOP .

  • Static Control: Boc-protected solids are often electrostatic. Place an ionizing bar or anti-static gun inside the hood to prevent powder "jumping."

  • The "Clean Zone" Setup: Place a dark-colored spill mat in the hood. (White powder is invisible on white paper; dark mats reveal contamination immediately).

  • Weighing:

    • Open the container only inside the hood.[1]

    • Use a disposable anti-static spatula.

    • Technique: Do not dump. Tap the spatula gently to dispense.

Phase B: Reaction & Solvent Handling

Goal: Prevent chemical permeation.

  • Solvent Awareness: If dissolving in Dichloromethane (DCM) (common for Boc-deprotection or coupling):

    • Do not trust Nitrile gloves.

    • If a splash occurs on Nitrile, remove gloves immediately (within 10 seconds) and wash hands. DCM carries the solute through the glove barrier rapidly.

  • Vessel Closure: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) to prevent solvent evaporation and moisture ingress (Boc groups are stable, but moisture affects coupling reagents).

Phase C: Emergency Response

Goal: Mitigate damage immediately.

  • Eye Contact: Flush for 15 minutes .[1][2][3][4] Crucial: Hold eyelids open. The lipophilic nature of the Boc group makes it adhere to tissue; thorough flushing is non-negotiable.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6] Do not use alcohol/solvents (this drives the chemical deeper into the pores).

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with water) to trap dust, then wipe up.

  • Spill (Solution): Cover with vermiculite or absorbent pads. Dispose of as hazardous chemical waste.

Visualizing the Safety Logic

The following diagram illustrates the decision pathways and safety barriers for handling this compound.

SafetyWorkflow cluster_prep Phase 1: Preparation cluster_state Phase 2: State-Based Handling cluster_disposal Phase 3: Disposal start Start: Handling (R)-3-(Boc)thiazolidine-2-COOH check_hood Check Fume Hood (>80 fpm?) start->check_hood check_hood->start No (Fix Flow) ppe_don Don PPE: Nitrile (Double) + Goggles + Lab Coat check_hood->ppe_don Yes state_decision Current State? ppe_don->state_decision solid_path Solid (Powder) state_decision->solid_path Weighing liquid_path Solution (DCM/DMF) state_decision->liquid_path Synthesis hazard_dust Risk: Inhalation/Dust Action: Use Anti-Static Spatula solid_path->hazard_dust hazard_perm Risk: Permeation Action: Check Glove Compatibility liquid_path->hazard_perm waste_seg Segregate Waste hazard_dust->waste_seg hazard_perm->waste_seg solid_waste Solid Waste Bin (Hazardous) waste_seg->solid_waste liquid_waste Liquid Waste Carboy (Halogenated vs Non-Halogenated) waste_seg->liquid_waste

Caption: Operational workflow distinguishing between solid-state dust risks and liquid-state permeation risks.

Disposal & Decontamination[4]

Principle: The "Cradle-to-Grave" responsibility.

Waste Classification[4]
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Hazardous Solid Waste bin. Never regular trash.

  • Liquid Waste:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • If dissolved in Ethyl Acetate/Methanol

      
      Non-Halogenated Waste Stream .
      
    • Labeling: Clearly label as "Contains Thiazolidine Derivatives - Irritant."

Equipment Cleaning
  • Glassware: Rinse with Acetone or Methanol inside the fume hood before moving to the communal sink. Collect the first rinse as hazardous waste.

  • Benchtop: Wipe down with a detergent solution (e.g., Alconox) followed by water.

References

  • Merck/MilliporeSigma. (2025). Safety Data Sheet: (R)-Thiazolidine-4-carboxylic acid (Analogue Reference). Retrieved from

  • Thermo Fisher Scientific. (2025).[4][7] Safety Data Sheet: Thiazolidine Carboxylic Acid Derivatives. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical Compatibility Reference.[8][9][10] Retrieved from

  • PubChem. (n.d.). Compound Summary: Thiazolidine-4-carboxylic acid.[2][4][6][11][12] National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
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(r)-3-(Tert-butoxycarbonyl)thiazolidine-2-carboxylic acid
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